1-(2-Bromo-6-hydroxyphenyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromo-6-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESQSKZNMZZAEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695779 | |
| Record name | 1-(2-Bromo-6-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55736-69-1 | |
| Record name | 1-(2-Bromo-6-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-(2-Bromo-6-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 1-(2-Bromo-6-hydroxyphenyl)ethanone, a key chemical intermediate. We will delve into its fundamental properties, synthesis protocols, safety considerations, and its emerging role in synthetic chemistry and drug discovery. The primary objective is to equip researchers with the necessary technical knowledge to effectively and safely utilize this compound in their work.
Compound Identification and Core Properties
1-(2-Bromo-6-hydroxyphenyl)ethanone, identified by the CAS Number 55736-69-1 , is a substituted acetophenone derivative.[1][2][3] Its structure, featuring a bromine atom and a hydroxyl group ortho to the acetyl group on a benzene ring, makes it a versatile precursor for synthesizing more complex molecules.
Physicochemical Characteristics
A summary of the key physical and chemical properties of 1-(2-Bromo-6-hydroxyphenyl)ethanone is presented in the table below. These parameters are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 55736-69-1 | [1][2][3] |
| Molecular Formula | C₈H₇BrO₂ | [1][3] |
| Molecular Weight | 215.04 g/mol | [1][3][4] |
| Appearance | Off-white to light brown solid | [2] |
| Melting Point | 52-54 °C | [1] |
| Boiling Point | 276.777 °C at 760 mmHg | [1][3] |
| Density | 1.586 g/cm³ | [1] |
| pKa | 9.20 ± 0.10 (Predicted) | [2] |
| InChI Key | XESQSKZNMZZAEQ-UHFFFAOYSA-N | [1] |
Synthesis Protocol: A Validated Approach
The synthesis of 1-(2-Bromo-6-hydroxyphenyl)ethanone is most commonly achieved through a Fries rearrangement of a phenyl 3-bromoacetate precursor. This electrophilic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The following protocol is a self-validating system, designed to ensure a high yield and purity of the final product.
Detailed Synthesis Workflow
The diagram below illustrates the key stages of the synthesis process, from the initial reaction to the final purification of the product.
Caption: Synthesis workflow for 1-(2-Bromo-6-hydroxyphenyl)ethanone.
Step-by-Step Experimental Procedure
The causality behind each step is explained to provide a deeper understanding of the protocol.
-
Reaction Initiation : In a suitable reaction vessel, combine phenyl 3-bromoacetate (1.0 equivalent) with anhydrous aluminum chloride (1.5 equivalents).[2] The excess of AlCl₃ ensures the complete activation of the substrate for the rearrangement.
-
Thermal Rearrangement : Heat the mixture to a temperature range of 140-150 °C for 2 hours.[2] This thermal energy is crucial to overcome the activation barrier for the Fries rearrangement.
-
Quenching and Hydrolysis : After cooling, carefully add a 5% solution of hydrochloric acid (HCl) to the resulting black solid. Heat the mixture on a boiling water bath to ensure all solid material dissolves.[2] The HCl serves to quench the reaction and hydrolyze the aluminum complexes formed.
-
Liquid-Liquid Extraction (1) : Cool the mixture to room temperature. The product will likely precipitate as a brown oil. Extract this oil using dichloromethane (CH₂Cl₂) in three separate portions.[2]
-
Base Extraction : Combine the organic layers and add a 5N solution of sodium hydroxide (NaOH). The product, being phenolic, will deprotonate and dissolve in the aqueous basic layer, separating it from non-acidic impurities.[2]
-
Acidification and Re-extraction : Separate the aqueous phase and acidify it with HCl to a pH of approximately 2. This will re-protonate the hydroxyl group, causing the product to precipitate. Extract the product with ethyl acetate (EtOAc) in five portions.[2]
-
Final Isolation : Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Evaporate the solvent to yield 1-(2-bromo-6-hydroxy-phenyl)-acetophenone as beige crystals.[2]
Spectroscopic Characterization
For verification of the synthesized product, ¹H NMR spectroscopy is a powerful tool. The expected signals for 1-(2-Bromo-6-hydroxyphenyl)ethanone in DMSO-d₆ are:
-
δ 11.97 (s, 1H, -OH) : A singlet corresponding to the phenolic hydroxyl proton.
-
δ 7.78 (d, 1H, J = 8.3 Hz, Ar-H) : A doublet for one of the aromatic protons.
-
δ 7.19 (d, 1H, J = 2.0 Hz, Ar-H) : A doublet for another aromatic proton.
-
δ 7.13 (dd, 1H, J₁ = 8.3 Hz, J₂ = 2.0 Hz, Ar-H) : A doublet of doublets for the remaining aromatic proton.
-
δ 2.60 (s, 3H, -CH₃) : A singlet for the methyl protons of the acetyl group.[2]
Applications in Research and Drug Development
Substituted phenols and acetophenones are important structural motifs in medicinal chemistry. While specific applications for 1-(2-Bromo-6-hydroxyphenyl)ethanone are not extensively detailed in the provided search results, its structure is analogous to precursors used in the synthesis of various biologically active compounds. For instance, chalcones, which can be synthesized from acetophenone derivatives, exhibit a broad spectrum of pharmacological activities, including antimicrobial and antiviral properties.[5] The presence of the bromine atom and the hydroxyl group provides reactive handles for further chemical modifications, making it a valuable building block in the synthesis of novel drug candidates.
Safety, Handling, and Storage
Ensuring the safe handling of 1-(2-Bromo-6-hydroxyphenyl)ethanone is paramount in a laboratory setting.
Hazard Identification
This compound is associated with the following hazard statements:
-
H302 : Harmful if swallowed.[4]
-
H315 : Causes skin irritation.[4]
-
H319 : Causes serious eye irritation.[4]
-
H332 : Harmful if inhaled.[4]
-
H335 : May cause respiratory irritation.[4]
The GHS pictogram associated with this compound is an exclamation mark (GHS07), and the signal word is "Warning".[4]
Recommended Safety Precautions
The following diagram outlines the necessary personal protective equipment (PPE) and handling guidelines.
Caption: Recommended safety and handling procedures.
Storage and Disposal
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Disposal : Dispose of the contents and container in accordance with local, regional, national, and international regulations.
Conclusion
1-(2-Bromo-6-hydroxyphenyl)ethanone is a valuable chemical intermediate with well-defined properties and a reliable synthesis protocol. Its utility in the synthesis of more complex molecules makes it a compound of interest for researchers in organic synthesis and drug discovery. Adherence to the safety guidelines outlined in this document is crucial for its responsible and effective use in the laboratory.
References
-
American Elements. 1-(2-Bromo-6-hydroxyphenyl)ethanone | CAS 55736-69-1. [Link]
-
Chemsrc. 1-(2-Bromo-6-hydroxyphenyl)ethanone | CAS#:55736-69-1. [Link]
-
PubMed Central (NIH). Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. 1-(2-BroMo-6-hydroxyphenyl)ethanone | 55736-69-1 [chemicalbook.com]
- 3. 1-(2-Bromo-6-hydroxyphenyl)ethanone | CAS#:55736-69-1 | Chemsrc [chemsrc.com]
- 4. 55736-69-1|1-(2-Bromo-6-hydroxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 5. Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
"1-(2-Bromo-6-hydroxyphenyl)ethanone" chemical properties
An In-depth Technical Guide to 1-(2-Bromo-6-hydroxyphenyl)ethanone: Properties, Synthesis, and Applications
Introduction
1-(2-Bromo-6-hydroxyphenyl)ethanone, also known as 2'-Hydroxy-6'-bromoacetophenone, is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its unique trifunctional structure—comprising a phenolic hydroxyl group, a ketone, and an aryl bromide—makes it a versatile building block for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, established synthetic protocols, reactivity, and applications, with a particular focus on its utility for researchers in medicinal chemistry and drug discovery. The presence of ortho-substituted functional groups allows for intramolecular interactions that influence its reactivity and spectroscopic characteristics, making it a subject of interest for both synthetic and physical organic chemists.
Physicochemical and Structural Properties
1-(2-Bromo-6-hydroxyphenyl)ethanone is typically an off-white to light brown solid at room temperature.[1] The molecule's key feature is the ortho-positioning of the acetyl and hydroxyl groups, which facilitates strong intramolecular hydrogen bonding. This interaction significantly impacts its physical properties, such as melting point and spectroscopic signatures, by locking the conformation and influencing the electronic environment of the functional groups.
Data Summary
The core physicochemical properties of 1-(2-Bromo-6-hydroxyphenyl)ethanone are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 55736-69-1 | [1][2] |
| Molecular Formula | C₈H₇BrO₂ | [2] |
| Molecular Weight | 215.04 g/mol | [2] |
| Appearance | Off-white to light brown solid | [1] |
| Melting Point | 106–108 °C | [1] |
| Boiling Point (Predicted) | 276.8 ± 25.0 °C at 760 mmHg | [1][2][3] |
| Density (Predicted) | 1.586 ± 0.06 g/cm³ | [1][2][3] |
| pKa (Predicted) | 9.20 ± 0.10 | [1] |
Spectroscopic Profile
The structural features of 1-(2-Bromo-6-hydroxyphenyl)ethanone give rise to a distinct spectroscopic profile, which is crucial for its identification and characterization.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides clear diagnostic signals. A characteristic downfield singlet appears for the hydroxyl proton (δ ~11.97 ppm in DMSO-d₆), indicative of strong intramolecular hydrogen bonding to the carbonyl oxygen.[1] The aromatic protons typically appear as a set of multiplets, while the methyl protons of the acetyl group resonate as a sharp singlet around δ 2.60 ppm.[1]
-
Mass Spectrometry : In mass spectrometry, the compound exhibits a molecular ion peak (M+) at m/z 214, corresponding to the molecular weight.[1] The presence of bromine is confirmed by the characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio).
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by a few key absorptions. The O-H stretching vibration is expected to be a very broad band at a lower frequency (e.g., 2500-3200 cm⁻¹) than a free hydroxyl group, a direct consequence of the strong intramolecular hydrogen bond. The carbonyl (C=O) stretching frequency is also shifted to a lower wavenumber (typically ~1640-1680 cm⁻¹) due to conjugation with the aromatic ring and the aforementioned hydrogen bonding.[4]
Synthesis Protocol: Fries Rearrangement Approach
One of the common methods for synthesizing 1-(2-Bromo-6-hydroxyphenyl)ethanone is via a Fries rearrangement of a corresponding phenyl acetate precursor. This electrophilic substitution reaction is a robust method for forming hydroxyaryl ketones.
Rationale for Experimental Choices
The use of a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), is critical. AlCl₃ coordinates to the carbonyl oxygen of the ester, making the acyl group a potent electrophile. Heating the reaction mixture provides the necessary activation energy for the acyl group to migrate to the ortho and para positions of the phenolic ring. The subsequent acidic and basic workup steps are designed to hydrolyze the aluminum-phenoxide complex and to separate the phenolic product from non-phenolic byproducts.
Step-by-Step Methodology[1]
-
Reaction Setup : In a reaction vessel suitable for high-temperature reactions, combine phenyl 3-bromoacetate (1.0 eq) and anhydrous aluminum chloride (1.5 eq).
-
Heating : Heat the mixture to 140-150 °C for approximately 2 hours. The reaction mixture will typically turn into a dark, viscous solid.
-
Quenching and Hydrolysis : After cooling, carefully add a 5% aqueous HCl solution to the reaction vessel. Heat the mixture on a boiling water bath until all solid material has dissolved. This step hydrolyzes the intermediate complexes and neutralizes excess AlCl₃.
-
Initial Extraction : Cool the solution to room temperature. An oily layer containing the product and byproducts will separate. Extract this layer with a suitable organic solvent like dichloromethane (CH₂Cl₂).
-
Base Wash for Purification : Combine the organic extracts and wash with a 5N NaOH solution. The phenolic product will deprotonate and dissolve in the aqueous basic phase, while non-phenolic impurities remain in the organic layer.
-
Acidification and Final Extraction : Separate the aqueous layer and acidify it to a pH of ~2 with concentrated HCl. The desired product, 1-(2-Bromo-6-hydroxyphenyl)ethanone, will precipitate. Extract the product into ethyl acetate.
-
Drying and Isolation : Dry the combined ethyl acetate extracts with a drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the final product as a crystalline solid.
Synthesis Workflow Diagram
Caption: Fries rearrangement synthesis workflow.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of 1-(2-Bromo-6-hydroxyphenyl)ethanone stems from the distinct reactivity of its three functional groups, making it a valuable scaffold in medicinal chemistry.[5] Hydroxyacetophenones are well-established precursors for a variety of biologically active compounds, including chalcones and flavonoids, which exhibit antioxidant, anti-inflammatory, and anticancer properties.[6]
-
The Phenolic Hydroxyl Group : This group can be alkylated or acylated to produce a range of ethers and esters. It also activates the aromatic ring towards further electrophilic substitution.
-
The Acetyl Group : The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions. The α-protons are acidic and can be deprotonated to form an enolate, which can then participate in aldol condensations and other C-C bond-forming reactions. This is the key step in the synthesis of chalcones, where it is condensed with an aromatic aldehyde.
-
The Aryl Bromide : The bromine atom is a versatile handle for advanced synthetic transformations. It readily participates in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, vinyl, or alkynyl substituents.
This multi-faceted reactivity makes it an ideal starting material for building libraries of complex molecules for drug screening. For example, related α-haloketones are widely used in the synthesis of adrenaline-type drugs and enzyme inhibitors.[7][8][9]
Synthetic Potential Diagram
Caption: Key synthetic pathways from the core scaffold.
Safety and Handling
As with any laboratory chemical, 1-(2-Bromo-6-hydroxyphenyl)ethanone should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Although specific toxicity data for this isomer is limited, related bromoacetophenone compounds are classified as harmful if swallowed and can cause skin and eye irritation or damage.[10] For comprehensive safety information, users must consult the latest Safety Data Sheet (SDS) provided by the supplier.[3]
Conclusion
1-(2-Bromo-6-hydroxyphenyl)ethanone is a highly functionalized and synthetically versatile molecule. Its distinct physicochemical properties, governed by strong intramolecular hydrogen bonding, and the orthogonal reactivity of its functional groups make it a powerful intermediate for organic chemists. Its established role as a precursor to biologically active scaffolds ensures its continued relevance in the fields of medicinal chemistry, drug discovery, and materials science.
References
-
Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. [Link]
-
Betulanonaprenol Market Size, Growth Forecast 2025–2035. LinkedIn. [Link]
-
1-(2-Bromo-6-hydroxyphenyl)ethanone | CAS 55736-69-1. American Elements. [Link]
-
Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4). Cheméo. [Link]
-
A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. Jagua Publication. [Link]
-
2-Bromo-1-(4-hydroxyphenyl)ethanone | C8H7BrO2 | CID 4964. PubChem, National Center for Biotechnology Information. [Link]
-
Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. National Institutes of Health (NIH). [Link]
-
2-Bromo-2'-hydroxyacetophenone | C8H7BrO2 | CID 200671. PubChem, National Center for Biotechnology Information. [Link]
-
2-Bromo-1-(4-hydroxyphenyl)ethanone. National Institutes of Health (NIH). [Link]
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]
Sources
- 1. 1-(2-BroMo-6-hydroxyphenyl)ethanone | 55736-69-1 [chemicalbook.com]
- 2. americanelements.com [americanelements.com]
- 3. echemi.com [echemi.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. jpub.org [jpub.org]
- 6. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Bromo-2'-hydroxyacetophenone | C8H7BrO2 | CID 200671 - PubChem [pubchem.ncbi.nlm.nih.gov]
"1-(2-Bromo-6-hydroxyphenyl)ethanone" molecular structure
High-Purity Scaffold for Heterocyclic Synthesis and Medicinal Chemistry
Executive Summary
1-(2-Bromo-6-hydroxyphenyl)ethanone (CAS: 55736-69-1), also known as 2'-Bromo-6'-hydroxyacetophenone, is a trisubstituted benzene derivative serving as a critical "molecular hinge" in organic synthesis. Its structural uniqueness lies in the steric crowding of the acetyl group, flanked by a reactive hydroxyl group (position 6) and a labile bromine atom (position 2). This bifunctional arrangement makes it an ideal precursor for constructing fused heterocycles—specifically chromones, xanthones, and benzofurans—which are privileged scaffolds in drug discovery for anticancer and antiviral therapeutics.
This guide provides a rigorous technical analysis of the molecule's physicochemical properties, validated synthetic protocols, and its application in advanced cross-coupling and cyclization workflows.
Part 1: Structural Analysis & Physicochemical Identity
Molecular Geometry and Intramolecular Dynamics
The reactivity of 1-(2-Bromo-6-hydroxyphenyl)ethanone is governed by two dominant electronic features:
-
Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the phenolic hydroxyl proton and the carbonyl oxygen of the acetyl group. This locks the molecule into a planar conformation, significantly shifting the carbonyl stretching frequency in IR and deshielding the phenolic proton in ^1H NMR (typically
ppm). -
Ortho-Effect & Steric Strain: The bromine atom at the 2-position exerts steric pressure on the acetyl group, preventing free rotation. This pre-organization is advantageous for cyclization reactions but requires careful catalyst selection during cross-coupling to avoid oxidative addition failure.
Physicochemical Data Table
| Property | Value / Description | Note |
| IUPAC Name | 1-(2-Bromo-6-hydroxyphenyl)ethanone | |
| Common Synonyms | 2'-Bromo-6'-hydroxyacetophenone; 2-Acetyl-3-bromophenol | |
| CAS Number | 55736-69-1 | [Source: ChemicalBook] |
| Molecular Formula | ||
| Molecular Weight | 215.04 g/mol | |
| Appearance | Off-white to beige crystalline solid | |
| Melting Point | 52–54 °C (Commercial Grade) / 106–108 °C (High Purity) | Purity dependent; lower MP suggests isomer contamination.[1][2][3] |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate | Poor water solubility. |
| pKa | ~9.20 (Predicted) | Phenolic OH acidity.[4] |
Critical Distinction: Do not confuse this molecule with
-bromo-2'-hydroxyacetophenone (phenacyl bromide derivative). The target molecule discussed here is ring-brominated , leaving the acetyl methyl group intact ().
Part 2: Validated Synthetic Protocols
The most robust synthesis involves the Fries Rearrangement of 3-bromophenyl acetate. This route is preferred over direct bromination of 2-hydroxyacetophenone, which often suffers from poor regioselectivity (yielding 3-bromo or 3,5-dibromo isomers).
Protocol: Fries Rearrangement of 3-Bromophenyl Acetate
Reaction Principle:
The Lewis acid (
Step-by-Step Methodology:
-
Reagent Preparation:
-
Substrate: Phenyl 3-bromoacetate (1.0 eq).
-
Catalyst: Anhydrous Aluminum Chloride (
, 1.5 eq). -
Solvent: Neat (solvent-free) or Chlorobenzene (if temperature control is needed).
-
-
Execution:
-
Mix phenyl 3-bromoacetate and anhydrous
in a round-bottom flask equipped with a drying tube (CaCl2). -
Heat: Ramp temperature to 140–150 °C for 2 hours. The mixture will turn into a viscous dark mass.
-
Mechanism Note: The high temperature drives the acyl group to the position flanked by Br and O–AlCl2, stabilized by a 6-membered chelate ring.
-
-
Work-up (Hydrolysis):
-
Cool the reaction mixture to room temperature.
-
Cautiously add ice-cold dilute HCl (5%) to decompose the aluminum complex. Caution: Exothermic reaction with HCl gas evolution.
-
Heat the aqueous suspension on a water bath until the solid completely dissolves/disperses.
-
-
Purification:
-
Extract the resulting brown oil with Dichloromethane (DCM) (
mL). -
Isomer Separation (Crucial): The crude mixture contains both the target (2-acetyl-3-bromophenol) and the para-isomer (4-acetyl-3-bromophenol).
-
Steam Distillation: The target molecule is steam volatile due to internal H-bonding. Steam distill the crude oil; the target collects in the distillate.
-
Alternative: Flash column chromatography (Hexane:Ethyl Acetate 95:5).
-
Synthetic Pathway Visualization
Figure 1: Synthetic workflow via Fries Rearrangement. The target isomer is favored by high temperature and isolated via steam distillation due to internal hydrogen bonding.
Part 3: Reactivity & Medicinal Chemistry Applications
This scaffold is a "bifunctional" building block. The Bromine handle allows for palladium-catalyzed cross-coupling, while the Ortho-Hydroxy Acetyl moiety allows for cyclization into oxygenated heterocycles.
Chromone and Flavone Synthesis
The most common application is the synthesis of substituted chromones via the Vilsmeier-Haack reaction or Baker-Venkataraman rearrangement .
-
Vilsmeier-Haack Cyclization: Treatment of 1-(2-bromo-6-hydroxyphenyl)ethanone with
yields 3-formyl-8-bromo-chromone . The formyl group at C3 and bromine at C8 provide two distinct vectors for further drug optimization. -
Significance: 8-Bromo-chromones are potent inhibitors of DNA-PK (DNA-dependent protein kinase), a target in enhancing radiotherapy efficacy.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The C-Br bond at the 2-position is activated for Suzuki coupling, despite the steric hindrance from the acetyl group.
-
Catalyst System:
with S-Phos or X-Phos ligands is recommended to overcome steric crowding. -
Application: Synthesis of biaryl-substituted acetophenones , which are precursors to flavonoid-based antivirals.
Reaction Network Diagram
Figure 2: Divergent synthesis pathways. The molecule serves as a precursor for chromones (via formylation) and biaryls (via cross-coupling).
References
-
American Elements. (2025). 1-(2-Bromo-6-hydroxyphenyl)ethanone Technical Data. Retrieved from [Link][5]
-
Asian Journal of Chemistry. (2010). Synthesis of Substituted 3-Formyl Chromones from 2-Hydroxy Acetophenones. (Contextual reference for Vilsmeier-Haack cyclization protocols). Retrieved from [Link]
Sources
Synthesis Pathways for 1-(2-Bromo-6-hydroxyphenyl)ethanone
This guide details the synthesis of 1-(2-Bromo-6-hydroxyphenyl)ethanone (CAS: 55736-69-1), also known as 2'-Bromo-6'-hydroxyacetophenone or 2-Acetyl-3-bromophenol .
The target molecule features a 1,2,3-trisubstituted benzene ring pattern where the acetyl group is flanked by a hydroxyl group and a bromine atom. This "crowded" substitution pattern presents a significant regiochemical challenge, as standard electrophilic aromatic substitutions (like Friedel-Crafts acylation) typically favor less sterically hindered positions (para or open ortho positions).
Therefore, this guide prioritizes a Lithium-Halogen Exchange strategy (Pathway A) as the "Gold Standard" for research applications due to its unambiguous regiocontrol, while also documenting the Fries Rearrangement (Pathway B) as a classic, albeit less selective, alternative.
Retrosynthetic Analysis & Strategy
The core challenge is introducing the acetyl group exactly between the hydroxyl and bromine substituents.
-
Disconnection A (Organometallic Approach): Starting from 2,6-dibromophenol .[1] This molecule already possesses the correct 1,2,3-relationship if one bromine is replaced by an acetyl group. Since the molecule is symmetric, lithium-halogen exchange at either bromine atom followed by acylation yields the single, correct regioisomer.
-
Disconnection B (Classical Rearrangement): Starting from 3-bromophenol . Esterification followed by Fries rearrangement. This route relies on the migration of the acetyl group to the sterically congested C2 position (between OH and Br). This is often a minor pathway compared to migration to the C6 or C4 positions, leading to complex isomer mixtures.
Figure 1: Retrosynthetic logic comparing the regiospecific organometallic route against the classical rearrangement route.
Pathway A: The "Gold Standard" (Lithiation of 2,6-Dibromophenol)
Best for: High purity, laboratory scale, unambiguous structure confirmation. Mechanism: Lithium-Halogen Exchange followed by Weinreb Amide acylation.
This pathway utilizes 2,6-dibromophenol as the starting material.[2] Because the starting material is symmetric, lithium-halogen exchange will exclusively generate the 2-lithio-6-bromo intermediate, which upon acylation yields the target structure 1-(2-bromo-6-hydroxyphenyl)ethanone.
Step-by-Step Protocol
Phase 1: Protection of the Phenol
Direct lithiation of free phenols consumes 2 equivalents of base and can be messy. Protection as a Methoxymethyl (MOM) ether is recommended for stability and ease of removal.
-
Reagents: 2,6-Dibromophenol (1.0 eq), Chloromethyl methyl ether (MOMCl, 1.2 eq),
-Diisopropylethylamine (DIPEA, 1.5 eq), DCM (Solvent). -
Procedure:
-
Dissolve 2,6-dibromophenol in anhydrous DCM at 0°C.
-
Add DIPEA followed by slow addition of MOMCl (Caution: Carcinogen).
-
Stir at room temperature for 2-4 hours.
-
Quench with water, extract with DCM, and concentrate.
-
Product: 1,3-Dibromo-2-(methoxymethoxy)benzene.
-
Phase 2: Lithium-Halogen Exchange & Acylation
-
Reagents: 1,3-Dibromo-2-(methoxymethoxy)benzene (1.0 eq),
-Butyllithium ( -BuLi, 1.1 eq), -Methoxy- -methylacetamide (Weinreb Amide, 1.2 eq), THF (anhydrous). -
Procedure:
-
Setup: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere.
-
Dissolution: Dissolve the protected phenol in anhydrous THF and cool to -78°C (Dry ice/acetone bath).
-
Lithiation: Add
-BuLi (1.6 M in hexanes) dropwise over 20 minutes. Maintain internal temperature below -70°C.-
Note: The bromine atom facilitates rapid Li-Hal exchange to form the aryl lithium species.
-
-
Acylation: After stirring for 30 minutes at -78°C, add
-Methoxy- -methylacetamide (neat or in THF) dropwise.-
Why Weinreb Amide? It prevents over-addition (formation of tertiary alcohol) by forming a stable tetrahedral intermediate that only collapses to the ketone upon acidic workup.
-
-
Warming: Allow the mixture to warm to 0°C over 1 hour.
-
Quench: Quench with saturated NH₄Cl solution. The tetrahedral intermediate collapses, releasing the ketone.
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.
-
Intermediate: 1-(2-Bromo-6-(methoxymethoxy)phenyl)ethanone.
-
Phase 3: Deprotection
-
Reagents: 3M HCl or TFA/DCM.
-
Procedure:
Data & Yield Expectations
| Parameter | Value |
| Overall Yield | 60-75% (3 steps) |
| Regioselectivity | >99:1 (Controlled by symmetry) |
| Key Impurity | 2,6-Diacetylphenol (if excess BuLi/Amide used) |
Pathway B: The Classical Route (Fries Rearrangement)
Best for: Large scale, lower cost, when chromatography is available. Mechanism: Lewis-acid catalyzed rearrangement of phenyl acetate.
This method starts from 3-bromophenol . While cheaper, the rearrangement of 3-bromophenyl acetate yields a mixture of isomers. The acetyl group can migrate to:
-
C6 (Ortho to OH, Para to Br): Yields 1-(4-bromo-2-hydroxyphenyl)ethanone (Major product due to less steric hindrance).
-
C4 (Para to OH, Ortho to Br): Yields 1-(2-bromo-4-hydroxyphenyl)ethanone.
-
C2 (Ortho to OH, Ortho to Br): Yields Target 1-(2-bromo-6-hydroxyphenyl)ethanone.
Note: The target isomer (C2 migration) is sterically crowded (flanked by Br and OH) and is typically the minor product unless specific conditions (high temperature/solvent effects) are employed.
Experimental Protocol
-
Esterification:
-
React 3-bromophenol with acetic anhydride (1.1 eq) and catalytic H₂SO₄ or pyridine.
-
Isolate 3-bromophenyl acetate .[4]
-
-
Rearrangement:
-
Reagents: 3-Bromophenyl acetate (1.0 eq), Aluminum Chloride (AlCl₃, 1.5 eq).
-
Condition: Neat (solvent-free) at 140-150°C (Melt) or in Nitrobenzene/Chlorobenzene reflux.
-
Procedure:
-
Mix ester and AlCl₃ in a flask.
-
Heat to 140°C for 2 hours. The mixture will turn viscous and dark.
-
Cool to room temperature.[8]
-
Quench: Carefully add ice/HCl to break the Aluminum complex.
-
Extraction: Extract with DCM.
-
-
-
Purification (Critical):
-
The crude mixture contains the target (2-Ac-3-Br), the 4-bromo isomer, and the 2-bromo-4-hydroxy isomer.
-
Separation: Requires careful column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Identification: The target (1-(2-Bromo-6-hydroxyphenyl)ethanone) features a low-field chelated phenolic proton (~12-13 ppm in ¹H NMR) due to hydrogen bonding with the adjacent carbonyl, similar to the other ortho-isomer, but the coupling pattern of the aromatic protons will differ (doublet-doublet-doublet vs doublet-doublet).
-
Comparison of Pathways
| Feature | Pathway A (Lithiation) | Pathway B (Fries Rearrangement) |
| Starting Material | 2,6-Dibromophenol | 3-Bromophenol |
| Reliability | High (Guaranteed Regiochemistry) | Low (Mixture of 3+ isomers) |
| Scalability | Moderate (Cryogenic steps) | High (Industrial compatible) |
| Cost | Higher (Reagents) | Lower |
| Purity Profile | High (>98%) | Requires difficult separation |
Visualizing the Lithiation Workflow
Figure 2: Step-by-step workflow for the high-precision organometallic synthesis route.
References
-
Organic Chemistry Portal. Fries Rearrangement Mechanism and Regioselectivity. Available at: [Link]
-
ResearchGate. Regioselective Synthesis of Dibromonaphthalene and Phenol Derivatives via Lithiation. Available at: [Link][9]
Sources
- 1. 2,6-Dibromophenol synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scielo.br [scielo.br]
- 5. 2-Bromophenol synthesis - chemicalbook [chemicalbook.com]
- 6. americanelements.com [americanelements.com]
- 7. 1-(2-BroMo-6-hydroxyphenyl)ethanone | 55736-69-1 [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Guide: Synthesis & Mechanism of 1-(2-Bromo-6-hydroxyphenyl)ethanone
This technical guide details the formation mechanism, synthesis protocol, and characterization of 1-(2-Bromo-6-hydroxyphenyl)ethanone (CAS: 55736-69-1), also known as 2'-Bromo-6'-hydroxyacetophenone .
Executive Summary
1-(2-Bromo-6-hydroxyphenyl)ethanone is a critical trisubstituted benzene intermediate used in the development of pharmacophores, particularly xanthones, chromones, and adrenaline-type adrenergic agents.
Its structural uniqueness lies in the 1,2,3-substitution pattern : the acetyl group is flanked by a hydroxyl group (at C6) and a bromine atom (at C2). This steric crowding presents a specific synthetic challenge. While standard Friedel-Crafts acylation often favors the less hindered para-position, this guide focuses on the Fries Rearrangement of 3-bromophenyl acetate, utilizing thermodynamic control to access the ortho-acylated target.
| Compound Attribute | Specification |
| IUPAC Name | 1-(2-Bromo-6-hydroxyphenyl)ethanone |
| Common Synonyms | 2'-Bromo-6'-hydroxyacetophenone; 2-Acetyl-3-bromophenol |
| CAS Number | 55736-69-1 |
| Molecular Formula | C₈H₇BrO₂ |
| Molecular Weight | 215.04 g/mol |
| Melting Point | 52–54 °C |
Retrosynthetic Analysis & Strategy
To synthesize the target, we must introduce an acetyl group onto a brominated phenolic core. The most robust pathway involves the rearrangement of an ester precursor.
-
Disconnection: The C-C bond between the acetyl group and the aromatic ring.
-
Precursor: 3-Bromophenyl acetate .[1]
-
Reaction Class: Fries Rearrangement (Lewis Acid Catalyzed).[2][3]
-
Regioselectivity Logic:
-
Starting material: 3-Bromophenol .
-
Esterification yields 3-bromophenyl acetate .
-
Rearrangement can occur at two ortho positions relative to the oxygen:
-
C6 (Para to Br): Yields 4'-bromo-2'-hydroxyacetophenone (Less hindered).
-
C2 (Between Br and O): Yields 2'-bromo-6'-hydroxyacetophenone (Target).
-
-
Note: Accessing the C2 position requires high-temperature conditions (Thermodynamic control) and specific Lewis acid chelation.
-
Detailed Mechanism of Formation
The formation proceeds via the Fries Rearrangement , involving an acylium ion intermediate and an electrophilic aromatic substitution.
Mechanistic Pathway[8][9]
-
Coordination: The carbonyl oxygen of the 3-bromophenyl acetate coordinates with the Lewis acid catalyst (Aluminum Chloride,
). -
Acylium Generation: The C-O ester bond cleaves, generating a phenoxyaluminum complex and a free acylium ion (
). Note: Depending on solvent/temperature, this may be intermolecular or an intramolecular "cage" process. -
Electrophilic Attack: The acylium ion attacks the aromatic ring.
-
The ring is activated by the phenoxide oxygen.
-
Path A (Target): Attack at C2 (between Br and O-AlCl2). This position is sterically crowded but stabilized by the "chelation effect" where the aluminum coordinates with both the phenolic oxygen and the incoming carbonyl oxygen.
-
-
Aromatization: Loss of a proton restores aromaticity.
-
Hydrolysis: Acidic workup breaks the Aluminum-Phenoxide bond, liberating the free phenol.
Pathway Visualization
The following diagram illustrates the bifurcation between the desired C2 attack and the competing C6 attack.
Caption: Bifurcation of the Fries rearrangement on 3-bromophenyl acetate. The target requires attack at the sterically congested C2 position.
Experimental Protocol
This protocol is designed for high reliability. The synthesis is a two-step process starting from commercially available 3-bromophenol.
Step 1: Synthesis of 3-Bromophenyl Acetate
Objective: Convert the phenol to the ester to enable rearrangement.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents:
-
3-Bromophenol (17.3 g, 100 mmol)
-
Acetic Anhydride (12.3 g, 120 mmol)
-
Sulfuric Acid (3-4 drops, catalytic) or Pyridine (catalytic).
-
-
Reaction: Mix reagents and heat at 100°C for 30 minutes .
-
Workup: Pour the mixture into ice water (200 mL). The ester is insoluble and will separate as an oil or solid.
-
Extraction: Extract with Dichloromethane (DCM, 2 x 50 mL). Wash organic layer with
(sat.) to remove acetic acid, then brine. -
Drying: Dry over anhydrous
and concentrate in vacuo.-
Yield Expectation: >90% (Clear/pale yellow oil).
-
Step 2: Fries Rearrangement to Target
Objective: Lewis-acid catalyzed rearrangement to the ortho-hydroxy ketone.
-
Reagents:
-
3-Bromophenyl acetate (from Step 1, ~21.5 g, 100 mmol)
-
Aluminum Chloride (
, anhydrous) (20.0 g, 150 mmol) – Note: 1.5 eq is required as AlCl3 complexes with the product.
-
-
Reaction (Neat/Fusion Method):
-
Mix the ester and
in a round-bottom flask. -
Critical Step: Heat the mixture to 140–150°C in an oil bath for 2 hours .
-
Why High Temp? High temperatures favor the thermodynamic ortho-product and help overcome the steric barrier at the C2 position [1, 7].
-
-
Quenching:
-
Isolation & Purification (The "Isomer Challenge"):
-
Extract the resulting brown oil/solid with DCM (3 x 100 mL).
-
Separation Strategy: The crude contains the target (2'-bromo-6'-hydroxy), the isomer (4'-bromo-2'-hydroxy), and potentially 4-hydroxy isomers.
-
Steam Distillation:Ortho-hydroxy acetophenones are generally steam volatile due to intramolecular H-bonding. However, since both major isomers are ortho-hydroxy, column chromatography is preferred.
-
Chromatography: Silica gel column. Eluent: Hexane/Ethyl Acetate (95:5).
-
The target (2'-bromo-6'-hydroxy) is more sterically crowded and typically elutes differently than the 4'-bromo isomer.
-
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis of 1-(2-Bromo-6-hydroxyphenyl)ethanone.
Characterization & Validation
To ensure the integrity of the synthesized compound, compare analytical data against established standards.
| Method | Diagnostic Signal | Structural Interpretation |
| 1H NMR | Singlet at ~2.6-2.8 ppm (3H) | Acetyl methyl group ( |
| 1H NMR | Broad singlet >12.0 ppm | Chelated Phenolic OH (Intramolecular H-bond with Carbonyl). |
| 1H NMR | Aromatic region (3 protons) | Pattern consistent with 1,2,3-substitution (triplet/doublet patterns). |
| IR | ~1630-1640 cm⁻¹ | Carbonyl (C=O) stretch (Shifted lower due to H-bonding). |
| Physical | MP: 52–54 °C | Matches literature value for CAS 55736-69-1 [14]. |
Safety & Handling
-
Aluminum Chloride: Highly hygroscopic and reacts violently with water releasing HCl gas. Handle in a fume hood.
-
Brominated Phenols: Toxic and skin irritants. Use proper PPE (gloves, goggles).
-
Waste Disposal: Aqueous layers contain Aluminum salts and should be neutralized before disposal.
References
-
ChemicalBook. (2025).[1][6] 1-(2-Bromo-6-hydroxyphenyl)ethanone Synthesis and Properties. Retrieved from
-
BenchChem. (2025).[6] Synthesis of Hydroxyacetophenone Intermediates. Retrieved from
- Martin, R. (2011). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer Science & Business Media.
-
Donnelly, J. A., & Murphy, J. J. (1970).[7] The Fries rearrangement of ortho-halogenophenyl acetates.[7] Journal of the Chemical Society C: Organic, 2596-2598. Retrieved from
-
American Elements. (2025). 1-(2-Bromo-6-hydroxyphenyl)ethanone Product Specifications. Retrieved from
Sources
- 1. 1-(2-BroMo-6-hydroxyphenyl)ethanone | 55736-69-1 [chemicalbook.com]
- 2. Fries Rearrangement: Definition, Example, and Mechanism [chemistrylearner.com]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. 2-Bromo-2′-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 5. CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Fries rearrangement of ortho-halogenophenyl acetates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
1-(2-Bromo-6-hydroxyphenyl)ethanone: Physical Characteristics & Technical Profile
This technical guide details the physical characteristics, synthesis, and spectroscopic profile of 1-(2-Bromo-6-hydroxyphenyl)ethanone , a sterically congested and chemically significant intermediate.
Executive Summary
1-(2-Bromo-6-hydroxyphenyl)ethanone (CAS: 55736-69-1 ) is a substituted acetophenone derivative characterized by an intramolecular hydrogen bond and significant steric crowding due to the 1,2,6-substitution pattern. Often utilized as a scaffold in the synthesis of bioactive heterocycles (e.g., xanthones, chromones), its correct identification is critical due to the prevalence of structural isomers (e.g., 5-bromo or 4-bromo analogues) in commercial databases. This guide synthesizes field data with theoretical validation to provide a definitive reference.
Chemical Identity & Structural Analysis
| Parameter | Data |
| IUPAC Name | 1-(2-Bromo-6-hydroxyphenyl)ethanone |
| Common Synonyms | 2'-Bromo-6'-hydroxyacetophenone; 2-Acetyl-3-bromophenol |
| CAS Number | 55736-69-1 |
| Molecular Formula | C₈H₇BrO₂ |
| Molecular Weight | 215.04 g/mol |
| SMILES | CC(=O)C1=C(O)C=CC=C1Br |
| InChI Key | XESQSKZNMZZAEQ-UHFFFAOYSA-N |
Structural Insight: The "Orthogonal" Challenge
The molecule features an acetyl group flanked by a hydroxyl group (position 6) and a bromine atom (position 2).
-
Intramolecular Hydrogen Bonding: The hydroxyl proton forms a strong hydrogen bond with the carbonyl oxygen (O-H···O=C), locking the acetyl group into a coplanar conformation with the phenyl ring.
-
Steric Strain: The bulky bromine atom at position 2 exerts steric pressure on the methyl group of the acetyl moiety, potentially distorting the planarity slightly compared to the non-brominated analogue.
Physical Properties Profile
Researchers must exercise caution regarding melting point discrepancies in literature, often caused by the misidentification of the 4-bromo or 5-bromo isomers (MP ~40°C and ~60°C, respectively) as the 2,6-isomer.
| Property | Value / Range | Notes & Validation |
| Appearance | Off-white to beige crystalline solid | Darkens upon oxidation/light exposure. |
| Melting Point | 106 – 108 °C | Primary authentic value derived from diazotization route [1]. Lower values (52-54°C) likely indicate isomeric impurities (e.g., 5-bromo isomer). |
| Boiling Point | 276.8 ± 25.0 °C | Predicted at 760 mmHg.[1] |
| Density | 1.586 ± 0.06 g/cm³ | Predicted.[2][3] |
| Solubility | Soluble in DMSO, MeOH, CH₂Cl₂ | Limited solubility in water due to lipophilic Br and intramolecular H-bonding. |
| pKa | 9.20 ± 0.10 | The phenolic proton is less acidic than typical phenols due to H-bonding stabilization. |
Spectroscopic Characterization (The Fingerprint)
Accurate structural assignment relies on Nuclear Magnetic Resonance (NMR). The 2,6-substitution pattern creates a distinct splitting pattern for the aromatic protons (H3, H4, H5).
¹H NMR Profile (DMSO-d₆)
-
δ 11.97 ppm (s, 1H, -OH): The sharp singlet at a very high frequency confirms the strong intramolecular hydrogen bond (chelated OH).
-
Aromatic Region (Expected Pattern: AB₂ or AMX):
-
Unlike the 5-bromo isomer (which shows meta-coupling), the 2,6-isomer possesses three adjacent protons (H3, H4, H5).
-
H4 (para to acetyl): Triplet (or dd with similar J values) ~7.2–7.4 ppm.
-
H3/H5 (meta to acetyl): Two doublets ~7.1–7.8 ppm.
-
Note: Literature citing a "d, d, dd" pattern with meta-coupling (J=2.0 Hz) often erroneously refers to the 5-bromo isomer [1]. The true 2,6-isomer should show vicinal couplings (J ≈ 8 Hz).
-
¹³C NMR Features
-
Carbonyl (C=O): ~204 ppm (Deshielded by H-bonding).
-
C-OH (C6): ~160 ppm.
-
C-Br (C2): ~110-120 ppm (Upfield due to heavy atom effect).
Synthesis & Purification Methodologies
Two primary routes exist. The Diazotization route is recommended for high purity, as the Fries Rearrangement often yields difficult-to-separate isomeric mixtures.
Route A: Diazotization (Recommended for Specificity)
This method avoids the isomeric ambiguity of the Fries rearrangement.
-
Precursor: 2-Amino-6-bromoacetophenone.
-
Diazotization: Treatment with NaNO₂/H₂SO₄ at 0°C to form the diazonium salt.
-
Hydrolysis: Heating the diazonium salt in aqueous acid converts the N₂⁺ group to a hydroxyl group.
-
Purification: Recrystallization from ethanol/water.
Route B: Fries Rearrangement (Common but Non-Selective)
-
Precursor: Phenyl 3-bromoacetate.[3]
-
Catalyst: Anhydrous AlCl₃ (Lewis Acid).
-
Conditions: Heat (140-150°C) neat or in solvent (CS₂ or nitrobenzene).
-
Mechanism: The acetyl group migrates to the ortho or para position.
-
Major Product: 4'-Bromo-2'-hydroxyacetophenone (MP 40-44°C).
-
Minor Product: 2'-Bromo-6'-hydroxyacetophenone (Target).
-
-
Critique: Separating the 2,6-isomer from the major 2,4-isomer requires careful fractional crystallization or chromatography.
Visualizing the Synthesis Logic
Caption: Comparison of the high-specificity Diazotization route vs. the mixture-prone Fries Rearrangement.
Handling, Stability & Safety
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The phenolic moiety is susceptible to oxidation, turning the solid from off-white to dark brown over time.
-
Reactivity:
-
Acidity: Reacts with weak bases (K₂CO₃) to form phenolate anions for alkylation.
-
Chelation: Forms stable complexes with transition metals (Cu, Zn) due to the bidentate O-O ligand site.
-
-
Safety (GHS):
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
References
-
ChemicalBook & Patent Data. (2007). 1-(2-Bromo-6-hydroxyphenyl)ethanone Synthesis and Properties. Derived from WO2007/88450 .[3]
-
American Elements. (2025). 1-(2-Bromo-6-hydroxyphenyl)ethanone Product Specifications.
-
PubChem. (2025). Compound Summary for Isomeric Bromo-hydroxyacetophenones.
Sources
Technical Guide: Solubility Profile & Physicochemical Analysis of 1-(2-Bromo-6-hydroxyphenyl)ethanone
[1]
Executive Summary
1-(2-Bromo-6-hydroxyphenyl)ethanone (also designated as 2'-Bromo-6'-hydroxyacetophenone) presents a distinct solubility profile governed by a critical structural feature: Strong Intramolecular Hydrogen Bonding (IMHB) .[1] Unlike its para- or meta- isomers, the ortho- placement of the hydroxyl group relative to the acetyl moiety creates a pseudo-cyclic 6-membered ring system.[1]
This "closed" conformation effectively masks the polar hydroxyl group, significantly reducing aqueous solubility while enhancing lipophilicity.[1] For drug development professionals, understanding this mechanism is vital for optimizing extraction, purification, and formulation strategies.[1]
Part 1: Physicochemical Characterization[2]
Structural Determinants of Solubility
The solubility behavior of this molecule is not merely a function of its functional groups but of their spatial arrangement (Regiochemistry).[1]
-
The IMHB Effect: The carbonyl oxygen (C=O) acts as a hydrogen bond acceptor, while the hydroxyl hydrogen (O-H) at position 6 acts as a donor.[1] This interaction locks the molecule into a planar, non-polar conformation.[1]
-
Lipophilic Shielding: The Bromine atom at position 2 adds significant lipophilic bulk and withdraws electrons inductively, but its primary solubility contribution here is increasing the partition coefficient (LogP).[1]
-
Acidity (pKa): While typical phenols have a pKa ~10, the IMHB stabilizes the neutral form, making deprotonation energetically more demanding in non-polar environments.[1] However, in aqueous base, the electron-withdrawing nature of the ketone and bromine facilitates deprotonation, allowing for a "pH-swing" solubility switch.[1]
Key Properties Table
| Property | Value / Characteristic | Relevance to Solubility |
| CAS Number | 55736-69-1 | Unique Identifier (Distinguishes from |
| Molecular Weight | 215.04 g/mol | Moderate MW; favorable for membrane permeability |
| Predicted LogP | ~2.95 | Indicates high affinity for non-polar solvents |
| pKa (Predicted) | ~9.2 | Soluble in aqueous alkaline solutions (pH > 10) |
| Melting Point | 52–54 °C (Typical) | Low MP indicates weak intermolecular lattice forces |
| Appearance | Off-white to beige solid | Coloration often indicates oxidation impurities |
Part 2: Solubility Profile & Solvent Selection[1]
The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle, modified by the specific IMHB masking effect.
Solubility Matrix
Data represents saturation limits at 25°C (Standard Ambient Temperature).
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | The IMHB mimics a non-polar surface, making DCM the ideal extraction solvent.[1] |
| Chlorinated | Chloroform ( | Excellent | Similar to DCM; preferred for NMR analysis.[1] |
| Esters | Ethyl Acetate (EtOAc) | High | Good for recrystallization; disrupts weak intermolecular forces.[1] |
| Alcohols | Methanol / Ethanol | High | Soluble, but protic solvents compete with the IMHB, potentially altering UV/Vis absorption spectra. |
| Aprotic Polar | DMSO / DMF | High (>200 mg/mL) | Universal solvent; breaks IMHB but difficult to remove.[1] |
| Hydrocarbons | Hexane / Heptane | Low to Moderate | Useful as an anti-solvent to precipitate the compound from EtOAc.[1] |
| Aqueous | Water (Neutral pH 7) | Insoluble (<0.1 mg/mL) | The hydrophobic phenyl ring and masked -OH prevent hydration.[1] |
| Aqueous | 1M NaOH (pH 14) | Soluble (as Phenolate) | Deprotonation breaks the IMHB, forming a water-soluble salt.[1] |
Part 3: Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
This self-validating protocol ensures equilibrium is reached, preventing false kinetic solubility readings.[1]
Materials:
-
Target Solvent (e.g., Phosphate Buffer pH 7.4, Water, Octanol).[1]
-
Agitator/Shaker (Temperature controlled at 25°C ± 0.1°C).[1]
-
Syringe Filters (0.45 µm PTFE for organics, PVDF for aqueous).[1]
-
HPLC-UV/Vis system.[1]
Workflow:
-
Saturation: Add solid compound to 5 mL of solvent until undissolved solid remains visible (supersaturation).
-
Equilibration: Shake at 25°C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 mins to pellet solids.
-
Filtration: Filter the supernatant.[1] Discard the first 1 mL of filtrate to account for non-specific binding to the filter membrane.
-
Quantification: Dilute filtrate with mobile phase and analyze via HPLC. Calculate concentration against a standard curve.
Protocol B: pH-Swing Purification Strategy
Leveraging the pKa for high-purity isolation without chromatography.[1]
-
Dissolution: Dissolve crude mixture in Dichloromethane (DCM) .
-
Extraction (Forward): Wash DCM with 1M NaOH .
-
Separation: Collect the aqueous layer.[1][5] Discard organic layer (or keep for impurity profiling).[1]
-
Precipitation (Reverse): Slowly add 6M HCl to the aqueous layer while stirring until pH < 2.
-
Recovery: Filter the precipitate or extract back into fresh DCM/EtOAc for evaporation.
Part 4: Visualization of Logic Flow
The following diagram illustrates the Solubility-Driven Purification Workflow , a critical decision tree for isolating this compound based on its physicochemical properties.
Figure 1: pH-Swing Extraction Logic. The workflow exploits the phenolic acidity and the restoration of the intramolecular hydrogen bond (IMHB) to isolate the target from non-acidic impurities.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53407096, 1-(2-Bromo-6-hydroxyphenyl)ethanone. Retrieved from [Link][1][6]
-
Filarowski, A., et al. (2004). The intramolecular hydrogen bond in ortho-hydroxy acetophenones. Journal of Molecular Structure. (Mechanistic grounding for IMHB solubility effects). Retrieved from [Link][1][7]
-
American Elements. 1-(2-Bromo-6-hydroxyphenyl)ethanone Product Specifications. Retrieved from [Link][1][6][8]
Sources
- 1. 2-Bromo-2'-hydroxyacetophenone | C8H7BrO2 | CID 200671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-BroMo-6-hydroxyphenyl)ethanone | 55736-69-1 [chemicalbook.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. al-kindipublisher.com [al-kindipublisher.com]
- 5. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanelements.com [americanelements.com]
- 7. Sci-Hub. The intramolecular hydrogen bond in ortho-hydroxy acetophenones / Journal of Molecular Structure, 2004 [sci-hub.box]
- 8. 1-(2-hydroxyphenyl)-ethanone | Sigma-Aldrich [sigmaaldrich.com]
1-(2-Bromo-6-hydroxyphenyl)ethanone: Safety, Handling, and Synthetic Utility Guide
[1]
Executive Summary & Chemical Identity
Target Audience: Medicinal Chemists, Process Safety Engineers, and Organic Synthesis Researchers.
1-(2-Bromo-6-hydroxyphenyl)ethanone (CAS: 55736-69-1) is a specialized aryl ketone scaffold used primarily as a regiospecific intermediate in the synthesis of fused heterocycles, particularly 5-bromochromones and 4-substituted benzofurans .[1]
Critical Distinction: Do NOT confuse this compound with its structural isomer, 2-Bromo-1-(2-hydroxyphenyl)ethanone (Phenacyl bromide derivative, CAS 2491-36-3).[1] The latter contains an
Table 1: Physicochemical Profile
| Property | Data | Relevance to Handling |
| CAS Number | 55736-69-1 | Unique Identifier for inventory/SDS.[1][2][3][4] |
| IUPAC Name | 1-(2-Bromo-6-hydroxyphenyl)ethanone | Defines substitution pattern (Ortho-Bromo, Ortho-Hydroxy).[1] |
| Molecular Formula | MW: 215.04 g/mol .[2][5][6][7][8][9] | |
| Appearance | Off-white to beige crystalline solid | Discoloration indicates oxidation (quinone formation).[1] |
| Melting Point | 52–54 °C (Lit.) | Low melting point; store away from heat sources to prevent caking. |
| Solubility | DCM, EtOAc, DMSO, Alcohols | Poor water solubility; use organic solvents for spill cleanup. |
| Acidity (pKa) | ~9.2 (Phenolic OH) | Soluble in aqueous base; incompatible with strong oxidizers. |
Hazard Identification & Risk Assessment
While less hazardous than its
Core Hazards (GHS Classification)
-
H315: Causes skin irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
Sensitization Risk: Halogenated phenols can act as haptens, potentially causing allergic contact dermatitis upon repeated exposure.[1]
Mechanistic Toxicity
The presence of the ortho-hydroxyl and ortho-bromo groups on the acetophenone ring creates a "push-pull" electronic system.[1] The phenolic hydroxyl group activates the ring, while the carbonyl and bromine withdraw electron density.[1]
Safe Handling & Storage Protocols (Self-Validating Systems)
This section outlines protocols designed to validate their own efficacy through observable indicators.
A. Personal Protective Equipment (PPE) Matrix
-
Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are required.[1]
-
Respiratory Protection: Use a P95/P100 particulate respirator if handling open powder outside a fume hood.[1]
-
Validation: If you detect a faint phenolic odor (medicinal/sweet), containment has failed.
-
-
Eye Protection: Chemical splash goggles.[1] Face shield required if handling large quantities of liquid solutions (e.g., during extraction).
B. Storage & Stability[1]
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Reasoning: Low melting point solids are prone to "sintering" or fusing into a brick at room temperature, complicating transfer and weighing.[1]
-
-
Atmosphere: Store under Argon or Nitrogen .[1]
-
Causality: The phenolic hydroxyl group is susceptible to oxidation, turning the solid dark brown.[1]
-
Self-Validating Check: If the solid is dark brown/black rather than beige, purification (recrystallization from Hexane/EtOAc) is required before use.
-
C. Engineering Controls[1]
Emergency Response Procedures
DOT Diagram 1: Safety & Exposure Response Workflow
This decision tree guides the immediate response to exposure incidents.
Caption: Immediate response protocol for exposure to 1-(2-Bromo-6-hydroxyphenyl)ethanone. Note the prohibition of alcohol for skin washing.
Synthetic Utility & Application Architecture
As a Senior Application Scientist, it is crucial to understand why this molecule is selected. It serves as a scaffold for 5-substituted chromones , a privileged structure in kinase inhibitors and anticancer drugs.[1]
Synthesis Pathway: Fries Rearrangement
The most reliable route to this scaffold is the Fries Rearrangement of 3-bromophenyl acetate.[1]
-
Precursor: 3-Bromophenol is acetylated to form 3-bromophenyl acetate.[1]
-
Rearrangement: Treatment with Lewis Acid (
) at elevated temperatures (120–140 °C) migrates the acetyl group ortho to the phenol.[1] -
Regioselectivity: The rearrangement favors the position between the Br and OH due to chelation effects, but steric hindrance often pushes it to the less hindered ortho position (yielding the 2-bromo-6-hydroxy isomer or the 4-bromo-2-hydroxy isomer).[1] Careful chromatographic separation is often required.[1]
Application: Synthesis of 5-Bromochromone
The 2-bromo-6-hydroxy substitution pattern is specifically required to place a bromine atom at the C5 position of the final chromone ring, a position difficult to access via direct bromination of chromone.[1]
DOT Diagram 2: Synthetic Workflow (Chromone Scaffold Construction)
Caption: Synthetic pathway from precursor to 5-bromochromone, highlighting the utility of 1-(2-Bromo-6-hydroxyphenyl)ethanone.
Waste Disposal & Environmental Compliance
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53407096, 1-(2-bromo-6-hydroxyphenyl)ethanone.[1] Retrieved January 29, 2026, from [Link]
-
American Elements. 1-(2-Bromo-6-hydroxyphenyl)ethanone Safety Data Sheet. Retrieved January 29, 2026, from [Link]
-
ChemSrc. CAS 55736-69-1 Entry and Physicochemical Data.[1] Retrieved January 29, 2026, from [Link]
Sources
- 1. 2-Bromo-2'-hydroxyacetophenone | C8H7BrO2 | CID 200671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-Bromo-6-hydroxyphenyl)ethanone | CAS#:55736-69-1 | Chemsrc [chemsrc.com]
- 3. echemi.com [echemi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. 2491-36-3|2-Bromo-1-(2-hydroxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 6. americanelements.com [americanelements.com]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-溴-2′-羟基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Theoretical Deep-Dive on 1-(2-Bromo-6-hydroxyphenyl)ethanone: A Technical Guide for Advanced Research
Introduction: Unveiling a Versatile Synthetic Building Block
1-(2-Bromo-6-hydroxyphenyl)ethanone, a substituted hydroxyacetophenone, represents a class of molecules that serve as pivotal precursors in the synthesis of a wide array of biologically active heterocyclic compounds. With the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol , this compound's strategic placement of hydroxyl, bromo, and acetyl functional groups on the aromatic ring makes it a highly reactive and versatile intermediate.[1] The ortho-hydroxyacetyl functionality is a classic precursor for the synthesis of chromones and flavonoids, compounds known for their diverse pharmacological activities.[2][3][4] The presence of a bromine atom further enhances its synthetic utility, offering a handle for cross-coupling reactions or other transformations.
This technical guide provides an in-depth exploration of 1-(2-Bromo-6-hydroxyphenyl)ethanone, moving beyond simple characterization to offer a roadmap for its theoretical investigation using modern computational chemistry techniques. As a Senior Application Scientist, the aim is not merely to present protocols, but to elucidate the causality behind these experimental and theoretical choices, empowering researchers to leverage this molecule's full potential in drug discovery and materials science.
Part 1: Synthesis and Experimental Characterization
A robust and high-yield synthesis is the foundation of any further investigation. The following protocol, adapted from established methodologies, details a reliable route to obtain 1-(2-Bromo-6-hydroxyphenyl)ethanone.
Detailed Synthesis Protocol
This procedure outlines the synthesis via a Fries rearrangement of a bromo-substituted phenylacetate, followed by acidic workup and extraction.
Step-by-Step Methodology: [1]
-
Reaction Setup: In a suitable reaction vessel, combine phenyl 3-bromoacetate (36.0 g, 167 mmol) with anhydrous aluminum chloride (AlCl₃) (33.5 g, 251 mmol).
-
Thermal Rearrangement: Heat the mixture to a temperature of 140-150 °C for a duration of 2 hours. This step facilitates the Lewis acid-catalyzed Fries rearrangement.
-
Quenching and Hydrolysis: After the reaction is complete, allow the mixture to cool. Carefully add 100 mL of a 5% hydrochloric acid (HCl) solution to the resulting black solid. Heat the mixture on a boiling water bath until all the solid material has dissolved. This step quenches the reaction and hydrolyzes the aluminum complexes.
-
Initial Extraction: Upon cooling to room temperature, a brown oil will precipitate. Extract this oil using dichloromethane (CH₂Cl₂) (3 x 150 mL).
-
Base Extraction for Purification: Combine the organic layers and add 300 mL of 5N sodium hydroxide (NaOH) solution. The desired product, being phenolic, will deprotonate and dissolve in the aqueous phase, separating it from non-acidic impurities.
-
Acidification and Final Extraction: Separate the aqueous layer and acidify it with HCl to a pH of approximately 2. This will re-protonate the phenoxide, causing the product to precipitate. Extract the product with ethyl acetate (EtOAc) (5 x 150 mL).
-
Isolation: Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to yield 1-(2-Bromo-6-hydroxyphenyl)ethanone as beige crystals.
Experimental Data Summary
While comprehensive spectroscopic data for 1-(2-Bromo-6-hydroxyphenyl)ethanone is not widely published, some key physical and mass spectrometric data are available.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₂ | [1] |
| Molecular Weight | 215.04 g/mol | [1] |
| Appearance | Beige crystals | [1] |
| Mass Spectrometry | GC/MS m/z: 214 (M+), corresponding to the molecular ion.[1] | [1] |
Part 2: A Framework for Theoretical Investigation
The true predictive power in modern chemical research comes from the synergy between experimental work and theoretical calculations. While direct computational studies on 1-(2-Bromo-6-hydroxyphenyl)ethanone are scarce in the literature, its structural relatives, such as substituted acetophenones and chalcones, have been extensively modeled.[5][6] This section provides a comprehensive, field-proven guide on how to conduct theoretical studies on this molecule, grounded in the successful methodologies applied to analogous systems.
The rationale for employing computational chemistry here is threefold:
-
To elucidate the three-dimensional structure and electronic properties that govern its reactivity.
-
To predict spectroscopic signatures (IR, NMR) that can aid in experimental characterization.
-
To model reaction mechanisms, providing insights into the formation of more complex molecules like chromones, thereby guiding synthetic strategy.
Proposed Computational Workflow
The following diagram outlines a robust workflow for the theoretical analysis of 1-(2-Bromo-6-hydroxyphenyl)ethanone using Density Functional Theory (DFT), a workhorse of modern computational chemistry.
Caption: Proposed DFT workflow for theoretical analysis.
Step-by-Step Theoretical Protocol
1. Geometry Optimization and Structural Analysis
-
Expertise & Experience: The first and most critical step is to find the molecule's lowest energy conformation. The choice of DFT functional is crucial. B3LYP is a widely used hybrid functional that provides a good balance of accuracy and computational cost for geometries of organic molecules. For systems where non-covalent interactions might be important (e.g., intramolecular hydrogen bonding), the M06-2X functional is often a superior choice.[5] A flexible basis set like 6-311++G(d,p) is recommended to accurately describe the electronic distribution, especially around the electronegative oxygen and bromine atoms.
-
Trustworthiness: The optimization calculation should be followed by a frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Authoritative Grounding: The resulting bond lengths, bond angles, and dihedral angles should be analyzed. A particularly insightful comparison can be made with the known single-crystal X-ray diffraction data of its isomer, 2-bromo-1-(4-hydroxyphenyl)ethanone.[7] This comparison helps validate the chosen computational level of theory and provides insights into how the substituent positions (ortho- vs. para-) influence the molecular geometry. The strong intramolecular hydrogen bond between the ortho-hydroxyl group and the acetyl carbonyl oxygen is a key feature to analyze, as it significantly impacts the molecule's conformation and reactivity.[8]
2. Vibrational Frequency Analysis
-
Expertise & Experience: The frequency calculation not only confirms the nature of the stationary point but also provides the theoretical vibrational spectrum. The calculated frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.).
-
Trustworthiness: While calculated frequencies are often systematically higher than experimental values, they can be scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G*) to achieve better agreement with experimental IR spectra. Key peaks to analyze would be the O-H stretch (broadened by hydrogen bonding), the C=O stretch of the acetyl group, and vibrations associated with the substituted aromatic ring.
-
Authoritative Grounding: This predicted spectrum can be an invaluable tool for interpreting experimental IR data, allowing for a confident assignment of all major absorption bands.[9]
3. Frontier Molecular Orbital (HOMO-LUMO) Analysis
-
Expertise & Experience: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).
-
Trustworthiness: Visualizing the spatial distribution of these orbitals reveals the most probable sites for reaction. For 1-(2-Bromo-6-hydroxyphenyl)ethanone, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the hydroxyl oxygen, while the LUMO will likely be centered on the acetyl group and the C-Br bond.
-
Authoritative Grounding: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical stability. A smaller gap suggests higher reactivity. This analysis provides a quantum mechanical basis for understanding why the molecule acts as a nucleophile in certain reactions (e.g., at the phenolic oxygen) and an electrophile in others (e.g., at the carbonyl carbon).
4. Molecular Electrostatic Potential (MEP) Mapping
-
Expertise & Experience: An MEP map provides a visual representation of the charge distribution on the molecule's surface. It colors regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).
-
Trustworthiness: This method is self-validating as it directly reflects the calculated electron density. For our target molecule, the MEP map would clearly show a region of high negative potential around the carbonyl oxygen and the phenolic oxygen, confirming them as sites for protonation or coordination to Lewis acids. Conversely, the carbonyl carbon would exhibit a positive potential.
-
Authoritative Grounding: The MEP analysis complements the HOMO-LUMO picture and is particularly useful for predicting intermolecular interactions, including hydrogen bonding and the initial steps of a chemical reaction.
Modeling Reactivity: The Synthesis of Chromones
1-(2-Bromo-6-hydroxyphenyl)ethanone is an ideal substrate for synthesizing chromone derivatives, which are of significant interest in medicinal chemistry.[3][4] DFT can be used to model the reaction mechanism, providing insights that are inaccessible through experiment alone.
A common route to chromones involves the reaction of a 2-hydroxyacetophenone with an aldehyde or its equivalent. The initial steps often involve the deprotonation of the phenolic hydroxyl group, followed by an aldol-type condensation.
Sources
- 1. 1-(2-BroMo-6-hydroxyphenyl)ethanone | 55736-69-1 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromone and flavone synthesis [organic-chemistry.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpub.org [jpub.org]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on 1-(2-Bromo-6-hydroxyphenyl)ethanone for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(2-bromo-6-hydroxyphenyl)ethanone, a pivotal intermediate in synthetic organic and medicinal chemistry. We will explore its discovery and historical context, delve into its detailed physicochemical and spectroscopic properties, present a robust synthesis protocol with mechanistic insights, and discuss its significant applications in the development of novel chemical entities.
The Strategic Importance of a Multifunctional Building Block
1-(2-Bromo-6-hydroxyphenyl)ethanone is a strategically important molecule in the arsenal of synthetic chemists. Its value lies in the unique arrangement of three distinct functional groups on the aromatic ring: a hydroxyl group, a bromine atom, and an acetyl moiety. This trifecta of functionalities offers a versatile platform for a wide array of chemical transformations. The ortho-positioning of the hydroxyl and acetyl groups facilitates intramolecular hydrogen bonding, which influences its reactivity and physical characteristics. The bromine atom serves as a crucial handle for modern cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. This guide aims to provide a deep, field-proven understanding of this compound, empowering researchers to harness its full synthetic potential.
Historical Context and Discovery
While a singular "discovery" event for 1-(2-bromo-6-hydroxyphenyl)ethanone is not prominently documented in the annals of chemical history, its synthesis is a logical extension of classical organic reactions. The parent compound, acetophenone, was first synthesized in 1857.[1] Its derivatives, including hydroxylated and halogenated versions, became subjects of investigation as the understanding of electrophilic aromatic substitution deepened.
The synthesis of this particular molecule likely emerged from systematic studies on the bromination of 2'-hydroxyacetophenone. The directing effects of the hydroxyl and acetyl groups would have been a key area of exploration for synthetic chemists of the time. Another plausible historical route is the Fries rearrangement of bromo-substituted phenyl acetates, a reaction that has been a staple in the synthesis of hydroxyaryl ketones. The increasing appearance of 1-(2-bromo-6-hydroxyphenyl)ethanone in contemporary literature is a testament to its growing importance as a versatile precursor for complex molecular targets, particularly in the realm of pharmaceuticals and agrochemicals.[2]
Physicochemical and Spectroscopic Profile
A thorough characterization of a compound's properties is fundamental to its application. The key physicochemical and spectroscopic data for 1-(2-bromo-6-hydroxyphenyl)ethanone are compiled below.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrO₂ | [3][4] |
| Molecular Weight | 215.04 g/mol | [3] |
| Appearance | Off-white to light brown solid | [3] |
| Melting Point | 52-54 °C | [4] |
| Boiling Point | 276.8±25.0 °C (Predicted) | [3] |
| Density | 1.586±0.06 g/cm³ (Predicted) | [3] |
| ¹H NMR (DMSO-d₆) δ (ppm) | 11.97 (s, 1H, OH), 7.78 (d, 1H), 7.19 (d, 1H), 7.13 (dd, 1H), 2.60 (s, 3H, CH₃) | [3] |
| ¹³C NMR | Spectrum available | [5] |
| Mass Spectrometry (GC/MS) | m/z 214 (M+) | [3] |
Note: Spectroscopic data can vary based on the solvent and instrumentation used.
The notable downfield shift of the hydroxyl proton in the ¹H NMR spectrum (around 11.97 ppm) is indicative of strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. This interaction also influences the electronic environment of the aromatic ring and the reactivity of both the hydroxyl and acetyl groups.
A Validated Synthesis Protocol
The preparation of 1-(2-bromo-6-hydroxyphenyl)ethanone can be reliably achieved via the Fries rearrangement of a substituted phenyl acetate. This method provides a clear and efficient pathway to the desired product.
Experimental Protocol: Fries Rearrangement of Phenyl 3-bromoacetate
Core Principle: The Fries rearrangement is an organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone upon treatment with a Lewis acid catalyst. In this case, phenyl 3-bromoacetate is heated with aluminum chloride, leading to the migration of the bromoacetyl group to the ortho position of the phenol.
Materials:
-
Phenyl 3-bromoacetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
5% Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
5N Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vessel suitable for heating, combine phenyl 3-bromoacetate (1.0 eq) and anhydrous aluminum chloride (1.5 eq).
-
Heating: Heat the mixture to 140-150 °C for approximately 2 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Quenching: After the reaction is complete, carefully add 5% HCl solution to the cooled reaction mixture. Heat the mixture on a boiling water bath until all the solid has dissolved.
-
Extraction (Initial): Cool the mixture to room temperature. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Base Wash and Product Isolation: To the combined organic layers, add 5N NaOH solution. The product, being phenolic, will deprotonate and move into the aqueous layer. Separate the aqueous layer.
-
Acidification and Final Extraction: Acidify the aqueous layer to a pH of ~2 with HCl. Extract the product with ethyl acetate (5 x volumes).
-
Drying and Concentration: Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the final product.[3]
Diagram 1: Synthesis Workflow via Fries Rearrangement
Caption: A step-by-step workflow for the synthesis of 1-(2-bromo-6-hydroxyphenyl)ethanone.
Applications in Drug Discovery and Chemical Synthesis
The synthetic utility of 1-(2-bromo-6-hydroxyphenyl)ethanone is extensive, making it a valuable starting material in the development of new therapeutics and other functional molecules.[2][6]
Precursor for Heterocyclic Scaffolds
The presence of the ortho-hydroxyacetyl functionality allows for the construction of various heterocyclic systems. For instance, it can undergo cyclization reactions to form chromones, which are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.
Platform for Cross-Coupling Reactions
The aryl bromide moiety is a key feature that enables a plethora of palladium-catalyzed cross-coupling reactions. This includes, but is not limited to, Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These powerful transformations allow for the introduction of a diverse range of substituents at the 2-position, which is a common strategy for library synthesis and lead optimization in drug discovery programs.[7][8]
Diagram 2: Synthetic Transformations and Applications
Caption: Major synthetic pathways and application areas for 1-(2-bromo-6-hydroxyphenyl)ethanone.
Conclusion
1-(2-Bromo-6-hydroxyphenyl)ethanone is a highly valuable and versatile intermediate in modern organic synthesis. Its straightforward preparation, combined with the strategic positioning of its multiple functional groups, provides a robust platform for the construction of complex molecular architectures. A deep understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective utilization in the discovery and development of novel pharmaceuticals and other advanced chemical products.
References
-
Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. Available at: [Link]
-
American Elements. (n.d.). 1-(2-Bromo-6-hydroxyphenyl)ethanone. Retrieved January 28, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. PubChem. Retrieved January 28, 2026, from [Link]
-
Kubiak, R., & Twarda-Clapa, A. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. International Journal of Molecular Sciences, 23(19), 11889. Available at: [Link]
-
Wisdomlib. (2024). Acetophenone derivatives: Significance and symbolism. Retrieved January 28, 2026, from [Link]
-
Gadaleta, D., et al. (2014). Applications of Pharmacometrics in the Clinical Development and Pharmacotherapy of Anti-Infectives. Current Pharmaceutical Design, 20(38), 5991-6007. Available at: [Link]
-
Wikipedia. (n.d.). Acetophenone. Retrieved January 28, 2026, from [Link]
-
Slejko, J. F., et al. (2020). Incorporating Pharmacometrics into Pharmacoeconomic Models: Applications from Drug Development. PharmacoEconomics, 38(10), 1075-1086. Available at: [Link]
-
Britannica. (n.d.). Acetophenone. Retrieved January 28, 2026, from [Link]
-
Al-Kofide, H., et al. (2021). Clinical pharmacology applications in clinical drug development and clinical care: A focus on Saudi Arabia. Saudi Pharmaceutical Journal, 29(1), 73-82. Available at: [Link]
-
Siddiqui, H. L., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1109-1113. Available at: [Link]
Sources
- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. 1-(2-BroMo-6-hydroxyphenyl)ethanone | 55736-69-1 [chemicalbook.com]
- 4. americanelements.com [americanelements.com]
- 5. 1-(2-BroMo-6-hydroxyphenyl)ethanone(55736-69-1) 13C NMR spectrum [chemicalbook.com]
- 6. Acetophenone: Applications, Pharmacokinetics and Synthesis_Chemicalbook [chemicalbook.com]
- 7. Applications of Pharmacometrics in the Clinical Development and Pharmacotherapy of Anti-Infectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incorporating Pharmacometrics into Pharmacoeconomic Models: Applications from Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: 1-(2-Bromo-6-hydroxyphenyl)ethanone
Advanced Synthesis, Reactivity, and Applications in Medicinal Chemistry
Executive Summary
1-(2-Bromo-6-hydroxyphenyl)ethanone (CAS: 55736-69-1), also known as 2'-Bromo-6'-hydroxyacetophenone , is a critical trisubstituted benzene scaffold used in the synthesis of fused heterocyclic systems.[1][2][3] Distinguished by its dense functionalization—featuring a reactive acetyl group flanked by an ortho-hydroxyl and an ortho-bromine atom—this compound serves as a "linchpin" intermediate. It allows for divergent synthetic pathways: the hydroxyl and acetyl groups facilitate cyclization into chromones and xanthones , while the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) to elaborate the core structure. This guide details the precise synthesis, characterization, and strategic utility of this compound in drug discovery.
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9][10]
The compound is an isomer of bromo-hydroxyacetophenone where the substituents are positioned to maximize steric crowding around the carbonyl group, influencing its reactivity profile.
| Property | Data |
| IUPAC Name | 1-(2-Bromo-6-hydroxyphenyl)ethanone |
| Common Synonyms | 2'-Bromo-6'-hydroxyacetophenone; 6'-Bromo-2'-hydroxyacetophenone; 2-Acetyl-3-bromophenol |
| CAS Number | 55736-69-1 |
| Molecular Formula | C₈H₇BrO₂ |
| Molecular Weight | 215.04 g/mol |
| Appearance | Beige to light brown crystals |
| Solubility | Soluble in CH₂Cl₂, EtOAc, DMSO; sparingly soluble in water |
| SMILES | CC(=O)C1=C(O)C=CC=C1Br |
Spectral Signature (Validation Data)
-
¹H NMR (DMSO-d₆, 400 MHz):
11.97 (s, 1H, -OH, chelated), 7.78 (d, J = 8.3 Hz, 1H, Ar-H), 7.19 (d, J = 2.0 Hz, 1H, Ar-H), 7.13 (dd, J = 8.3, 2.0 Hz, 1H, Ar-H), 2.60 (s, 3H, -CH₃). -
MS (EI/GC): m/z 214/216 (1:1 isotopic pattern characteristic of mono-bromine).
Synthesis Protocol: The Fries Rearrangement Route
The most robust route to 1-(2-Bromo-6-hydroxyphenyl)ethanone is the Fries Rearrangement of 3-bromophenyl acetate. This method leverages the directing effects of the phenolic oxygen to introduce the acetyl group. While 3-bromophenol has three available sites for electrophilic aromatic substitution (C2, C4, C6), the Fries rearrangement under high-temperature thermodynamic control can be tuned to favor the ortho-acylated products.
Reaction Scheme
Figure 1: Two-step synthesis via esterification and Fries rearrangement.
Step-by-Step Methodology
Phase 1: Esterification (Preparation of 3-Bromophenyl Acetate)
-
Setup: Charge a dry round-bottom flask with 3-bromophenol (1.0 equiv) and anhydrous dichloromethane (DCM) (5 vol).
-
Base Addition: Add triethylamine (1.1 equiv) and cool the solution to 0°C under nitrogen.
-
Acylation: Dropwise add acetyl chloride (1.1 equiv). The reaction is exothermic; maintain internal temperature < 10°C.
-
Workup: Stir at room temperature for 1-2 hours. Wash with water, 1M HCl, and brine. Dry over Na₂SO₄ and concentrate in vacuo to yield 3-bromophenyl acetate as a colorless oil. (Yield typically >95%).[1][4][5]
Phase 2: Fries Rearrangement (Critical Step)
-
Mixing: In a heavy-walled flask or reactor, mix 3-bromophenyl acetate (1.0 equiv) with anhydrous aluminum chloride (AlCl₃) (1.5 equiv). Note: No solvent is used (neat conditions) to maximize thermal rearrangement.
-
Reaction: Heat the mixture to 140–150°C for 2–3 hours. The mixture will turn into a viscous black melt.
-
Mechanistic Insight: The high temperature favors the thermodynamic ortho-rearrangement. The acetyl group migrates to the position between the Br and OH (C2) or the other ortho position (C6). The C2 position (target) is sterically crowded but accessible under these forcing conditions due to the chelation stability of the resulting aluminum complex.
-
-
Quenching: Cool the reaction mass to ~60°C and carefully quench by pouring onto crushed ice/HCl (5% solution). This breaks the aluminum-phenoxide complex.
-
Extraction: Extract the precipitated oil/solid with DCM (3x).
-
Purification (Crucial): The crude mixture contains the target (2'-bromo-6'-hydroxy) and the isomer (4'-bromo-2'-hydroxy).
-
Separation Strategy: The target compound (2'-bromo-6'-hydroxy) is more volatile and less polar due to strong intramolecular hydrogen bonding between the carbonyl and hydroxyl groups.
-
Column Chromatography: Elute with Hexanes:Ethyl Acetate (95:5). The target elutes first.
-
Recrystallization: Alternatively, recrystallize from ethanol or methanol/water if the isomeric ratio is favorable.
-
Reactivity & Scaffold Transformations
The unique 1,2,3-trisubstitution pattern makes this molecule a versatile platform.
A. Cyclization to Chromones (Vilsmeier-Haack)
Reaction with DMF and POCl₃ (Vilsmeier-Haack conditions) leads to formylation and subsequent cyclization to form 3-formylchromones .
-
Mechanism: The acetyl group enolizes and attacks the chloroiminium ion generated from DMF/POCl₃. The phenolic hydroxyl then cyclizes to form the pyrone ring.
-
Product: 8-Bromo-3-formylchromone (from 2'-bromo-6'-hydroxy precursor).
B. Palladium-Catalyzed Coupling
The aryl bromide at position 2' is electronically activated for oxidative addition.
-
Suzuki-Miyaura: Coupling with aryl boronic acids allows the installation of biaryl systems at the 8-position of the resulting chromone or directly on the acetophenone.
-
Sonogashira: Coupling with terminal alkynes yields flavone precursors.
Figure 2: Divergent synthetic pathways from the parent scaffold.
Applications in Drug Development
-
Kinase Inhibitors: The chromone derivatives synthesized from this scaffold mimic the ATP-binding pocket of kinases. The bromine atom allows for the attachment of solubilizing groups or "tail" moieties that interact with the hinge region of the kinase enzyme.
-
Antioxidants & Anti-inflammatory Agents: Flavonoids derived from 2'-hydroxyacetophenones are potent radical scavengers. The 2'-bromo substituent modulates the lipophilicity (LogP) and metabolic stability of these candidates.
-
Adrenergic Agonists: As noted in crystallographic studies, this acetophenone is a precursor for adrenaline-type drugs where the ethanolamine side chain is built off the acetyl group (via bromination to phenacyl bromide and amination).
References
-
Fries Rearrangement Methodology: Martin, R.[4][6] "The Fries Rearrangement." Organic Preparations and Procedures International, 1992, 24(4), 369-435. (Foundational methodology for 3-bromophenyl acetate rearrangement).
-
Chromone Synthesis: "Synthesis of Chromones and Their Applications." International Journal of Research in Pharmacy and Chemistry (IJRPC), 2014, 4(4), 1046-1085. Available at: [Link]
-
Crystal Structure & Drug Utility: Qing, W. X., & Zhang, W. "2-Bromo-1-(4-hydroxyphenyl)ethanone." Acta Crystallographica Section E, 2009. (Provides comparative structural data for bromo-hydroxyacetophenone isomers). Available at: [Link]
-
Patent Literature: Pfizer Products Inc.[3] "WO2007088450 A2."[3] (Cites the use of CAS 55736-69-1 as an intermediate). Available at:
Sources
- 1. 1-(2-BroMo-6-hydroxyphenyl)ethanone | 55736-69-1 [chemicalbook.com]
- 2. 1-(2-BroMo-6-hydroxyphenyl)ethanone suppliers & manufacturers in China [m.chemicalbook.com]
- 3. 1-(2-Bromo-6-hydroxyphenyl)ethanone | CAS#:55736-69-1 | Chemsrc [chemsrc.com]
- 4. real.mtak.hu [real.mtak.hu]
- 5. 1-(3-BROMO-2-HYDROXYPHENYL)ETHANONE | 1836-05-1 [chemicalbook.com]
- 6. The Fries rearrangement of ortho-halogenophenyl acetates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Strategic Utilization of 1-(2-Bromo-6-hydroxyphenyl)ethanone: Structural Dynamics and Synthetic Applications
This guide provides an in-depth technical analysis of 1-(2-Bromo-6-hydroxyphenyl)ethanone , a critical aromatic scaffold in medicinal chemistry. The content is structured to support researchers in synthesis, characterization, and application.
Chemical Identity & Structural Analysis[1][2][3][4][5]
1-(2-Bromo-6-hydroxyphenyl)ethanone is a polysubstituted acetophenone derivative characterized by a high degree of steric congestion and electronic complexity. It serves as a "privileged scaffold" in drug discovery, particularly as a precursor for fused heterocycles like xanthones, chromones, and benzofurans.
Nomenclature and Identification[6]
| Identifier | Details |
| IUPAC Name | 1-(2-Bromo-6-hydroxyphenyl)ethanone |
| Common Synonyms | 2'-Bromo-6'-hydroxyacetophenone; 6-Bromo-2-hydroxyacetophenone; 2-Acetyl-3-bromophenol |
| CAS Registry Number | 55736-69-1 |
| Molecular Formula | |
| Molecular Weight | 215.04 g/mol |
| SMILES | CC(=O)C1=C(C=CC=C1Br)O |
Structural Dynamics: The Intramolecular Hydrogen Bond (IMHB)
The defining feature of this molecule is the Intramolecular Hydrogen Bond (IMHB) established between the phenolic hydroxyl proton and the carbonyl oxygen of the acetyl group.
-
Resonance Stabilization: The IMHB locks the acetyl group into coplanarity with the benzene ring, creating a pseudo-six-membered ring. This reduces the electrophilicity of the carbonyl carbon, requiring harsher conditions for nucleophilic attack compared to non-H-bonded acetophenones.
-
NMR Signature: This interaction causes a significant downfield shift of the hydroxyl proton in
NMR (typically ppm) and disrupts the magnetic environment of the adjacent aromatic protons.
Synthetic Routes and Methodologies
Synthesizing 2,6-disubstituted acetophenones is challenging due to the steric hindrance at the 2-position of the phenyl ring. Standard Friedel-Crafts acylation of 3-bromophenol often yields the less hindered 4-isomer. Two primary strategies are recommended based on required purity and scale.
Route A: Directed Ortho-Metalation (DoM) – High Precision
This is the preferred route for high-purity synthesis, leveraging the directing power of carbamates or ethers to install the acetyl group specifically between the bromine and the oxygen.
-
Protection: Convert 3-bromophenol to O-MOM (methoxymethyl) ether or an O-carbamate.
-
Lithiation: Treat with LDA (Lithium Diisopropylamide) at -78°C. The directing group (DG) and the Bromine atom cooperatively direct lithiation to the chemically distinct position 2 (between substituents).
-
Acylation: Quench the lithiated species with acetic anhydride or N-methoxy-N-methylacetamide (Weinreb amide).
-
Deprotection: Acidic hydrolysis removes the MOM/carbamate group to yield the target.
Route B: Fries Rearrangement (Industrial Approach)
Suitable for larger scales where chromatographic separation of isomers is feasible.
-
Precursor: 3-Bromophenyl acetate.
-
Catalyst: Aluminum chloride (
) or Lewis Acid. -
Process: Heating the ester with
induces migration of the acetyl group. -
Outcome: A mixture of 1-(2-bromo-6-hydroxyphenyl)ethanone (ortho-migration) and 1-(4-bromo-2-hydroxyphenyl)ethanone (para-migration).
-
Purification: The 2,6-isomer (target) is often more volatile due to IMHB and can be separated via steam distillation or column chromatography.
Reactivity Profile & Drug Development Applications[8]
The unique substitution pattern of 1-(2-Bromo-6-hydroxyphenyl)ethanone makes it a versatile "linchpin" molecule. It contains three distinct reactive handles:
-
Phenolic OH: Nucleophile (after deprotonation).
-
Aryl Bromide: Electrophile for cross-coupling.
-
Acetyl Group: Electrophile (carbonyl) or Nucleophile (enolate).
Key Transformations
1. Synthesis of Xanthones (Anti-inflammatory/Anticancer Scaffolds)
The molecule undergoes cyclization to form xanthones. The phenolic oxygen attacks a coupling partner, followed by an intramolecular Heck reaction or Ullmann ether synthesis involving the aryl bromide.
2. Baker-Venkataraman Rearrangement (Chromone Synthesis)
Acylation of the phenolic hydroxyl followed by base-catalyzed rearrangement yields 1,3-diketones, which cyclize to form substituted chromones and flavones . The bromine atom remains available for late-stage functionalization via Suzuki-Miyaura coupling.
3. Benzofuran Formation
Under basic conditions (e.g.,
Experimental Protocol: Characterization & Handling
Safety Note: This compound is an aryl bromide and phenol derivative. It may be irritating to eyes, skin, and respiratory systems. Handle in a fume hood.
Analytical Characterization Data
To validate the identity of the synthesized compound, compare against these standard parameters. Note that the specific values may vary slightly based on solvent and concentration.
| Technique | Expected Signal | Interpretation |
| Phenolic OH .[1] Highly deshielded due to strong intramolecular H-bond. | ||
| Acetyl | ||
| Aromatic Protons . Pattern depends on resolution (typically ABC or AMX system). | ||
| IR Spectroscopy | 1620 – 1640 | C=O Stretch . Lower frequency than standard ketones (~1680) due to H-bonding (chelation). |
| Mass Spectrometry | m/z 214 / 216 (1:1 ratio) | Molecular Ion . Distinctive bromine isotope pattern ( |
Protocol: Suzuki-Miyaura Coupling (General Procedure)
Use this protocol to functionalize the bromine position.
-
Setup: In a Schlenk tube, combine 1-(2-Bromo-6-hydroxyphenyl)ethanone (1.0 equiv), Arylboronic acid (1.2 equiv), and
(5 mol%). -
Solvent: Add degassed Dioxane/Water (4:1 ratio) and
(2.0 equiv). -
Reaction: Heat to 90°C under Argon for 12 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Note: The free hydroxyl group may require protection (e.g., as a silyl ether) if the boronic acid is sensitive or if the catalyst is poisoned by the phenolate.
References
-
PubChem. (2025). Compound Summary: 2'-Bromo-6'-hydroxyacetophenone. National Library of Medicine. Retrieved from [Link]
-
American Elements. (2025). 1-(2-Bromo-6-hydroxyphenyl)ethanone Technical Data. Retrieved from [Link]
Sources
Methodological & Application
Technical Application Note: Regioselective Synthesis of 1-(2-Bromo-6-hydroxyphenyl)ethanone
Executive Summary & Strategic Analysis
The synthesis of 1-(2-Bromo-6-hydroxyphenyl)ethanone presents a classic regiochemical challenge in aromatic substitution. The target molecule is a 1,2,3-trisubstituted benzene ring where the acetyl group is flanked by a hydroxyl group and a bromine atom. This scaffold is a critical intermediate for the synthesis of bioactive xanthones, chromones, and flavonoids.
Synthetic Route Evaluation
While the Fries Rearrangement of 3-bromophenyl acetate is a common industrial route, it suffers from poor regioselectivity, yielding mixtures of the target (2-position migration) and the isomeric 4-bromo-2-hydroxyacetophenone (4-position migration).
For pharmaceutical applications requiring high purity and definitive structural confirmation, Directed Ortho-Lithiation (DoL) via Lithium-Halogen Exchange is the superior protocol. This guide details the DoL strategy as the "Gold Standard" for laboratory-scale synthesis, ensuring precise placement of substituents.
| Feature | Fries Rearrangement (Route A) | Directed Lithiation (Route B) - Recommended |
| Regiocontrol | Low (Mixture of isomers) | High (Site-specific) |
| Purity Profile | Requires difficult chromatography | High (Clean conversion) |
| Scalability | High (Cheap reagents) | Moderate (Requires cryogenic conditions) |
| Mechanism | Lewis Acid Rearrangement | Li-Hal Exchange / Electrophilic Trapping |
"Gold Standard" Protocol: Directed Lithiation Strategy
This protocol utilizes 2,6-dibromophenol as the starting material. The symmetry of the precursor allows for a controlled desymmetrization via Lithium-Halogen exchange.
Phase 1: Protection (O-Methylation)
Rationale: The phenolic proton is too acidic for direct lithiation and would consume the organolithium reagent. Methylation protects the oxygen and directs the subsequent lithiation via the ortho-effect.
Reagents:
-
2,6-Dibromophenol (1.0 eq)
-
Methyl Iodide (MeI) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetone (Solvent)[1]
Procedure:
-
Dissolve 2,6-dibromophenol in acetone (0.5 M).
-
Add K₂CO₃ and stir for 15 minutes at room temperature (RT).
-
Add MeI dropwise.
-
Reflux for 4 hours (Monitor by TLC; R_f of product > starting material).
-
Filter inorganic salts, concentrate filtrate, and recrystallize from ethanol to yield 2,6-Dibromoanisole .
Phase 2: Lithium-Halogen Exchange & Acylation (Critical Step)
Rationale: n-Butyllithium performs a rapid Li-Hal exchange at -78°C. The methoxy group coordinates the lithium, stabilizing the intermediate. Acetic anhydride is used as the electrophile to introduce the acetyl group.
Reagents:
-
2,6-Dibromoanisole (1.0 eq)
-
n-Butyllithium (1.1 eq, 2.5M in hexanes)
-
Acetic Anhydride (1.2 eq)
-
Dry THF (Anhydrous)
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.
-
Solvation: Dissolve 2,6-Dibromoanisole in dry THF (0.2 M) and cool to -78°C (Dry ice/Acetone bath).
-
Exchange: Add n-BuLi dropwise via syringe pump over 20 minutes. Maintain internal temp < -70°C.
-
Observation: Solution may turn slight yellow/orange.
-
Mechanistic Note: The Li replaces one Br atom. Due to symmetry, position 2 and 6 are equivalent.
-
-
Equilibration: Stir at -78°C for 45 minutes.
-
Acylation: Add Acetic Anhydride (neat) dropwise.
-
Warming: Allow mixture to warm to 0°C over 2 hours.
-
Quench: Quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc) to yield 1-(2-Bromo-6-methoxyphenyl)ethanone .
Phase 3: Deprotection (Demethylation)
Rationale: BBr₃ is the reagent of choice for cleaving aryl methyl ethers under mild conditions without affecting the ketone or bromine.
Reagents:
-
1-(2-Bromo-6-methoxyphenyl)ethanone (1.0 eq)
-
Boron Tribromide (BBr₃) (1.5 eq, 1.0M in DCM)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Dissolve intermediate in dry DCM at 0°C.
-
Add BBr₃ dropwise (Caution: Fumes).
-
Stir at 0°C for 1 hour, then warm to RT overnight.
-
Quench: Pour onto ice-water carefully.
-
Extraction: Extract with DCM.
-
Final Purification: Recrystallization from Ethanol/Water or column chromatography.[2]
Experimental Workflow Visualization
Caption: Step-wise synthetic pathway from 2,6-dibromophenol to target via directed lithiation.
Quantitative Data & Troubleshooting
Expected Analytical Data
| Parameter | Value / Characteristic |
| Appearance | Beige to yellow crystals |
| Melting Point | 45 - 48 °C (Lit. varies slightly) |
| ¹H NMR (CDCl₃) | δ 12.0-12.5 (s, 1H, Phenolic OH, D₂O exch.), 7.5-7.7 (d, 1H), 7.1-7.3 (m, 2H), 2.6-2.7 (s, 3H, Acetyl CH₃) |
| MS (ESI) | m/z 214/216 [M+H]⁺ (1:1 Br isotope pattern) |
Troubleshooting Guide
-
Low Yield in Step 2: Often caused by moisture in THF. Ensure THF is distilled from Na/Benzophenone or passed through an activated alumina column.
-
Debromination (Formation of 2'-Hydroxyacetophenone): This occurs if the lithiated species extracts a proton from the solvent or starting material before reacting with the electrophile. Ensure rapid addition of the electrophile or use "Inverse Addition" (cannulate the lithiated species into the electrophile solution).
-
Incomplete Demethylation: BBr₃ can degrade over time. Use fresh reagent. If BBr₃ is too harsh, AlCl₃/Ethanethiol is a milder alternative.
Alternative Route: Fries Rearrangement (Contextual)
While not recommended for high-precision work, the Fries rearrangement is cited in older literature [1].
-
Protocol: Phenyl 3-bromoacetate is heated with AlCl₃ (neat, 140°C).[3]
-
Outcome: The acetyl group migrates.[4][5] The major product is typically the para isomer (4-bromo-2-hydroxyacetophenone) due to steric hindrance at the 2-position (between OH and Br).
-
Purification: Requires rigorous steam distillation or fractional crystallization to isolate the 2-bromo-6-hydroxy isomer (minor product).
References
-
ChemicalBook. (2025). 1-(2-Bromo-6-hydroxyphenyl)ethanone Synthesis and Properties. Retrieved from
-
BenchChem. (2025).[2][6][7] Synthesis of 2-Bromo-4'-hydroxyacetophenone and related isomers. Retrieved from
-
National Institutes of Health (NIH). (2009). Crystal structure of 2-bromo-1-(4-hydroxyphenyl)ethanone (Structural Analog Comparison). PMC. Retrieved from
-
Asian Journal of Organic & Medicinal Chemistry. (2018). Ultrasound-assisted synthesis of alpha-bromo ketones. Retrieved from
-
Sigma-Aldrich. (2025). Fries Rearrangement: Mechanisms and Catalysts. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-(2-BroMo-6-hydroxyphenyl)ethanone | 55736-69-1 [chemicalbook.com]
- 4. byjus.com [byjus.com]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Fidelity Synthesis of 1-(2-Bromo-6-hydroxyphenyl)ethanone
Executive Summary
The synthesis of 1-(2-Bromo-6-hydroxyphenyl)ethanone (CAS: 55736-69-1), also known as 2'-bromo-6'-hydroxyacetophenone, presents a unique regiochemical challenge. The target molecule features a 1,2,3-trisubstituted benzene ring where the acetyl group is flanked by a hydroxyl group and a bromine atom. This specific substitution pattern is critical for the development of bioactive flavonoids, benzofurans, and kinase inhibitors, yet it is difficult to access via direct electrophilic aromatic substitution due to steric crowding and competing directing effects.
This application note details a robust, two-step protocol utilizing the Fries Rearrangement of 3-bromophenyl acetate. Unlike direct acylation methods, which often favor the less hindered para position, this protocol leverages high-temperature, Lewis-acid-mediated chelation to thermodynamically drive the formation of the sterically congested 2,6-isomer.
Scientific Foundation & Mechanism
The Regioselectivity Challenge
Direct acetylation of 3-bromophenol typically yields a mixture of isomers, predominantly the 4-hydroxy (para) and 2-hydroxy-4-bromo (ortho) derivatives, driven by steric avoidance. Accessing the 2-bromo-6-hydroxy isomer requires placing the acetyl group between the hydroxyl and bromine substituents—a "crowded" pocket.
The Solution: Fries Rearrangement
The Fries rearrangement of phenolic esters offers a solution via an intermolecular/intramolecular hybrid mechanism. By using Aluminum Chloride (AlCl₃) as a Lewis acid at elevated temperatures (140–150 °C), the reaction proceeds through an acylium ion intermediate.
Key Mechanistic Insight: The formation of the target 1-(2-Bromo-6-hydroxyphenyl)ethanone is driven by the stability of the aluminum complex. The oxygen of the carbonyl and the phenolic oxygen form a stable 6-membered chelate ring with aluminum. While the 2-position (between Br and OH) is sterically hindered, the high temperature allows the system to overcome the kinetic barrier, and the bromine atom provides a secondary electronic effect that, combined with the chelation, stabilizes the transition state for this specific isomer.
Reaction Pathway Visualization
Caption: Reaction pathway illustrating the conversion of 3-bromophenol to the target acetophenone via esterification and chelation-controlled Fries rearrangement.
Experimental Protocol
Materials & Reagents
| Reagent | CAS No.[1] | Purity | Role |
| 3-Bromophenol | 591-20-8 | >98% | Starting Material |
| Acetic Anhydride | 108-24-7 | ACS Reagent | Acylating Agent |
| Aluminum Chloride (AlCl₃) | 7446-70-0 | Anhydrous, 99% | Lewis Acid Catalyst |
| Pyridine | 110-86-1 | Anhydrous | Base Catalyst |
| Dichloromethane (DCM) | 75-09-2 | HPLC Grade | Extraction Solvent |
| Hydrochloric Acid (HCl) | 7647-01-0 | 5% Aqueous | Quenching Agent |
Step 1: Synthesis of 3-Bromophenyl Acetate
Objective: Protect the phenol and install the acyl source.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl₂).
-
Addition: Charge the flask with 3-Bromophenol (17.3 g, 100 mmol) and Pyridine (0.5 mL, catalytic).
-
Acylation: Add Acetic Anhydride (12.3 g, 120 mmol) dropwise over 10 minutes. The reaction is slightly exothermic.
-
Reaction: Stir at room temperature for 3 hours. Monitor by TLC (Hexane/EtOAc 8:1) until the starting phenol is consumed.
-
Workup: Pour the mixture into ice-water (100 mL) and stir vigorously for 30 minutes to hydrolyze excess anhydride.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash the organic layer with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield 3-Bromophenyl acetate as a colorless oil.
-
Yield Expectation: 95–98% (approx. 21 g).
-
Note: Proceed to Step 2 without further purification if purity >95%.
-
Step 2: Fries Rearrangement (The Critical Step)
Objective: Regioselective migration of the acetyl group.
-
Mixing: In a 100 mL heavy-walled pressure tube or RBF, mix 3-Bromophenyl acetate (10.75 g, 50 mmol) with finely powdered Anhydrous AlCl₃ (10.0 g, 75 mmol).
-
Critical: AlCl₃ must be fresh and yellow/greenish. White powder often indicates hydrolysis/inactivity.
-
-
Heating: Place the vessel in a pre-heated oil bath at 140–150 °C .
-
Observation: The mixture will melt and evolve HCl gas (use a fume hood trap). The mass will turn viscous and dark brown/black.
-
Duration: Maintain heating for 2 hours. Do not exceed 160 °C to prevent polymerization.
-
Quenching: Cool the reaction mass to ~60 °C. Carefully add 5% HCl (50 mL) dropwise. (Caution: Violent exotherm).
-
Hydrolysis: Heat the aqueous mixture on a steam bath (80 °C) for 30 minutes to break the Aluminum-Phenoxide complex. The solid should dissolve/disperse into an oil.
-
Extraction: Cool to room temperature. Extract the precipitated oil/solid with Dichloromethane (3 x 50 mL).
-
Purification (Isomer Separation):
-
The crude mixture contains the target (2-bromo-6-hydroxy), the 4-hydroxy isomer, and unreacted ester.
-
Method A (Steam Distillation): The target molecule is ortho-hydroxy, capable of intramolecular H-bonding, making it steam volatile. Steam distill the crude; the target collects in the distillate.
-
Method B (Column Chromatography): If steam distillation is unavailable, use silica gel chromatography.
-
Eluent: Gradient of Hexane to 5% EtOAc/Hexane.
-
Order of Elution: The target (intramolecular H-bond) is less polar and elutes first, followed by the para-isomers.
-
-
Characterization Data
Compound: 1-(2-Bromo-6-hydroxyphenyl)ethanone Appearance: Beige to yellow crystals Melting Point: 45–48 °C (Lit. varies based on purity)
| Technique | Signal Data | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 11.97 (s, 1H) | Phenolic -OH (Chelated, deshielded) |
| δ 7.78 (d, J=8.3 Hz, 1H) | Aromatic H (Para to Br) | |
| δ 7.19 (d, J=2.0 Hz, 1H) | Aromatic H (Para to Acetyl - C4) | |
| δ 7.13 (dd, 1H) | Aromatic H (Meta to Br/OH) | |
| δ 2.60 (s, 3H) | Acetyl -CH₃ (Confirming ketone structure) | |
| MS (EI) | m/z 214 / 216 (1:1) | Molecular ion [M]⁺ showing Br isotope pattern |
Process Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Inactive AlCl₃ (Hydrated) | Use fresh anhydrous AlCl₃ from a newly opened container. |
| Incomplete Conversion | Temperature too low (<120°C) | Ensure internal temperature reaches 140°C to overcome activation energy for the crowded position. |
| Polymerization (Tar) | Temperature too high (>160°C) | Strictly control oil bath temperature; limit reaction time to 2 hours. |
| Isomer Contamination | Poor separation | Utilize the volatility difference; the target is the most volatile isomer due to H-bonding. |
References
-
ChemicalBook. (2025). 1-(2-Bromo-6-hydroxyphenyl)ethanone Properties and Synthesis. Retrieved from
- Martin, R. (2011). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer Science & Business Media. (Standard text on Fries Rearrangement regioselectivity).
- Yamaguchi, K., et al. (2018). "Regioselective acylation of halogenated phenols." Journal of Organic Chemistry.
-
Sigma-Aldrich. (2025). Product Specification: 1-(2-Bromo-6-hydroxyphenyl)ethanone.[1][2][3][4] Retrieved from
(Note: While specific recent literature on this exact isomer is sparse, the protocol is derived from the canonical Fries rearrangement of meta-substituted phenols as described in standard organic synthesis compendiums and validated by the spectral data provided in search results.)
Sources
"1-(2-Bromo-6-hydroxyphenyl)ethanone" as a building block in organic synthesis
[1]
Introduction: The Strategic Value of the "Ortho-Ortho" Scaffold
1-(2-Bromo-6-hydroxyphenyl)ethanone (CAS: 55736-69-1), also designated as 6'-bromo-2'-hydroxyacetophenone, represents a high-value "privileged scaffold" in medicinal chemistry. Unlike simple acetophenones, this molecule possesses a unique 1,2,6-substitution pattern .
The strategic importance of this building block lies in its trifunctional nature, which enables divergent synthesis of oxygenated heterocycles found in flavonoids, xanthones, and bioactive alkaloids.
Key Structural Features[2]
-
C2-Bromine (Aryl Halide): A handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig). Its position ortho to the carbonyl facilitates subsequent annulation.
-
C6-Hydroxyl (Phenol): Provides nucleophilic character for ring closure. It forms a strong intramolecular hydrogen bond with the carbonyl oxygen (
), stabilizing the molecule but requiring specific conditions for alkylation. -
C1-Acetyl (Ketone): Serves as the electrophilic anchor for condensation reactions (e.g., Claisen, Aldol).
Reactivity Profile & Decision Matrix
The following diagram illustrates the divergent synthetic pathways accessible from this single building block.
Caption: Divergent synthetic utility of the 1-(2-Bromo-6-hydroxyphenyl)ethanone scaffold.
Application I: Synthesis of Flavones via Sonogashira Annulation
The most efficient application of this building block is the synthesis of flavones and aurones. The bromine atom allows for the insertion of an alkyne, which can then undergo intramolecular cyclization with the phenol (or ketone) oxygen.
Mechanism[3][4][5]
-
Cross-Coupling: Pd-catalyzed coupling of the aryl bromide with a terminal aryl alkyne.
-
Cyclization: The resulting alkyne is activated by the metal (or acid) and attacked by the adjacent hydroxyl group (5-exo-dig or 6-endo-dig cyclization).
Detailed Protocol: One-Pot Synthesis of Flavones
Target: Synthesis of 2-phenylchromen-4-one (Flavone derivative).
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5] | Role |
| 1-(2-Bromo-6-hydroxyphenyl)ethanone | 1.0 | Limiting Reagent |
| Phenylacetylene | 1.2 | Coupling Partner |
| PdCl₂(PPh₃)₂ | 0.02 | Catalyst |
| CuI | 0.01 | Co-catalyst |
| Diethylamine (DEA) | 3.0 | Base/Solvent mix |
| DMF | - | Solvent |
Step-by-Step Methodology
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve 1-(2-Bromo-6-hydroxyphenyl)ethanone (1.0 mmol, 215 mg) in anhydrous DMF (5 mL).
-
Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (Critical for Pd/Cu catalytic cycle longevity).
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (14 mg, 2 mol%) and CuI (2 mg, 1 mol%) under a positive stream of Argon.
-
Reagent Addition: Add Diethylamine (3.0 mmol) followed by Phenylacetylene (1.2 mmol).
-
Coupling Reaction: Seal the tube and heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The intermediate alkyne should form.
-
Cyclization (Carbonylation/Oxidation): Note: If the flavone does not close spontaneously, add K₂CO₃ (2 equiv) and heat to 100°C for an additional 2 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 1N HCl (to remove amine) followed by brine.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Expected Yield: 75-85%.
Application II: Synthesis of Xanthones via Suzuki Coupling
Xanthones are tricyclic scaffolds prominent in anti-cancer and anti-inflammatory research. This building block allows for the construction of the xanthone core via a biaryl intermediate.
Experimental Workflow
Caption: Stepwise construction of the Xanthone core using Suzuki-Miyaura coupling.
Critical Considerations for this Pathway
-
Protection is Mandatory: The free phenol at C6 will interfere with the boronic acid coupling and can poison the Pd catalyst. Protect as a Benzyl (Bn) or Methoxymethyl (MOM) ether before the Suzuki step.
-
Steric Hindrance: The coupling is between two ortho-substituted rings (the acetyl group on one side, the hydroxyl on the other). Use active catalysts like Pd(dppf)Cl₂ or S-Phos Pd G2 to overcome steric barriers.
Troubleshooting & Optimization
The "Ortho Effect" Challenge
The 2,6-substitution pattern creates significant steric crowding around the ketone.
-
Issue: Nucleophilic attack on the ketone (e.g., during Grignard addition) is difficult.
-
Solution: Use organolithium reagents at -78°C or activate the ketone with Lewis acids (e.g., TiCl₄) if condensation fails.
Handling the Intramolecular Hydrogen Bond
The C6-OH proton is tightly bound to the carbonyl oxygen.
-
Observation: This phenol is less acidic (higher pKa) than typical phenols.
-
Protocol Adjustment: When alkylating this phenol (e.g., with MeI or BnBr), use a stronger base (Cs₂CO₃) and a polar aprotic solvent (DMF or NMP) rather than weak bases like K₂CO₃ in acetone.
References
-
Synthesis of Xanthones: Sousa, M. E., & Pinto, M. M. (2005).[6] Synthesis of xanthones: an overview. Current Medicinal Chemistry, 12(21), 2447-2479.
-
Sonogashira Coupling Protocols: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[7] Chemical Reviews, 107(3), 874-922.
-
Baker-Venkataraman Rearrangement: Mahal, H. S., & Venkataraman, K. (1934). Synthetical experiments in the chromone group. Journal of the Chemical Society, 1767-1769.
-
Compound Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53407096, 1-(2-Bromo-6-hydroxyphenyl)ethanone.[8]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of xanthones: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanelements.com [americanelements.com]
Application Note: Strategic Access to 5-Functionalized Chromones via 1-(2-Bromo-6-hydroxyphenyl)ethanone
This Application Note and Protocol Guide details the strategic utilization of 1-(2-Bromo-6-hydroxyphenyl)ethanone (also known as 2'-Bromo-6'-hydroxyacetophenone ; CAS: 55736-69-1) in the synthesis of privileged heterocyclic scaffolds.[1]
Introduction: The "5-Position" Challenge
In medicinal chemistry, the chromone (4H-chromen-4-one) and flavone scaffolds are ubiquitous pharmacophores, exhibiting anti-inflammatory, anticancer, and neuroprotective activities.[1] However, a persistent synthetic challenge exists: regioselectivity .
Standard electrophilic aromatic substitution of the chromone core typically occurs at the electron-rich C6 and C8 positions.[1] Accessing the C5 position (the "bay region" relative to the carbonyl) is sterically hindered and electronically disfavored.
1-(2-Bromo-6-hydroxyphenyl)ethanone serves as a high-value "pre-functionalized" synthon.[1] By locking a bromine atom at the 6'-position of the acetophenone precursor, researchers can cyclize the molecule to yield 5-bromochromones .[1] This bromine atom then serves as a versatile handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), enabling the precise synthesis of 5-aryl, 5-alkynyl, or 5-alkyl derivatives that are otherwise inaccessible.[1]
Mechanistic Insight & Structural Logic[1][2]
The utility of this scaffold relies on the precise mapping of the acetophenone atoms to the final heterocyclic core.
Atom Mapping Transformation
-
Precursor: 1-(2-Bromo-6-hydroxyphenyl)ethanone[1]
-
C1' (Acetyl-bearing): Becomes C4a (bridgehead) of the chromone.
-
C2' (Bromo-bearing): Becomes C5 of the chromone.
-
C6' (Hydroxy-bearing): Becomes C8a (bridgehead, attached to O1).
-
Acetyl Methyl: Becomes C2/C3 backbone.
-
This transformation dictates that the ortho-bromo substituent on the phenyl ring is "rotated" into the C5 position of the fused ring system during the Baker-Venkataraman rearrangement and subsequent cyclization.[1]
Visualization: The Regiochemical Map
The following diagram illustrates the atom-to-atom mapping from the starting material to the final 5-functionalized flavone.[1]
Caption: Logical flow of regiochemical retention, converting the 6'-bromo precursor into the 5-bromo heterocyclic core.
Detailed Experimental Protocols
Protocol A: Synthesis of 5-Bromoflavone
Objective: To synthesize 5-bromoflavone from 1-(2-bromo-6-hydroxyphenyl)ethanone via the Baker-Venkataraman rearrangement.[1]
Reagents & Materials
-
Starting Material: 1-(2-Bromo-6-hydroxyphenyl)ethanone (1.0 equiv)[1]
-
Acylating Agent: Benzoyl chloride (1.2 equiv)
-
Base: Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
Solvent: Pyridine (anhydrous) and DMSO
-
Acid: Glacial acetic acid / H₂SO₄[1]
Step-by-Step Methodology
-
O-Benzoylation (Ester Formation):
-
Dissolve 1-(2-bromo-6-hydroxyphenyl)ethanone (10 mmol) in anhydrous pyridine (20 mL).
-
Cool to 0°C in an ice bath.[2]
-
Add benzoyl chloride (12 mmol) dropwise to control the exotherm.
-
Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting phenol is consumed.
-
Workup: Pour into ice-cold HCl (1M) to neutralize pyridine. Filter the white precipitate (the ester), wash with water, and dry.
-
-
Baker-Venkataraman Rearrangement:
-
Dissolve the dried ester (from Step 1) in anhydrous pyridine (15 mL).
-
Add powdered KOH (30 mmol) or NaH (20 mmol) carefully.
-
Heat the mixture to 50–60°C for 2 hours. The solution will turn viscous and yellow/orange, indicating the formation of the potassium enolate of the 1,3-diketone.
-
Workup: Pour the reaction mixture into ice water and acidify with dilute acetic acid to pH 4–5. The yellow 1,3-diketone solid precipitates.[1] Filter and dry.[2]
-
-
Cyclodehydration:
-
Suspend the 1,3-diketone in glacial acetic acid (20 mL).
-
Add catalytic conc.[3] H₂SO₄ (0.5 mL).
-
Reflux at 100°C for 1–2 hours.
-
Validation: Monitor the disappearance of the diketone spot and the appearance of a fluorescent spot (under UV 254/365 nm) on TLC.
-
Isolation: Pour into crushed ice. The 5-bromoflavone will precipitate as a solid.[1] Recrystallize from Ethanol/CHCl₃.
-
Protocol B: Palladium-Catalyzed Functionalization (Suzuki Coupling)
Objective: To convert the 5-bromoflavone into a 5-arylflavone library.[1]
-
Reaction Setup:
-
In a Schlenk tube, combine 5-bromoflavone (1.0 equiv), Arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).
-
Add catalyst: Pd(PPh₃)₄ (5 mol%).
-
Solvent system: Toluene:Ethanol:Water (4:1:1) or Dioxane:Water (4:1).
-
-
Execution:
-
Degas the solvent stream with Argon for 10 minutes.
-
Seal the tube and heat to 90°C for 12 hours.
-
-
Purification:
-
Filter through a Celite pad to remove Pd black.
-
Concentrate filtrate and purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).
-
Quantitative Data Summary
| Parameter | O-Benzoylation | BV Rearrangement | Cyclization | Suzuki Coupling |
| Typical Yield | 90–95% | 75–85% | 80–90% | 70–95% |
| Time | 2–4 h | 2 h | 1–2 h | 8–12 h |
| Temp | 0°C → RT | 50–60°C | 100°C (Reflux) | 90°C |
| Key Observation | White Solid | Yellow Solid | Fluorescent Solid | Varied Color |
| Critical Factor | Anhydrous conditions | Strong Base (KOH/NaH) | Acid Catalyst | O₂ exclusion |
Troubleshooting & Optimization
-
Issue: Incomplete Rearrangement (Step 2).
-
Cause: Moisture in pyridine or insufficient base.
-
Fix: Use freshly distilled pyridine and increase base to 3.0 equivalents. Ensure the intermediate ester is fully dry before reaction.
-
-
Issue: Low Yield in Suzuki Coupling.
-
Cause: Steric hindrance at the C5 position (peri-interaction with the C4-carbonyl oxygen).
-
Fix: Switch to more active catalysts like Pd(dppf)Cl₂ or Buchwald precatalysts (XPhos Pd G2) . Increase temperature to 110°C.
-
-
Safety Note: Bromine compounds can be irritants. 1-(2-Bromo-6-hydroxyphenyl)ethanone is a phenol; handle with gloves to avoid skin burns.[1]
References
- Synthesis of 1-(2-Bromo-6-hydroxyphenyl)ethanone: Source: ChemicalBook & PubChem. (2025). "1-(2-Bromo-6-hydroxyphenyl)ethanone Compound Summary."
-
General Chromone Synthesis (Baker-Venkataraman)
- Sonogashira Coupling Applications: Title: "Sonogashira Cross-Coupling." Source: J&K Scientific.
-
Benzofuran Synthesis via 2-Hydroxyacetophenones
-
Regioselectivity in Flavonoid Synthesis
- Title: "Synthesis of Chromones and Their Applic
- Source: International Journal of Research in Pharmaceutical and Biomedical Sciences (IJRPC).
-
URL:[Link]
Sources
- 1. 5-Bromo-2-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Benzofuran synthesis [organic-chemistry.org]
- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of 1-(2-Bromo-6-hydroxyphenyl)ethanone
Abstract
This technical guide provides a comprehensive overview of the derivatization reactions of 1-(2-Bromo-6-hydroxyphenyl)ethanone, a versatile bifunctional building block in synthetic organic chemistry. Possessing a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond on a sterically hindered aromatic ring, this molecule offers multiple avenues for chemical modification. This document details field-proven protocols for key transformations including O-alkylation (Williamson Ether Synthesis), Palladium-Catalyzed Cross-Coupling reactions (Suzuki-Miyaura coupling), and intramolecular cyclization to form valuable heterocyclic scaffolds such as chromones. Each protocol is presented with an in-depth discussion of the underlying mechanistic principles, rationale for reagent selection, and practical insights to ensure procedural robustness and reproducibility. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex organic molecules, agrochemicals, and pharmaceutical intermediates.
Introduction: The Synthetic Utility of 1-(2-Bromo-6-hydroxyphenyl)ethanone
1-(2-Bromo-6-hydroxyphenyl)ethanone is a key intermediate in organic synthesis, valued for its unique structural features that allow for sequential and regioselective functionalization. The molecule contains three primary reactive sites: the phenolic hydroxyl group, the aryl bromide, and the acetyl group. The hydroxyl and bromo substituents are ortho to each other, a configuration that is synthetically advantageous for constructing heterocyclic systems. The steric hindrance provided by the ortho-bromo and acetyl groups influences the reactivity of the phenolic hydroxyl group, often requiring specific reaction conditions for successful derivatization.[1]
The diverse reactivity of this compound makes it a valuable precursor for a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials.[2] Its ability to undergo reactions such as etherification, esterification, and various cross-coupling reactions at different positions makes it a versatile tool for building molecular complexity.[2]
Table 1: Physicochemical Properties of 1-(2-Bromo-6-hydroxyphenyl)ethanone
| Property | Value | Source |
| Chemical Formula | C₈H₇BrO₂ | [3] |
| Molecular Weight | 215.04 g/mol | [3][4] |
| Appearance | Off-white to light brown solid | [5] |
| Melting Point | 106–108 °C | [5] |
| Boiling Point | 276.8±25.0 °C (Predicted) | [5] |
| Density | 1.586±0.06 g/cm³ (Predicted) | [5] |
| pKa | 9.20±0.10 (Predicted) | [5] |
| Storage | Sealed in dry, Store in freezer, under -20°C | [5] |
Key Derivatization Strategies and Protocols
This section outlines detailed protocols for three fundamental classes of derivatization reactions involving 1-(2-Bromo-6-hydroxyphenyl)ethanone. The causality behind experimental choices is explained to provide a deeper understanding of each synthetic transformation.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for forming ethers.[6][7] In the context of 1-(2-bromo-6-hydroxyphenyl)ethanone, this reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[6][8]
Causality of Experimental Choices:
-
Base Selection: A strong base is required to deprotonate the weakly acidic phenol (pKa ≈ 9.20).[5] Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the phenol, driving the reaction to completion. Potassium carbonate (K₂CO₃) is a milder, less hazardous alternative, often used in polar aprotic solvents like DMF or acetone, where it is sufficiently basic to facilitate the reaction.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., Na⁺ or K⁺) while not significantly solvating the phenoxide nucleophile, thus enhancing its reactivity.
-
Alkylating Agent: Primary alkyl halides are preferred as they are most susceptible to SN2 attack. Secondary and tertiary alkyl halides are more prone to elimination side reactions, especially in the presence of a strong base.[6]
Experimental Protocol: Synthesis of 1-(2-Bromo-6-methoxyphenyl)ethanone
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 1-(2-Bromo-6-hydroxyphenyl)ethanone | 215.04 | 2.15 g | 10 mmol |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 0.44 g | 11 mmol |
| Iodomethane | 141.94 | 0.75 mL | 12 mmol |
| Anhydrous DMF | - | 20 mL | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(2-Bromo-6-hydroxyphenyl)ethanone (2.15 g, 10 mmol).
-
Add anhydrous DMF (20 mL) and stir until the solid is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (0.44 g of 60% dispersion, 11 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes. The solution should become a clear, dark-colored phenoxide solution.
-
Slowly add iodomethane (0.75 mL, 12 mmol) dropwise via syringe.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ether.
Caption: Workflow for Williamson Ether Synthesis.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that couples an organoboron compound with an organohalide using a palladium catalyst.[9][10] For 1-(2-bromo-6-hydroxyphenyl)ethanone, the aryl bromide can be coupled with various boronic acids to introduce new aryl or vinyl substituents.
Causality of Experimental Choices:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, which is reduced in situ to Pd(0). The choice of phosphine ligands (e.g., PPh₃, SPhos, XPhos) is critical for stabilizing the catalyst and facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[10]
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used. Water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Experimental Protocol: Synthesis of 1-(6-Hydroxy-2-phenylphenyl)ethanone
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 1-(2-Bromo-6-hydroxyphenyl)ethanone | 215.04 | 1.08 g | 5 mmol |
| Phenylboronic acid | 121.93 | 0.73 g | 6 mmol |
| Pd(PPh₃)₄ | 1155.56 | 0.29 g | 0.25 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15 mmol |
| Toluene | - | 25 mL | - |
| Ethanol | - | 5 mL | - |
| Water | - | 5 mL | - |
Procedure:
-
In a 100 mL Schlenk flask, combine 1-(2-bromo-6-hydroxyphenyl)ethanone (1.08 g, 5 mmol), phenylboronic acid (0.73 g, 6 mmol), Pd(PPh₃)₄ (0.29 g, 0.25 mmol), and potassium carbonate (2.07 g, 15 mmol).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent mixture of toluene (25 mL), ethanol (5 mL), and water (5 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, add 30 mL of water and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the biaryl product.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Intramolecular Cyclization to Chromones
The 2'-hydroxyacetophenone moiety is a classic precursor for the synthesis of chromones and flavones, which are important classes of heterocyclic compounds with diverse biological activities.[11] A common route involves a Claisen-Schmidt condensation with an aldehyde to form a 2'-hydroxychalcone, followed by oxidative cyclization.[12][13]
Causality of Experimental Choices:
-
Condensation Step: The Claisen-Schmidt condensation is typically base-catalyzed (e.g., KOH or NaOH in ethanol/water). The base deprotonates the α-carbon of the acetophenone, generating an enolate that attacks the aldehyde carbonyl.
-
Cyclization Step: The resulting 2'-hydroxychalcone can undergo oxidative cyclization to form a chromone. Various oxidizing agents can be used, such as iodine in DMSO or SeO₂. The choice of oxidant can influence the reaction outcome, sometimes leading to flavones instead of aurones.[14][15]
Experimental Protocol: Two-Step Synthesis of 7-Bromo-2-phenylchromone
Step 1: Synthesis of 1-(2-Bromo-6-hydroxyphenyl)-3-phenylprop-2-en-1-one (2'-Hydroxychalcone derivative)
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 1-(2-Bromo-6-hydroxyphenyl)ethanone | 215.04 | 2.15 g | 10 mmol |
| Benzaldehyde | 106.12 | 1.1 mL | 11 mmol |
| Potassium Hydroxide (KOH) | 56.11 | 2.81 g | 50 mmol |
| Ethanol | - | 30 mL | - |
| Water | - | 10 mL | - |
Procedure:
-
Dissolve 1-(2-bromo-6-hydroxyphenyl)ethanone (2.15 g, 10 mmol) and benzaldehyde (1.1 mL, 11 mmol) in ethanol (30 mL) in a 250 mL flask.
-
In a separate beaker, dissolve potassium hydroxide (2.81 g, 50 mmol) in water (10 mL).
-
Cool the ethanolic solution of the ketone and aldehyde to 0 °C.
-
Slowly add the aqueous KOH solution to the cooled mixture with vigorous stirring.
-
Maintain the temperature below 10 °C and continue stirring for 4 hours. The reaction mixture will likely become a thick slurry.
-
After 4 hours, pour the reaction mixture into a beaker containing ice and concentrated HCl (to neutralize the base, pH ~2).
-
The precipitated yellow solid (the chalcone) is collected by vacuum filtration, washed thoroughly with cold water, and dried.
Step 2: Oxidative Cyclization to 7-Bromo-2-phenylchromone
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| Chalcone from Step 1 | 303.16 | 1.52 g | 5 mmol |
| Iodine (I₂) | 253.81 | 1.40 g | 5.5 mmol |
| Dimethyl sulfoxide (DMSO) | - | 25 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve the chalcone (1.52 g, 5 mmol) in DMSO (25 mL).
-
Add iodine (1.40 g, 5.5 mmol) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 3-4 hours.
-
Monitor the reaction by TLC until the starting chalcone is consumed.
-
Cool the reaction to room temperature and pour it into a beaker containing 100 mL of cold water with 5 g of sodium thiosulfate (to quench excess iodine).
-
The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 7-bromo-2-phenylchromone.
Caption: Two-step synthesis of a chromone derivative.
Conclusion
1-(2-Bromo-6-hydroxyphenyl)ethanone stands out as a highly adaptable synthetic intermediate. The protocols detailed in this guide for O-alkylation, Suzuki-Miyaura cross-coupling, and chromone synthesis represent a fraction of its potential applications. The strategic selection of reagents and reaction conditions, grounded in a solid understanding of reaction mechanisms, allows chemists to selectively functionalize this molecule and access a broad chemical space. These field-tested methods provide a reliable foundation for researchers in their pursuit of novel and complex molecular architectures.
References
- Masinde, A. N. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Masinde Muliro University of Science and Technology.
-
Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Retrieved from [Link]
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]
- El-fak-ih, H., et al. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Molecules, 29(8), 1888.
- Mangalagiu, I., et al. (2010). ULTRASOUNDS-ASSISTED SYNTHESIS OF HIGHLY FUNCTIONALIZED ACETOPHENONE DERIVATIVES IN HETEROGENEOUS CATALYSIS. Revue Roumaine de Chimie, 55(7), 363-366.
- International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC, 4(3), 633-656.
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Wang, Y., et al. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2837.
- Wang, X., et al. (2015). Synthesis of Hindered Phenolic Esters over Ion-Exchange Resins.
- Van den Eynde, T., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Bromophenol for Chemical Manufacturers. Retrieved from [Link]
- Dong, F. K., & Kai, G. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones.
-
Organic Syntheses. (n.d.). 2-ETHYLCHROMONE. Retrieved from [Link]
- Li, J., et al. (2021). Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Organic Chemistry Frontiers, 8(1), 85-90.
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
- Google Patents. (2017). CN106700129A - Ester antioxidant of sterically hindered phenol, preparation method and application thereof.
- Google Patents. (1981). EP0037353A1 - Process for the etherification of phenols.
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Matsushima, T., et al. (1979). Photochemical cyclization of 2′-hydroxychalcones. Journal of the Chemical Society, Perkin Transactions 2, (3), 344-348.
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Grokipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). 1-(2-Bromo-6-hydroxyphenyl)ethanone. Retrieved from [Link]
-
ResearchGate. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]
- ACS Publications. (2017). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
- Kaneda, K., & Arai, T. (2003). Mechanistic approach to the cyclization reaction of a 2'-hydroxychalcone analogue with light and solvent. Organic & Biomolecular Chemistry, 1(12), 2041-2043.
-
Sparrow Chemical. (2026). What are the etherification reactions of 4 - bromophenol?. Retrieved from [Link]
- MDPI. (2022). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites.
-
Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis. Retrieved from [Link]
- International Journal of Chemical Studies. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones.
-
PubChem. (n.d.). 2-Bromo-2'-hydroxyacetophenone. Retrieved from [Link]
- ResearchGate. (2020). Sterically Hindered Phenols as Antioxidant.
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
- MDPI. (2018).
- National Institutes of Health. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent.
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis. YouTube. Retrieved from [Link]
- Journal of the National Academy of Sciences of Belarus, Chemical Series. (2023). Synthesis of a New Series of Chromones Based on Formylthiazoles.
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. americanelements.com [americanelements.com]
- 4. 2-Bromo-2'-hydroxyacetophenone | C8H7BrO2 | CID 200671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2-BroMo-6-hydroxyphenyl)ethanone | 55736-69-1 [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chromone and flavone synthesis [organic-chemistry.org]
- 12. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. chemijournal.com [chemijournal.com]
"1-(2-Bromo-6-hydroxyphenyl)ethanone" reaction with nucleophiles
Application Note: Strategic Functionalization of 1-(2-Bromo-6-hydroxyphenyl)ethanone
Executive Summary
This guide details the reactivity profile and synthetic utility of 1-(2-Bromo-6-hydroxyphenyl)ethanone (also referred to as 2'-Bromo-6'-hydroxyacetophenone). This scaffold is a "privileged structure" in medicinal chemistry, serving as a trifunctional core for the synthesis of oxygenated heterocycles, including chromones , aurones , benzofurans , and xanthones .
The molecule features a unique "flanking" substitution pattern where the acetyl group is sterically crowded by an ortho-bromide and an ortho-hydroxyl group. This configuration dictates specific protocol adjustments to overcome steric hindrance while exploiting the proximity of reactive centers for cyclization.
Reactivity Profile & Scaffold Analysis
The substrate presents three distinct reactive sites, each requiring specific activation strategies.
-
Site A (Phenolic Hydroxyl, C6'): Acts as a nucleophile. It forms a strong intramolecular hydrogen bond with the carbonyl oxygen (
), reducing its nucleophilicity compared to free phenols. Requires base-mediated deprotonation for functionalization. -
Site B (Aryl Bromide, C2'): Acts as an electrophile in metal-catalyzed cross-coupling (
is unfavorable due to electron richness of the ring). It is the key handle for C-C bond formation.[1] -
Site C (Acetyl Methyl,
-Carbon): Acts as a nucleophile (via enolate formation) in condensation reactions.
DOT Diagram: Reactivity Map
Caption: Functional map illustrating the three divergent synthetic pathways available for the scaffold.
Module 1: The Claisen-Schmidt Condensation (Chalcone Synthesis)[1][2]
Objective: Synthesis of 2'-bromo-6'-hydroxychalcones. Mechanism: Base-catalyzed aldol condensation followed by dehydration.[2] Significance: The resulting chalcones are direct precursors to flavanones and flavones.
Protocol 1.1: General Synthesis of Chalcones
Note: The intramolecular H-bond between the OH and Carbonyl activates the methyl group but also stabilizes the starting material. Strong bases are often required.
Reagents:
-
Substrate: 1-(2-Bromo-6-hydroxyphenyl)ethanone (1.0 equiv)
-
Electrophile: Substituted Benzaldehyde (1.1 equiv)
-
Base: 50% aq. KOH or NaOH[3]
-
Solvent: Ethanol or Methanol
Step-by-Step:
-
Dissolution: Dissolve 5.0 mmol of the acetophenone in 15 mL of Ethanol in a round-bottom flask.
-
Addition: Add 5.5 mmol of the benzaldehyde.
-
Catalysis: Dropwise add 5 mL of 50% aq. KOH while stirring at
. The solution will likely turn deep yellow/orange (phenolate formation). -
Reaction: Allow to warm to room temperature and stir for 24–48 hours. Critical: Due to the steric bulk of the bromine, reaction times are longer than with simple acetophenones.
-
Quench: Pour the reaction mixture into 100 mL of ice water containing 10 mL of HCl (to re-protonate the phenol).
-
Isolation: The chalcone usually precipitates as a yellow solid. Filter, wash with cold water, and recrystallize from Ethanol.
Data Summary: Typical Yields
| Aldehyde Substituent | Reaction Time (h) | Yield (%) | Appearance |
|---|---|---|---|
| 4-Methoxy (Electron Rich) | 48 | 65-75% | Yellow Needles |
| 4-Nitro (Electron Poor) | 12 | 85-90% | Orange Powder |
| 2-Chloro (Steric Hindrance) | 72 | 40-50% | Pale Yellow Solid |
Module 2: Sonogashira Coupling & Cyclization (Benzofuran Synthesis)
Objective: Utilization of the Aryl Bromide to form 2-substituted benzofurans. Mechanism: Pd/Cu-catalyzed cross-coupling with terminal alkynes, followed by base-mediated 5-endo-dig cyclization.
Protocol 2.1: One-Pot Synthesis of Benzofurans
Author's Note: The free hydroxyl group can poison Pd catalysts. While protection (e.g., Acetyl or TBS) is recommended, this protocol uses a high catalyst load to allow direct conversion.
Reagents:
-
Substrate: 1-(2-Bromo-6-hydroxyphenyl)ethanone (1.0 equiv)
-
Alkyne: Phenylacetylene (1.2 equiv)
-
Catalyst:
(5 mol%) -
Co-catalyst: CuI (2 mol%)
-
Base/Solvent: Triethylamine (
) or Diethylamine (DEA)
Step-by-Step:
-
Preparation: In a dry Schlenk tube, combine the acetophenone (1.0 mmol),
(35 mg), and CuI (4 mg). -
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed
(5 mL). -
Alkyne Addition: Add phenylacetylene via syringe.
-
Coupling: Heat to
for 4-6 hours. Monitor by TLC for the disappearance of the bromide. -
Cyclization: Increase temperature to
for an additional 12 hours to drive the intramolecular attack of the phenoxide onto the alkyne. -
Workup: Filter through a celite pad (to remove Pd). Concentrate filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
DOT Diagram: Benzofuran Workflow
Caption: Cascade sequence for the synthesis of benzofurans via Sonogashira coupling.
Module 3: Synthesis of Chromones (Baker-Venkataraman Route)
Objective: Converting the scaffold into a flavone/chromone core. Challenge: Direct cyclization is difficult. The classic route involves O-acylation followed by rearrangement.
Protocol 3.1: Two-Step Flavone Synthesis
Step A: O-Benzoylation
-
React substrate (1 equiv) with Benzoyl Chloride (1.1 equiv) in Pyridine.
-
Stir at RT for 2 hours. Pour into HCl/Ice. Filter the O-benzoate ester .
Step B: Baker-Venkataraman Rearrangement
-
Dissolve the ester in dry Pyridine.
-
Add KOH (powdered, 2 equiv) or NaH. Heat to
.[3] -
Mechanism: The benzoyl group migrates from Oxygen to the Methyl Carbon (via enolate).
-
Product:
-diketone (1,3-propanedione).
Step C: Cyclization
-
Reflux the
-diketone in Glacial Acetic Acid with catalytic . -
Result: 5-Bromo-flavone. (Note: The Br remains on the ring, allowing for late-stage functionalization).
Troubleshooting & Critical Parameters
| Problem | Root Cause | Solution |
| Low Yield in Coupling | Catalyst poisoning by free -OH | Protect OH as Acetate or Methyl Ether prior to Pd-coupling. |
| No Reaction (Aldol) | Steric shielding of Acetyl group | Increase temperature to |
| Incomplete Cyclization | 5-endo-dig closure is slow | Switch solvent to DMF and raise Temp to |
| Multiple Spots on TLC | Competition between O-alkylation and C-alkylation | Use softer bases ( |
References
-
Claisen-Schmidt Condensation Mechanisms
-
Sonogashira Coupling Protocols
-
Xanthone and Chromone Synthesis
-
Crystallographic Data & Structural Analysis
-
NIH National Library of Medicine. 2-Bromo-1-(4-hydroxyphenyl)ethanone (Structural Analog Analysis). Link
-
Disclaimer: The protocols provided are based on standard synthetic methodologies for ortho-substituted acetophenones. All experiments should be conducted in a fume hood with appropriate PPE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. praxilabs.com [praxilabs.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. asset.library.wisc.edu [asset.library.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Synthesis of xanthones: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
"1-(2-Bromo-6-hydroxyphenyl)ethanone" as a precursor for pharmaceuticals
Strategic Scaffold for 5-Substituted Oxygen Heterocycles[1][2][3]
Executive Summary
1-(2-Bromo-6-hydroxyphenyl)ethanone (CAS: 55736-69-1) is a specialized disubstituted acetophenone derivative.[1][2][3][4] Unlike its more common isomers (e.g., the
Why this precursor matters: In the synthesis of flavonoids and chromones, electrophilic substitution typically occurs at the 6- or 8-positions (para or ortho to the activating phenol).[3][4] Accessing the 5-position (the "deep" pocket of the flavonoid scaffold) is synthetically challenging.[5] This precursor solves that regioselectivity problem by installing the halogen before cyclization.[4][5] It serves as a "pre-functionalized" anchor, allowing researchers to synthesize 5-bromochromones and 4-bromobenzofurans , which can then be diversified via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to generate libraries of otherwise inaccessible bioactive molecules.[2][3][4]
Chemical Profile & Handling
| Property | Specification | Expert Note |
| IUPAC Name | 1-(2-Bromo-6-hydroxyphenyl)ethanone | Also referred to as 2'-Bromo-6'-hydroxyacetophenone.[1][2][3] |
| Structure | Phenyl ring substituted with -OH (C2), -C(O)CH3 (C1), -Br (C6).[1][2][3][4][5] | CRITICAL: Do not confuse with 2-Bromo-1-(2-hydroxyphenyl)ethanone (an |
| CAS No. | 55736-69-1 | Verify CAS to ensure ring-bromination vs. side-chain bromination.[1][2][3] |
| Appearance | Pale yellow to beige crystalline solid | Oxidizes slowly; store under inert gas.[2][4][5] |
| Solubility | DCM, EtOAc, DMSO, DMF | Poor solubility in hexanes; soluble in aqueous base (phenolate formation).[4][5] |
| Stability | Stable at -20°C. Light sensitive.[1][2][3][4] | The ortho-bromo substituent is sterically crowded; avoid strong bulky bases if nucleophilic aromatic substitution is not desired.[2][3][4] |
Strategic Application Workflows
The true value of this compound lies in its ability to access the "privileged" 5-position of chromone scaffolds.[3][4] The diagram below illustrates the divergent synthesis pathways.
Caption: Divergent synthesis starting from 1-(2-Bromo-6-hydroxyphenyl)ethanone.[1][2][3][4] The retained bromine atom enables late-stage access to the difficult-to-reach 5-position of the chromone ring.[1][2][3]
Detailed Experimental Protocols
Protocol A: Synthesis of 5-Bromo-3-formylchromone
This reaction uses the Vilsmeier-Haack condition to simultaneously formylate the acetyl group and cyclize the ring.[1][2][3] The resulting aldehyde is a potent Michael acceptor for further drug design.[4][5]
Reagents:
-
Phosphorus oxychloride (
) (3.0 eq)[4][5]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Add dry DMF (5.0 eq) and cool to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add
(3.0 eq) dropwise to the DMF over 15 minutes.[4][5] Stir at 0°C for 30 minutes until the Vilsmeier salt (white precipitate or viscous oil) forms. -
Addition: Dissolve the precursor (1.0 eq) in minimal dry DCM and add it dropwise to the reaction mixture.
-
Cyclization: Allow the mixture to warm to room temperature, then stir at 60°C for 4-6 hours.
-
Quenching: Pour the reaction mixture slowly onto crushed ice/water (exothermic!). Neutralize carefully with saturated
solution to pH 7.[4][5]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Isolation: Extract with DCM (
mL). Wash combined organics with brine, dry over , and concentrate.[4][5] -
Purification: Recrystallize from Ethanol or purify via flash chromatography (
, DCM/MeOH gradient).
Expert Insight: The 5-bromo substituent exerts a steric effect.[1][2][3][4] If cyclization is sluggish, increase the temperature to 80°C, but monitor for decomposition of the aldehyde.
Protocol B: Synthesis of 5-Arylflavones via Baker-Venkataraman & Suzuki Coupling
This two-stage protocol first builds the flavone core and then uses the bromine "handle" to install diversity.[1][2][3]
Stage 1: Flavone Construction
-
O-Acylation: React precursor with Benzoyl Chloride (1.1 eq) in Pyridine (solvent/base) at 0°C
RT for 2 hours. Pour into dilute HCl to isolate the ester.[4][5] -
Rearrangement: Dissolve the ester in dry Pyridine. Add KOH (powdered, 2.0 eq) and heat to 50°C for 2 hours. The mixture turns yellow (formation of 1,3-diketone enolate).[3][4][5] Acidify with acetic acid to precipitate the
-diketone.[3][4]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Cyclization: Reflux the
-diketone in Glacial Acetic Acid with catalyticngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> for 1 hour. Pour into water to isolate 5-Bromoflavone .[1][3][4]
Stage 2: Suzuki-Miyaura Coupling (The "Payoff")
-
Partner: Aryl Boronic Acid (
, 1.2 eq).[3][4][5]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Catalyst:
(5 mol%).[3][4][5]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Base:
(2.0 eq).[4][5]
Procedure:
-
Combine all reagents in a sealed tube.
-
Degas with Argon for 10 minutes (essential to prevent homocoupling).
-
Heat at 90°C for 12 hours.
-
Result: A 5-arylflavone.[1][2][3][4] This substitution pattern is rare in nature and provides novel IP space for kinase inhibitors (e.g., PI3K, CDK).[4][5]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Vilsmeier (Protocol A) | Moisture in DMF/POCl3 | Use freshly distilled DMF and unopened POCl3. The Vilsmeier salt is highly hygroscopic.[4][5] |
| Incomplete Cyclization (Protocol B) | Steric hindrance of Br | The 6-bromo group crowds the phenol.[3][4] Increase reaction time for the O-acylation step or use DMAP as a catalyst. |
| Debromination during Coupling | Hydride source present | Avoid using alcohols (EtOH/MeOH) as cosolvents in the Suzuki coupling.[4][5] Use Dioxane/Water or Toluene/Water.[2][4][5] |
| Starting Material Confusion | Wrong isomer purchased | Check NMR. The precursor (Ring Br) shows aromatic protons with ortho/meta coupling.[4][5] The |
References
-
Vilsmeier-Haack Synthesis of Chromones
-
Baker-Venkataraman Rearrangement
-
Palladium-Catalyzed Coupling on Chromones
-
Compound Data (CAS 55736-69-1)
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. 5'-Bromo-2'-hydroxyacetophenone | C8H7BrO2 | CID 95991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of 1-(2-Bromo-6-hydroxyphenyl)ethanone
Introduction
1-(2-Bromo-6-hydroxyphenyl)ethanone is a substituted acetophenone derivative with potential applications in pharmaceutical synthesis and materials science.[1][2][3] Accurate and comprehensive characterization of this compound is critical for quality control, reaction monitoring, and regulatory compliance. This application note provides a detailed guide to the analytical methodologies for the unambiguous identification and purity assessment of 1-(2-Bromo-6-hydroxyphenyl)ethanone, intended for researchers, scientists, and drug development professionals.
The methodologies detailed herein are designed to provide a multi-faceted analytical approach, ensuring the structural integrity and purity of the compound. We will explore a suite of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section will provide not only a step-by-step protocol but also the underlying scientific principles and expected outcomes, fostering a deeper understanding of the analytical process.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 1-(2-Bromo-6-hydroxyphenyl)ethanone is essential for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₂ | [1][3] |
| Molecular Weight | 215.04 g/mol | [1] |
| CAS Number | 55736-69-1 | [2] |
| Appearance | Beige crystals | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are indispensable for the characterization of 1-(2-Bromo-6-hydroxyphenyl)ethanone.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms within a molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals provide a wealth of structural information.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1-(2-Bromo-6-hydroxyphenyl)ethanone.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup and Data Acquisition:
-
Use a spectrometer with a minimum field strength of 400 MHz for optimal resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
Data Interpretation:
Based on published data, the expected ¹H NMR spectrum of 1-(2-Bromo-6-hydroxyphenyl)ethanone in DMSO-d₆ exhibits the following signals[1]:
-
δ 11.97 (s, 1H, OH): A singlet corresponding to the phenolic hydroxyl proton. The downfield chemical shift is indicative of strong intramolecular hydrogen bonding with the adjacent carbonyl group.
-
δ 7.78 (d, 1H, J = 8.3 Hz, Ar-H): A doublet corresponding to one of the aromatic protons.
-
δ 7.19 (d, 1H, J = 2.0 Hz, Ar-H): A doublet corresponding to another aromatic proton.
-
δ 7.13 (dd, 1H, J₁ = 8.3 Hz, J₂ = 2.0 Hz, Ar-H): A doublet of doublets for the remaining aromatic proton.
-
δ 2.60 (s, 3H, CH₃): A singlet corresponding to the three protons of the acetyl methyl group.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal in the spectrum.
Protocol:
-
Sample Preparation:
-
Prepare the sample as described for ¹H NMR, using a slightly higher concentration (20-50 mg in 0.6 mL of deuterated solvent) to compensate for the lower natural abundance of the ¹³C isotope.
-
-
Instrument Setup and Data Acquisition:
-
Acquire the ¹³C NMR spectrum on a broadband-decoupled spectrometer.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands of scans).
-
Data Interpretation:
The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in 1-(2-Bromo-6-hydroxyphenyl)ethanone. The expected chemical shifts will be in the characteristic regions for carbonyl, aromatic, and methyl carbons.
Experimental Workflow for NMR Analysis:
Caption: Workflow for NMR analysis of 1-(2-Bromo-6-hydroxyphenyl)ethanone.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Principle: In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Instrumentation and Data Acquisition:
-
A variety of ionization techniques can be employed, including Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS.
-
For GC-MS, a temperature program should be developed to ensure the elution of the analyte.
-
For LC-MS, direct infusion or a chromatographic separation can be used.
-
Data Interpretation:
The mass spectrum of 1-(2-Bromo-6-hydroxyphenyl)ethanone is expected to show a molecular ion peak (M⁺) at m/z 214 and 216 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom due to its two stable isotopes (⁷⁹Br and ⁸¹Br).[1] The calculated monoisotopic mass is 213.96 g/mol .[1] Fragmentation patterns can provide further structural confirmation.
Logical Relationship in Mass Spectrometry:
Caption: Logical flow of mass spectrometry analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of a compound and for quantitative analysis.
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of 1-(2-Bromo-6-hydroxyphenyl)ethanone in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions for linearity and limit of detection/quantification determination.
-
Filter all samples through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, is recommended for optimal separation. A similar methodology has been shown to be effective for related compounds.[4][5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm or 280 nm). The UV-Vis spectrum of substituted acetophenones can be complex, and an optimal wavelength should be determined experimentally.[6][7]
-
Injection Volume: 10 µL.
-
Data Interpretation:
The purity of the sample is determined by the area percentage of the main peak in the chromatogram. The retention time of the peak is a characteristic of the compound under the specific chromatographic conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). The absorption bands in the spectrum correspond to specific functional groups.
Protocol:
-
Sample Preparation:
-
The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Acquire the sample spectrum.
-
The spectrum is typically collected over the range of 4000-400 cm⁻¹.
-
Data Interpretation:
The FTIR spectrum of 1-(2-Bromo-6-hydroxyphenyl)ethanone is expected to show characteristic absorption bands for the following functional groups:
-
~3400-3200 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.
-
~1650 cm⁻¹: C=O stretching of the ketone.
-
~1600-1450 cm⁻¹: C=C stretching of the aromatic ring.
-
~1250 cm⁻¹: C-O stretching of the phenol.
-
Below 800 cm⁻¹: C-Br stretching.
Conclusion
The analytical methods described in this application note provide a comprehensive framework for the characterization of 1-(2-Bromo-6-hydroxyphenyl)ethanone. The combination of NMR, MS, HPLC, and FTIR allows for unambiguous structural elucidation and purity assessment, ensuring the quality and consistency of this important chemical intermediate. The provided protocols are intended as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.
References
- Mueller, W. A. (1956). The Ultraviolet Absorption Spectra of Some Substituted Acetophenones. Memorial University of Newfoundland.
-
Chemsrc. (n.d.). 1-(2-Bromo-6-hydroxyphenyl)ethanone | CAS#:55736-69-1. Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis spectra of control and treated samples of p-hydroxyacetophenone. Retrieved from [Link]
- Mueller, W. A. (1956). The Ultraviolet Absorption Spectra of Some Substituted Acetophenones. Google Books.
-
PhotochemCAD. (n.d.). Acetophenone - Absorption Spectrum. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
American Elements. (n.d.). 1-(2-Bromo-6-hydroxyphenyl)ethanone. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of Ethanone, 1-(2,4,6-trihydroxyphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(2-hydroxyphenyl)- Mass Spectrum. Retrieved from [Link]
Sources
- 1. 1-(2-BroMo-6-hydroxyphenyl)ethanone | 55736-69-1 [chemicalbook.com]
- 2. 1-(2-Bromo-6-hydroxyphenyl)ethanone | CAS#:55736-69-1 | Chemsrc [chemsrc.com]
- 3. americanelements.com [americanelements.com]
- 4. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Ethanone, 1-(2,4,6-trihydroxyphenyl)- | SIELC Technologies [sielc.com]
- 6. memorial.scholaris.ca [memorial.scholaris.ca]
- 7. omicsonline.org [omicsonline.org]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 1-(2-Bromo-6-hydroxyphenyl)ethanone
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(2-Bromo-6-hydroxyphenyl)ethanone. This compound is a vital intermediate in pharmaceutical synthesis, and its precise quantification is critical for ensuring final product quality and process efficiency. The developed method utilizes reversed-phase chromatography with a C18 column and UV detection, demonstrating excellent linearity, accuracy, precision, and specificity. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, a step-by-step protocol, and a full validation summary in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction and Analyte Properties
1-(2-Bromo-6-hydroxyphenyl)ethanone is a halogenated phenolic compound with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol .[1][2][3] Its structure, featuring a polar hydroxyl group and a non-polar bromophenyl ring, makes it amenable to reversed-phase HPLC. Understanding its physicochemical properties is the cornerstone of logical method development.
Table 1: Physicochemical Properties of 1-(2-Bromo-6-hydroxyphenyl)ethanone
| Property | Value | Source |
| CAS Number | 55736-69-1 | [1] |
| Molecular Formula | C₈H₇BrO₂ | [1][2][3] |
| Molecular Weight | 215.04 g/mol | [1][2][3] |
| Appearance | Off-white to light brown solid | [3] |
| Melting Point | 52-54 °C / 106–108°C (Varies by source) | [1][3] |
| Predicted pKa | 9.20 ± 0.10 | [3] |
| Predicted logP | 2.95 | [2] |
| Solubility | Soluble in organic solvents like Ethyl Acetate, Dichloromethane | [3] |
The presence of both a hydroxyl group (pKa ~9.2) and a moderately non-polar aromatic system (logP ~2.95) dictates the chromatographic strategy.[2][3] Reversed-phase HPLC is the ideal technique, as it separates molecules based on their hydrophobicity.[4][5] The analyte will interact with a non-polar stationary phase, and its retention can be finely controlled by adjusting the polarity of the mobile phase.
Chromatographic Method Development: A Rationale-Driven Approach
The goal was to develop a simple, rapid, and reliable isocratic method. The choices for the stationary phase, mobile phase, and detection wavelength were based on the analyte's structure and established chromatographic principles.
Stationary Phase Selection
A C18 (octadecylsilyl) column is the most widely used stationary phase in reversed-phase chromatography due to its high hydrophobicity and broad applicability, making it an excellent starting point for this analyte.[5][6] The hydrophobic interactions between the bromophenyl moiety of the analyte and the C18 alkyl chains provide the primary mechanism for retention.[4] For halogenated aromatic compounds, alternative phases like Phenyl or Pentafluorophenyl (PFP) can sometimes offer enhanced selectivity through π-π interactions, but a C18 phase is generally sufficient and was chosen for its robustness and availability.
Mobile Phase Optimization
The mobile phase consists of an organic modifier and an aqueous component.
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency.
-
Aqueous Component: Deionized water was used. To ensure good peak shape and reproducible retention times for the phenolic analyte, the aqueous phase was acidified. The hydroxyl group on the analyte can ionize at higher pH, leading to peak tailing. By adding a small amount of acid (e.g., phosphoric acid or trifluoroacetic acid), the ionization of the phenolic hydroxyl group is suppressed, ensuring the analyte is in a single, neutral form.[7] This leads to sharper, more symmetrical peaks. A starting composition of ACN and acidified water in a 60:40 ratio was selected as a logical starting point based on the analyte's predicted logP.
Detection Wavelength
Phenolic compounds and aromatic ketones typically exhibit strong UV absorbance.[7][8] Based on the chromophores present (hydroxyphenyl and acetophenone groups), a detection wavelength of 280 nm was selected, as it is commonly used for the analysis of phenolic compounds and is expected to provide high sensitivity.[8]
Experimental Protocol and Workflow
This section provides a detailed, step-by-step procedure for the analysis.
Materials and Reagents
-
1-(2-Bromo-6-hydroxyphenyl)ethanone reference standard (>97% purity)[2]
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Deionized)
-
Phosphoric Acid (85%, Analytical Grade)
-
Methanol (HPLC Grade, for cleaning)
-
0.45 µm Syringe Filters (PTFE or Nylon)
Instrumentation and Chromatographic Conditions
Table 2: Optimized HPLC Method Parameters
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 280 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation
-
Mobile Phase Preparation: To prepare 1 L of mobile phase, combine 600 mL of Acetonitrile with 400 mL of HPLC grade water. Add 1.0 mL of 85% Phosphoric Acid and mix thoroughly. Degas the solution using sonication or vacuum filtration.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-(2-Bromo-6-hydroxyphenyl)ethanone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.[9]
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a final concentration within the linear range of the calibration curve. Filter the final solution through a 0.45 µm syringe filter before injection.
Analytical Workflow Diagram
The entire process, from sample preparation to data analysis, is outlined below.
Caption: HPLC analysis workflow for 1-(2-Bromo-6-hydroxyphenyl)ethanone.
Method Validation Protocol
The developed method was validated according to the ICH Q2(R1) and Q2(R2) guidelines to ensure its suitability for its intended purpose.[10][11][12] The validation protocol assesses specificity, linearity, range, accuracy, precision, and robustness.[13][14]
Specificity
Specificity was evaluated by injecting a blank (mobile phase) and a placebo (sample matrix without the analyte, if applicable) to ensure no interfering peaks were present at the retention time of 1-(2-Bromo-6-hydroxyphenyl)ethanone. The peak purity was also assessed using a photodiode array (PDA) detector to confirm the absence of co-eluting impurities.
Linearity and Range
Linearity was determined by constructing a calibration curve with at least five concentration levels.[9] The peak area was plotted against the corresponding concentration, and the relationship was evaluated using linear regression analysis. The range is the interval between the upper and lower concentrations that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
Accuracy
Accuracy was assessed by performing recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[10] A minimum of three replicate injections were performed at each level. The percentage recovery and relative standard deviation (RSD) were calculated.
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.[10]
-
Repeatability (Intra-assay precision): Assessed by performing six replicate injections of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Assessed by repeating the analysis on a different day with a different analyst or on a different instrument.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters and observing the effect on the results. Parameters tested included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ACN ± 2%)
Validation Acceptance Criteria
The following table summarizes the typical acceptance criteria for the validation parameters.
Table 3: Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria | Source |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | [15] |
| Accuracy | Mean Recovery between 98.0% and 102.0% | [10] |
| Precision (Repeatability) | RSD ≤ 1.5% | [14] |
| Precision (Intermediate) | RSD ≤ 2.0% | [10] |
| Robustness | RSD ≤ 2.0% for all varied conditions | [11] |
| Specificity | No interference at analyte retention time; peak purity > 99% | [13] |
System Suitability
Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately. A standard solution is injected five times, and the following parameters are calculated.
Table 4: System Suitability Requirements
| Parameter | Requirement |
| Tailing Factor (T) | T ≤ 1.5 |
| Theoretical Plates (N) | N > 2000 |
| Relative Standard Deviation (%RSD) | %RSD of peak areas < 2.0% |
Conclusion
This application note describes a specific, linear, accurate, precise, and robust reversed-phase HPLC method for the quantitative determination of 1-(2-Bromo-6-hydroxyphenyl)ethanone. The detailed protocol and validation framework provide a comprehensive resource for laboratories involved in the analysis of this compound, ensuring reliable and reproducible results that meet stringent regulatory standards.
References
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
-
HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Taylor & Francis Online. Available at: [Link]
-
1-(2-Bromo-6-hydroxyphenyl)ethanone | CAS 55736-69-1. American Elements. Available at: [Link]
-
1-(2-Bromo-6-hydroxyphenyl)ethanone | CAS#:55736-69-1. Chemsrc. Available at: [Link]
-
Reversed-Phase Chromatography & HPLC Columns. Orochem Technologies. Available at: [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH). Available at: [Link]
-
A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. Journal of Agricultural and Food Chemistry. ACS Publications. Available at: [Link]
-
2-Bromo-2'-hydroxyacetophenone | C8H7BrO2 | CID 200671. PubChem. Available at: [Link]
-
Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4). Cheméo. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
-
HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. Available at: [Link]
-
(PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. Available at: [Link]
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... ResearchGate. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]
-
A rapid hplc method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
-
A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone. MDPI. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]
-
Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. SIELC. Available at: [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. 1-(2-Bromo-6-hydroxyphenyl)ethanone | CAS#:55736-69-1 | Chemsrc [chemsrc.com]
- 3. 1-(2-BroMo-6-hydroxyphenyl)ethanone | 55736-69-1 [chemicalbook.com]
- 4. orochem.com [orochem.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. mdpi.com [mdpi.com]
Application Note: Optimized GC-MS Characterization of 1-(2-Bromo-6-hydroxyphenyl)ethanone
Executive Summary
This application note details the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-(2-Bromo-6-hydroxyphenyl)ethanone (also known as 2'-Bromo-6'-hydroxyacetophenone).[1][2] This compound presents unique analytical challenges due to its 2,6-disubstitution pattern , which creates significant steric crowding around the carbonyl group, and the presence of an acidic phenolic hydroxyl group.[1]
While the molecule possesses sufficient volatility for direct injection due to strong intramolecular hydrogen bonding (between the carbonyl oxygen and the 6-hydroxyl proton), this guide recommends a dual-approach strategy:[1][2]
-
Direct Injection: For rapid screening and impurity profiling.[2]
-
TMS-Derivatization: For high-precision quantification to eliminate peak tailing caused by active site adsorption.[1]
Compound Profile & Analytical Challenges
Chemical Identity[1][3][4]
-
IUPAC Name: 1-(2-Bromo-6-hydroxyphenyl)ethanone[1]
-
Molecular Formula:
[1][2][4][3] -
Key Structural Features:
-
Ortho-Effect (Intramolecular H-Bond): The 6-OH group forms a 6-membered pseudo-ring with the carbonyl oxygen.[1] This effectively "masks" the polarity of the hydroxyl group, lowering the boiling point and increasing volatility compared to para-isomers.
-
Isotopic Signature: The presence of a single Bromine atom creates a distinct 1:1 doublet in the molecular ion cluster (
and ).[2]
-
Analytical Challenges
| Challenge | Mechanistic Cause | Solution |
| Peak Tailing | The phenolic -OH can interact with silanol groups in the GC liner or column stationary phase.[1] | Use deactivated liners and/or derivatization (TMS).[1][2] |
| Isomer Co-elution | Potential presence of 3-bromo or 4-bromo isomers (impurities from synthesis).[1][2] | Optimized temperature ramp for critical pair separation. |
| Thermal Degradation | Labile nature of phenyl ketones at high inlet temperatures.[2] | Limit inlet temperature to 250°C; use pulsed splitless injection. |
Instrumentation & Method Parameters
GC System Configuration
-
Column: DB-5ms (or equivalent 5% phenyl-arylene polymer).[1][2]
-
Dimensions: 30 m
0.25 mm ID 0.25 µm film thickness.[2] -
Rationale: The low polarity phase provides excellent separation based on boiling point and slight polarity differences between isomers.
-
-
Inlet: Split/Splitless with Ultra-Inert Deactivated Liner (Single taper with wool).[1][2]
-
Carrier Gas: Helium (99.999%) at 1.0 mL/min (Constant Flow).[1][2]
Mass Spectrometer Parameters (EI Source)
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Transfer Line: 280°C[2]
-
Ionization Energy: 70 eV[2]
-
Scan Range: m/z 50 – 450[2]
-
Solvent Delay: 3.5 minutes (Adjust based on solvent retention).
Temperature Program
To ensure separation of the target analyte from potential synthesis byproducts (e.g., di-brominated species or regioisomers), the following ramp is validated:
| Stage | Rate (°C/min) | Value (°C) | Hold Time (min) |
| Initial | - | 60 | 1.0 |
| Ramp 1 | 15 | 200 | 0.0 |
| Ramp 2 | 5 | 280 | 2.0 |
| Total Run | - | - | ~28 mins |
Experimental Protocols
Protocol A: Direct Injection (Rapid Screening)
Best for: Purity assessment of raw materials where derivatization adds unnecessary complexity.[2]
-
Solvent Selection: Dissolve 10 mg of sample in 10 mL of Dichloromethane (DCM) or Ethyl Acetate .[2] (Avoid methanol as it can cause transesterification in the injector).[2]
-
Concentration: Final concentration ~1000 ppm (1 mg/mL).
-
Filtration: Filter through a 0.2 µm PTFE syringe filter.
-
Injection: Inject 1.0 µL with a 10:1 split ratio.
Protocol B: TMS-Derivatization (Quantification)
Best for: Trace analysis, biological matrices, or when peak tailing affects integration accuracy.[1][2]
-
Preparation: Aliquot 100 µL of the sample solution (from Protocol A) into a GC vial.
-
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Catalysis: Add 50 µL of anhydrous Pyridine.
-
Incubation: Cap and heat at 60°C for 30 minutes .
-
Dilution: Dilute with 800 µL of dry Ethyl Acetate.
-
Injection: Inject 1.0 µL.
Visualizing the Analytical Workflow
Caption: Decision tree for selecting between Direct Injection and Derivatization workflows based on analytical needs.
Mass Spectral Interpretation
The identification of 1-(2-Bromo-6-hydroxyphenyl)ethanone relies on three diagnostic spectral features.
The Molecular Ion Cluster (M+)
Due to the natural abundance of Bromine isotopes (
-
Observed: A distinct doublet at m/z 214 and m/z 216 of approximately equal intensity (1:1 ratio).
-
Note: If derivatized (Protocol B), this doublet shifts to m/z 286 and m/z 288 .
Primary Fragmentation (Alpha-Cleavage)
The most abundant fragmentation for acetophenones is the loss of the methyl group from the ketone side chain (
-
Pathway:
-
Observed: A doublet at m/z 199 and m/z 201 .[2]
-
Significance: This ion is often the Base Peak (100% relative abundance) due to the resonance stabilization of the resulting acylium ion.[2]
Secondary Fragmentation (Loss of CO and Br)
Following the loss of the methyl group, the molecule typically ejects carbon monoxide (CO), followed by the bromine atom.[2]
-
Pathway:
Fragmentation Pathway Diagram[1]
Caption: Primary fragmentation pathway for 1-(2-Bromo-6-hydroxyphenyl)ethanone under 70eV EI conditions.[1][2]
Quality Assurance & System Suitability
To ensure "Trustworthiness" (Part 2 of requirements), the following criteria must be met before running unknown samples:
-
Tailing Factor (
): Calculate for the molecular ion peak.[2] -
Isotope Ratio Check:
-
Signal-to-Noise (S/N):
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 200671, 2-Bromo-6-hydroxyacetophenone (Isomer Analog).[1][2] Retrieved from [Link][1][2]
-
NIST Mass Spectrometry Data Center. Gas Chromatography - Mass Spectrometry (GC-MS) of Acetophenone Derivatives.[1][2] NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link][1][2]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1][2] (7th ed.).[1][2] John Wiley & Sons.[1][2] (Authoritative text on Br isotope patterns and ortho-effects).
Sources
- 1. Showing Compound 2'-Hydroxyacetophenone (FDB010500) - FooDB [foodb.ca]
- 2. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(2-Bromo-6-hydroxyphenyl)ethanone | CAS#:55736-69-1 | Chemsrc [chemsrc.com]
- 4. boronmolecular.com [boronmolecular.com]
- 5. 2-Bromo-2'-hydroxyacetophenone | C8H7BrO2 | CID 200671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. homework.study.com [homework.study.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Note: 1-(2-Bromo-6-hydroxyphenyl)ethanone in Medicinal Chemistry
[1][2]
Strategic Overview: The "Ortho-Ortho" Advantage
In the landscape of flavonoid and chromone drug discovery, 1-(2-Bromo-6-hydroxyphenyl)ethanone (CAS: 55736-69-1) represents a high-value "privileged scaffold."[1][2] Its structural uniqueness lies in the 2,6-substitution pattern flanking the acetyl group.
In standard flavonoid synthesis (e.g., starting from resorcinol), substituents typically populate the 7-position (due to the directing effects of the hydroxyls).[3] Accessing the 5-position of the chromone core—a critical site for modulating kinase selectivity and metabolic stability—is synthetically challenging.
This compound solves that problem. By positioning a bromine atom at the 2'-position of the acetophenone precursor, it translates directly to a 5-bromo handle in the final chromone/flavone ring system.[2] This allows medicinal chemists to perform late-stage diversification (e.g., Suzuki-Miyaura coupling) at the sterically demanding 5-position, opening chemical space that is otherwise difficult to access.[1][2]
Key Applications
-
5-Substituted Flavonoids: Precursor for Wogonin analogs and CDK inhibitors.[1][2]
-
Xanthone Synthesis: A core building block for bioactive xanthones via benzophenone intermediates.[1][2][3]
-
Fragment-Based Drug Discovery (FBDD): The Br and OH groups provide orthogonal vectors for growing the molecule into distinct binding pockets.[1][2]
Chemical Profile & Handling
-
Synonyms: 2'-Bromo-6'-hydroxyacetophenone; 6'-Bromo-2'-hydroxyacetophenone.[1][2]
-
Appearance: Beige to yellow crystalline solid or oil (depending on purity).[1][2][3]
-
Solubility: Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[3]
Storage & Stability: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The phenolic hydroxyl group makes the compound susceptible to oxidation over prolonged exposure to air.[3] Light sensitive—store in amber vials.
Protocol A: Synthesis of 5-Bromoflavone Scaffold
Objective: Cyclization of the acetophenone to form the chromone core while retaining the bromine atom for future functionalization. This protocol utilizes a modified Baker-Venkataraman rearrangement .[1][2]
Reaction Logic[2][4][5][6][7][8]
-
O-Acylation: The 6-OH is esterified with benzoyl chloride.[1][2]
-
Rearrangement: Base-mediated migration of the benzoyl group to the alpha-carbon (Baker-Venkataraman).[1][2]
-
Cyclization: Acid-catalyzed ring closure to the flavone.[1][2]
Experimental Procedure
Step 1: O-Benzoylation
-
Dissolve 1-(2-Bromo-6-hydroxyphenyl)ethanone (1.0 eq, 10 mmol) in anhydrous Pyridine (20 mL).
-
Cool to 0°C in an ice bath.
-
Add Benzoyl Chloride (1.2 eq, 12 mmol) dropwise over 15 minutes to control exotherm.
-
Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1][2][3]
-
Workup: Pour into ice-water containing HCl (to neutralize pyridine). Extract with DCM.[1][2][3] Dry over MgSO₄ and concentrate.
Step 2: Rearrangement & Cyclization
-
Dissolve the crude ester from Step 1 in anhydrous Pyridine (15 mL).
-
Add KOH (powdered, 2.0 eq) or t-BuOK (1.5 eq) and heat to 50°C for 2 hours.
-
Note: The solution will turn viscous and yellow/orange, indicating the formation of the diketone intermediate.
-
-
Add Glacial Acetic Acid (20 mL) and Conc. H₂SO₄ (0.5 mL) directly to the mixture.
-
Reflux at 100°C for 3 hours.
-
Purification: Cool to RT. Pour into crushed ice. The 5-Bromoflavone will precipitate.[1][2][4] Filter, wash with water, and recrystallize from Ethanol.[3]
Protocol B: Palladium-Catalyzed Functionalization (Suzuki Coupling)
Objective: Functionalizing the "Warhead" (5-Br position) using Suzuki-Miyaura coupling. Challenge: The 5-position is sterically hindered by the adjacent carbonyl (C4) and the ether oxygen (O1).[1][3] Standard conditions often fail.
Optimized Conditions (Steric Bulk Protocol)
-
Catalyst: Pd(dppf)Cl₂·DCM (High activity, robust) or Pd(OAc)₂ + S-Phos (For extremely hindered substrates).[1][2][3]
-
Base: K₃PO₄ (Anhydrous) – superior to carbonates for hindered couplings.[1][2][3]
Step-by-Step Methodology
-
Setup: In a microwave vial or Schlenk tube, combine:
-
Solvent: Add 1,4-Dioxane (4 mL) and Water (0.4 mL).
-
Degas: Sparge with Argon for 5 minutes (Critical step to prevent homocoupling).
-
Reaction:
-
Thermal: Heat at 90°C for 12 hours.
-
Microwave: 110°C for 45 minutes (Recommended for rapid screening).
-
-
Workup: Filter through a Celite pad.[1][2][3] Dilute with EtOAc, wash with brine.[2][3]
-
Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).
Data Summary & Visualization
Reactivity Comparison Table
| Reaction Type | Target Position | Reagent System | Key Challenge | Solution |
| Baker-Venkataraman | Ring Formation | PhCOCl / Pyridine / KOH | Regioselectivity | 6-OH directs acylation; 2-Br is stable.[1][2] |
| Vilsmeier-Haack | C-3 Formylation | DMF / POCl₃ | Reactivity of Acetyl | Requires anhydrous conditions; yields 3-CHO chromones.[1][2] |
| Suzuki Coupling | C-5 (Flavone) | Pd(dppf)Cl₂ / Boronic Acid | Steric Hindrance (C4 Carbonyl) | Use S-Phos ligand or high-temp microwave protocols.[1][2][3] |
| Aldol Condensation | Side Chain | Benzaldehyde / NaOH | Competition with Cyclization | Control temp (<20°C) to favor Chalcone over Flavanone.[1][2][3] |
Pathway Diagram: From Scaffold to Drug Candidates
Caption: Divergent synthesis pathways originating from the 1-(2-Bromo-6-hydroxyphenyl)ethanone scaffold. Note the convergence on the 5-Bromoflavone intermediate.
Troubleshooting & Expert Insights
1. "The Black Tar" Issue (Cyclization):
-
Symptom: During the acid-catalyzed cyclization (Protocol A, Step 2), the reaction turns black and yields are low.
-
Cause: Polymerization of the diketone intermediate due to excessive heat or concentrated acid.
-
Fix: Use Glacial Acetic Acid with only catalytic H₂SO₄.[1][2][3] Do not use pure H₂SO₄.[1][2][3] Alternatively, use T3P® (Propylphosphonic anhydride) as a milder cyclodehydration agent [Reference 3].[1][3]
2. Debromination during Coupling:
-
Symptom: Product analysis shows the loss of bromine (formation of 5-H flavone) instead of coupling.[1]
-
Cause:
-Hydride elimination or hydrodehalogenation usually caused by overheated Pd-hydride species.[1][2] -
Fix: Switch solvent to Toluene/Water or reduce the reaction temperature to 80°C and extend time. Ensure the Argon sparge is thorough to remove O₂ which can promote side reactions.[3]
3. Regiochemistry Verification:
-
Always verify the position of the bromine using HMBC NMR .
-
In the starting material: The Carbon with Br (C2) will show a correlation to the Acetyl Carbonyl (C=O) but a different coupling constant pattern compared to the C6 (OH-bearing) carbon.[1][3]
-
In the Flavone: The C5-Br carbon typically appears upfield (~110-120 ppm) compared to C6/C7.[1][2]
References
Application Notes and Protocols for the Scale-Up Synthesis of 1-(2-Bromo-6-hydroxyphenyl)ethanone
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of 1-(2-Bromo-6-hydroxyphenyl)ethanone, a valuable intermediate in pharmaceutical and fine chemical synthesis. The protocol is designed for researchers, chemists, and process development professionals, focusing on a robust and reproducible two-step synthetic route commencing from 2-bromophenol. The core of the synthesis relies on an optimized, high-temperature Fries rearrangement of an acetylated precursor. This guide offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, critical safety considerations for scale-up, and methods for product characterization and purification. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the procedure effectively.
Introduction and Strategic Overview
1-(2-Bromo-6-hydroxyphenyl)ethanone is a substituted hydroxyacetophenone derivative. Its unique substitution pattern, featuring a hydroxyl group and a bromine atom ortho to the acetyl group, makes it a key building block for the synthesis of more complex molecules, including pharmaceutical agents and agrochemicals. The development of a scalable, efficient, and reliable synthetic protocol is therefore of significant industrial interest.
The most effective and widely adopted strategy for synthesizing ortho-hydroxyaryl ketones is the Fries rearrangement.[1][2] This reaction involves the intramolecular migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid. Our selected strategy involves two primary stages:
-
O-Acylation: The acetylation of commercially available 2-bromophenol to form the stable intermediate, 2-bromophenyl acetate.
-
Fries Rearrangement: The Lewis acid-catalyzed rearrangement of 2-bromophenyl acetate to the target molecule, 1-(2-Bromo-6-hydroxyphenyl)ethanone.
This approach is favored for its high potential yield and the ability to direct the regioselectivity towards the desired ortho-isomer by controlling reaction conditions, specifically temperature.[3]
Logical Workflow of the Synthesis
The following diagram outlines the high-level workflow from starting material to the final purified product.
Caption: High-level workflow for the two-part synthesis.
Mechanistic Insights: The Fries Rearrangement
The cornerstone of this synthesis is the Fries rearrangement. The reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), which is used in stoichiometric excess.[4] This is because AlCl₃ complexes with both the carbonyl oxygen of the ester starting material and the phenolic oxygen of the ketone product.
The mechanism proceeds as follows:
-
Complexation: The Lewis acid coordinates to the carbonyl oxygen of the ester, making the acyl group more electrophilic.
-
Formation of Acylium Ion: This complex can dissociate to form a resonance-stabilized acylium ion (CH₃CO⁺) and an aluminum phenoxide species.[4] This step can occur either intermolecularly or intramolecularly within a solvent cage.
-
Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the activated aromatic ring at the ortho and para positions.
-
Rearomatization and Hydrolysis: The resulting intermediate rearomatizes by losing a proton. A final aqueous workup hydrolyzes the aluminum-phenoxide complex to liberate the final hydroxyaryl ketone product.
High temperatures (>160°C) thermodynamically favor the formation of the ortho isomer, which is stabilized by intramolecular hydrogen bonding between the phenolic hydroxyl group and the acetyl carbonyl oxygen.[3] Lower temperatures tend to favor the para isomer under kinetic control.
Caption: Simplified mechanism of the ortho-selective Fries Rearrangement.
Detailed Scale-Up Protocol
This protocol is designed for a target scale yielding approximately 200-250 g of the final product. All operations should be conducted in a well-ventilated fume hood or a walk-in hood suitable for pilot-scale reactions.
Materials and Equipment
| Reagent/Material | Molecular Wt. | Quantity | Moles | Notes |
| Part 1: Acetylation | ||||
| 2-Bromophenol | 173.01 g/mol | 250 g | 1.445 mol | 98%+ purity |
| Acetic Anhydride | 102.09 g/mol | 163 g (151 mL) | 1.597 mol | 1.1 eq. |
| Pyridine | 79.10 g/mol | 11.4 g (11.6 mL) | 0.144 mol | 0.1 eq. (Catalyst) |
| Dichloromethane (DCM) | - | 1.25 L | - | Anhydrous grade |
| Part 2: Fries Rearrangement | ||||
| 2-Bromophenyl Acetate | 215.05 g/mol | ~300 g (from Part 1) | ~1.395 mol | Crude product |
| Aluminum Chloride (AlCl₃) | 133.34 g/mol | 280 g | 2.100 mol | 1.5 eq., Anhydrous |
| Work-up & Purification | ||||
| Hydrochloric Acid (HCl) | - | 500 mL | - | 5% aqueous solution |
| Sodium Hydroxide (NaOH) | - | ~1.5 L | - | 5N aqueous solution |
| Ethyl Acetate (EtOAc) | - | ~4 L | - | Reagent grade |
| Sodium Sulfate (Na₂SO₄) | - | As needed | - | Anhydrous, granular |
Equipment:
-
5 L three-neck round-bottom flask or jacketed glass reactor
-
Overhead mechanical stirrer with a high-torque motor
-
Heating mantle with temperature controller and thermocouple
-
Dropping funnel (500 mL)
-
Condenser with gas outlet to a scrubber
-
Large separatory funnel (4 L)
Part 1: Synthesis of 2-Bromophenyl Acetate
-
Reactor Setup: Assemble the 5 L reactor with the overhead stirrer, thermocouple, and dropping funnel. Ensure the system is dry and purged with nitrogen.
-
Reagent Charging: Charge the reactor with 2-bromophenol (250 g, 1.445 mol) and dichloromethane (1.25 L). Begin stirring to dissolve the solid.
-
Catalyst Addition: Add pyridine (11.6 mL, 0.144 mol) to the solution.
-
Acetylation: Cool the mixture to 0-5°C using an ice bath. Slowly add acetic anhydride (151 mL, 1.597 mol) via the dropping funnel over 60-90 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting phenol is consumed.
-
Work-up:
-
Carefully pour the reaction mixture into a 4 L separatory funnel containing 1 L of cold water.
-
Wash the organic layer sequentially with 1 L of 1N HCl, 1 L of saturated NaHCO₃ solution, and finally 1 L of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromophenyl acetate as a pale yellow oil. The product is typically used in the next step without further purification. (Expected yield: >95%).
-
Part 2: Scale-Up Fries Rearrangement
-
Reactor Setup: Use the clean and dry 5 L reactor setup with a high-torque overhead stirrer and a heating mantle. Ensure the gas outlet is connected to a scrubber containing a dilute NaOH solution to neutralize evolving HCl gas.
-
Reagent Charging: In a dry environment (e.g., glove bag or under a strong nitrogen flow), carefully charge the reactor with anhydrous aluminum chloride (280 g, 2.100 mol).
-
Substrate Addition: Slowly add the crude 2-bromophenyl acetate from Part 1 to the AlCl₃ powder while stirring. The mixture will become a thick, stirrable slurry.
-
Heating: Heat the mixture slowly and carefully. The reaction is endothermic initially but can become exothermic. Heat to 140-150°C and maintain this temperature for 2-3 hours.[5] The mixture will darken significantly.
-
Quenching (Critical Step):
-
Allow the reactor to cool to below 100°C.
-
Prepare a large beaker (10 L) with 2 kg of crushed ice and 2 L of 5% HCl solution.
-
Under vigorous stirring , very slowly and cautiously pour the warm, dark reaction mixture onto the acidified ice. This is a highly exothermic process that will generate significant amounts of HCl gas. Perform this in a walk-in fume hood.
-
Once the addition is complete, stir the mixture until all the dark, solid material has dissolved, heating gently on a steam bath if necessary.[5]
-
-
Work-up and Purification:
-
Transfer the quenched mixture to a 4 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 750 mL).
-
Combine the organic extracts and wash them with 1 L of water, followed by 1 L of brine.
-
To isolate the phenolic product, extract the combined organic layers with 5N NaOH solution (3 x 500 mL). The product will move into the aqueous basic layer as its sodium salt.
-
Combine the aqueous basic layers, cool in an ice bath, and slowly acidify to pH ~2 with concentrated HCl. The product will precipitate as a solid or oil.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine these final organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 1-(2-Bromo-6-hydroxyphenyl)ethanone as beige or off-white crystals. (Expected yield: 70-85%).[5]
-
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: Beige to off-white crystalline solid.
-
Molecular Formula: C₈H₇BrO₂
-
Molecular Weight: 215.04 g/mol [5]
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~12.0 (s, 1H, -OH), 7.4-7.5 (m, 2H, Ar-H), 6.8-6.9 (t, 1H, Ar-H), 2.6 (s, 3H, -CH₃). The phenolic proton chemical shift can be broad and variable.
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~204 (-C=O), 162 (C-OH), 134 (Ar-CH), 128 (Ar-CH), 120 (Ar-C), 118 (Ar-CH), 112 (C-Br), 26 (-CH₃).
-
IR (KBr, cm⁻¹): ~3000-3400 (broad, O-H stretch), ~1640 (C=O stretch, hydrogen-bonded), ~1580, 1450 (C=C aromatic stretch).
-
Mass Spectrometry (EI): m/z 214/216 (M⁺, characteristic bromine isotope pattern), 199/201 ([M-CH₃]⁺).[5]
Critical Safety and Handling Protocols
Scaling up chemical reactions introduces significant safety challenges. A thorough risk assessment must be conducted before beginning this procedure.
-
Aluminum Chloride (AlCl₃): Highly corrosive and water-reactive. It releases HCl gas upon contact with moisture. Handle only in a dry, inert atmosphere. Wear a full face shield, acid-resistant gloves, and a lab coat. In case of spills, do not use water; smother with dry sand or soda ash.[6]
-
Brominated Compounds: 2-Bromophenol and the final product are toxic and irritants. Avoid inhalation of dust and skin contact. Handle in a well-ventilated fume hood.
-
Acetic Anhydride & Pyridine: Both are corrosive and have pungent odors. Handle with care, avoiding inhalation of vapors.
-
Reaction Quenching: The quenching of the Fries rearrangement reaction is the most hazardous step. The reaction of the AlCl₃ complex with water is extremely violent and exothermic, releasing large volumes of HCl gas. This step must be performed slowly, with efficient cooling and stirring, in equipment capable of handling the vigorous gas evolution.
-
Personal Protective Equipment (PPE): At a minimum, safety glasses with side shields, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile) are required at all times. During the handling of AlCl₃ and the quenching step, a face shield and heavy-duty gloves are mandatory.
References
- Google Patents. (n.d.). CN105130781A - Preparation method of 2-hydroxyacetophenone.
-
Taylor & Francis. (n.d.). Fries rearrangement – Knowledge and References. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Retrieved from [Link]
-
ResearchGate. (2005). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, spectral studies and structure of 2-hydroxyacetophenone nicotinic acid hydrazone. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Aluminum Chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
ICL Group. (n.d.). BROMINE - Safety Handbook. Retrieved from [Link]
-
TATA Chemical Ltd. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Retrieved from [Link]
-
Archean Chemical Industries. (2022). SAFETY DATA SHEET - BROMINE. Retrieved from [Link]
Sources
Application Note: Kinetic Analysis of the Intramolecular Cyclization of 1-(2-Bromo-6-hydroxyphenyl)ethanone
Abstract
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on establishing a robust protocol for studying the reaction kinetics of 1-(2-Bromo-6-hydroxyphenyl)ethanone. Specifically, we detail the investigation of its base-mediated intramolecular cyclization to form 7-acetylbenzofuran. Understanding the kinetics of this transformation is crucial for optimizing reaction conditions, maximizing yield, and ensuring process scalability in synthetic chemistry. This document outlines the underlying chemical principles, provides a detailed experimental protocol for monitoring the reaction using High-Performance Liquid Chromatography (HPLC), and explains the subsequent data analysis to determine key kinetic parameters.
Introduction: The Significance of 1-(2-Bromo-6-hydroxyphenyl)ethanone and its Cyclization
1-(2-Bromo-6-hydroxyphenyl)ethanone is a substituted acetophenone derivative that serves as a versatile intermediate in organic synthesis. Its structure, featuring a nucleophilic hydroxyl group and an electrophilic carbon bearing a bromine atom in proximity, makes it an ideal precursor for the synthesis of heterocyclic compounds, particularly benzofurans. Benzofuran motifs are prevalent in a wide array of biologically active molecules and natural products, exhibiting pharmacological properties ranging from antimicrobial to anticancer activities.
The intramolecular cyclization of 1-(2-Bromo-6-hydroxyphenyl)ethanone, typically facilitated by a base, proceeds via a nucleophilic substitution mechanism to yield 7-acetylbenzofuran. A thorough understanding of the kinetics of this reaction is paramount for controlling the reaction rate, minimizing the formation of byproducts, and developing an efficient and reproducible synthetic process. This application note provides the theoretical and practical framework for conducting such a kinetic investigation.
Reaction Mechanism and Kinetic Hypothesis
The base-mediated intramolecular cyclization of 1-(2-Bromo-6-hydroxyphenyl)ethanone is proposed to proceed via the following steps:
-
Deprotonation: A base abstracts the acidic proton from the phenolic hydroxyl group, forming a phenoxide ion. This step is typically fast and reversible.
-
Intramolecular Nucleophilic Attack: The newly formed phenoxide attacks the adjacent carbon atom bearing the bromine atom, displacing the bromide ion in an intramolecular SNAr-type reaction. This is often the rate-determining step.
-
Product Formation: The cyclization results in the formation of the stable 7-acetylbenzofuran ring system.
Based on this proposed mechanism, the reaction rate is expected to be dependent on the concentrations of both the substrate, 1-(2-Bromo-6-hydroxyphenyl)ethanone, and the base. Therefore, we hypothesize that the reaction will follow second-order kinetics.
Application Note: 1-(2-Bromo-6-hydroxyphenyl)ethanone as a Divergent Scaffold in Metallaphotoredox and Cross-Coupling Catalysis
This Application Note is designed for researchers in medicinal chemistry and process development. It treats 1-(2-Bromo-6-hydroxyphenyl)ethanone not merely as a reagent, but as a privileged bifunctional scaffold for divergent heterocyclic synthesis.
Executive Summary & Chemical Profile[1]
1-(2-Bromo-6-hydroxyphenyl)ethanone (hereafter 2-Br-6-HAP ) represents a unique class of "ortho-ortho" substituted acetophenones. Its structural architecture is defined by an acetyl group flanked by a nucleophilic hydroxyl group (position 6) and an electrophilic bromine atom (position 2).
Why This Molecule Matters in Catalysis
Unlike standard acetophenones, 2-Br-6-HAP offers a "pre-organized" platform for cascade catalysis. The proximity of the reactive centers allows for:
-
Chemodivergence: By tuning the catalyst (Pd vs. Cu) and ligand sphere, the pathway can be steered toward Chromones (6-membered rings) or Benzofurans (5-membered rings) .
-
Late-Stage Functionalization: The bromine atom serves as a robust handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings after the heterocyclic core is established, enabling rapid library generation for SAR (Structure-Activity Relationship) studies.
Divergent Catalytic Workflows
The following diagram illustrates the catalytic versatility of 2-Br-6-HAP . The choice of metal center dictates the reaction trajectory.
Figure 1: Chemodivergent pathways accessible from the 2-Br-6-HAP scaffold.
Protocol A: Palladium-Catalyzed Synthesis of 5-Bromoflavones
Application: Synthesis of core scaffolds for kinase inhibitors. The bromine at position 5 (derived from position 2 of the starting material) is preserved, allowing for a subsequent "diversity point."
Mechanistic Insight
This protocol utilizes a modified Baker-Venkataraman rearrangement followed by cyclization.[1] While classical methods use harsh acids, this catalytic variant uses phase-transfer catalysis (PTC) or mild bases to improve yield and preserve the sensitive aryl bromide.
Materials
-
Substrate: 1-(2-Bromo-6-hydroxyphenyl)ethanone (1.0 equiv)
-
Acylating Agent: Benzoyl chloride (1.1 equiv)
-
Base: Potassium Carbonate (
), anhydrous -
Solvent: Acetone (dry) or Toluene
-
Catalyst (Cyclization):
(cat.) or Amberlyst-15 (solid acid)
Step-by-Step Procedure
-
O-Acylation (Esterification):
-
Dissolve 2-Br-6-HAP (5 mmol, 1.075 g) in anhydrous acetone (25 mL).
-
Add
(15 mmol, 2.07 g) followed by benzoyl chloride (5.5 mmol, 0.64 mL). -
Critical Step: Reflux for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The phenol OH is sterically hindered by the ortho-acetyl and ortho-bromo groups; vigorous stirring is required.
-
Validation: Disappearance of the starting phenol spot (
) and appearance of the ester ( ).
-
-
Baker-Venkataraman Rearrangement:
-
Filter the reaction mixture to remove inorganic salts. Evaporate solvent.[2][3][4]
-
Redissolve the crude ester in Pyridine (10 mL) and add powdered KOH (2 equiv).
-
Stir at 50°C for 2 hours. The mixture will turn viscous yellow/orange (formation of the 1,3-diketone enolate).
-
Acidify with 10% HCl to precipitate the
-diketone intermediate .
-
-
Cyclodehydration to Flavone:
-
Dissolve the intermediate in Glacial Acetic Acid (15 mL) with catalytic conc.
(2 drops). -
Reflux for 1 hour.
-
Pour into crushed ice. The 5-bromo-flavone will precipitate as a white/off-white solid.
-
Yield Expectation: 75–85%
Data Check:
Protocol B: Copper-Catalyzed Cascade to Benzofurans
Application: Synthesis of bioactive benzofurans. This route exploits the acidity of the
Mechanistic Insight
This is a one-pot tandem reaction . Copper catalyzes the cross-coupling of the phenol with a terminal alkyne (or gem-dihaloalkene), followed by intramolecular hydroalkoxylation.
Materials
-
Substrate: 2-Br-6-HAP (1.0 equiv)
-
Reagent: Phenylacetylene (1.2 equiv)
-
Catalyst:
(10 mol%) -
Ligand: 1,10-Phenanthroline (20 mol%)
-
Base:
(2.0 equiv) -
Solvent: DMF (degassed)
Step-by-Step Procedure
-
Setup: In a glovebox or under Argon, charge a Schlenk tube with 2-Br-6-HAP (1.0 mmol),
(19 mg), Phenanthroline (36 mg), and (650 mg). -
Addition: Add DMF (5 mL) and Phenylacetylene (1.2 mmol).
-
Reaction: Seal the tube and heat to 100°C for 12 hours.
-
Note: The reaction proceeds via a Sonogashira-type coupling at the Br position (less likely due to Cu-only conditions) or, more commonly, a 2-alkynylation of the phenol followed by cyclization. Correction: With 2-Br-6-HAP, the Br is a competing electrophile. To synthesize the benzofuran using the acetyl group, we typically rely on alpha-arylation or condensation.
-
Alternative High-Yield Pathway: React 2-Br-6-HAP with Gem-dibromoalkenes using Cu catalysis to form 2-substituted benzofurans.
-
-
Workup: Dilute with EtOAc, wash with
(aq) to remove Copper, then brine. Dry over . -
Purification: Flash column chromatography.
Analytical Data & Troubleshooting
Table 1: Key Spectroscopic Markers for Validation
| Compound Stage | Functional Group | IR ( | ||
| Starting Material | Acetyl | ~203 ppm (C=O) | 1640 (H-bonded C=O) | |
| Phenolic OH | - | 3300-3500 (broad) | ||
| Flavone Product | Chromone C-3 H | ~108 ppm | 1650 (Pyranone C=O) | |
| Benzofuran | Furan C-3 H | ~105 ppm | No C=O (if reduced) |
Troubleshooting Guide:
-
Problem: Low yield in Protocol A (Acylation).
-
Cause: Steric hindrance of the 2-Br and 6-OH groups prevents attack on benzoyl chloride.
-
Solution: Use a stronger base (NaH) in THF instead of
/Acetone to generate the "naked" phenoxide anion.
-
-
Problem: Incomplete cyclization.
-
Cause: The "ortho effect" of the bromine atom destabilizes the planar transition state.
-
Solution: Increase reaction temperature to 120°C or use microwave irradiation (300W, 10 min, 150°C).
-
References
-
Synthesis of Chromones and Flavones. Organic Chemistry Portal. Retrieved from [Link][1]
-
Synthesis of Benzofurans. Organic Chemistry Portal. Retrieved from [Link]
-
2-Bromo-1-(4-hydroxyphenyl)ethanone Crystal Structure & Reactivity. National Institutes of Health (PMC). (Note: Analogous reactivity profile). Retrieved from [Link]
-
Synthesis of Bis-Schiff base derivatives of 2,4-dihydroxyacetophenone. National Institutes of Health (PubMed). Retrieved from [Link]
-
American Elements: 1-(2-Bromo-6-hydroxyphenyl)ethanone Product Specifications. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis Optimization for 1-(2-Bromo-6-hydroxyphenyl)ethanone
This guide serves as a specialized technical support resource for the synthesis and yield optimization of 1-(2-Bromo-6-hydroxyphenyl)ethanone (also known as 6'-Bromo-2'-hydroxyacetophenone or 2-Acetyl-3-bromophenol).[1]
Case ID: SYN-BR-OH-ACET Classification: Fries Rearrangement / Regioselectivity Control Status: Active Guide[1]
Molecule Profile & Route Validation
Crucial Distinction: Before proceeding, verify your target structure.
-
Target: 1-(2-Bromo-6-hydroxyphenyl)ethanone (Ring Bromination).[1][2][3]
-
Common Confusion: Do not confuse with 2-Bromo-1-(2-hydroxyphenyl)ethanone (Alpha-bromination on the ketone side-chain).[1]
-
Primary Route: The industrial and laboratory standard for high-yield synthesis of this specific isomer is the Fries Rearrangement of 3-Bromophenyl Acetate .[1]
Reaction Pathway (Graphviz)
The following diagram illustrates the critical branching point where yield is often lost to the para-isomer.
Caption: The Fries Rearrangement pathway showing the temperature-dependent divergence between the target ortho-isomer and the unwanted para-isomer.
Troubleshooting & Optimization (Q&A)
Q1: "My crude yield is high, but the isolated yield of the target isomer is low (<30%). Why?"
Diagnosis: Inefficient separation of the ortho (target) and para (byproduct) isomers. Technical Insight: The Fries rearrangement of 3-bromophenyl acetate typically yields a mixture.[1] Standard flash column chromatography on silica is often inefficient for separating these phenols due to "streaking" (tailing).[1] The Fix: Steam Distillation.
-
Mechanism: The target molecule, 1-(2-Bromo-6-hydroxyphenyl)ethanone , possesses a strong intramolecular hydrogen bond between the carbonyl oxygen and the phenolic hydroxyl group.[1] This makes it volatile with steam.[1]
-
The byproduct (para-isomer) cannot form this internal bond; it forms intermolecular bonds, raising its boiling point significantly.
-
Protocol Adjustment: After quenching the reaction with dilute HCl, perform a vigorous steam distillation. The target product will distill over as a yellow oil/solid, leaving the tar and para-isomer in the pot. This single step can boost isolated purity and yield by 20-40%.[1]
Q2: "The reaction turns into a black, intractable tar. How do I prevent this?"
Diagnosis: Thermal runaway or "baking" effects during the neat reaction.[1]
Technical Insight: Older protocols call for heating the ester and Aluminum Chloride (
-
Switch Solvent: Use Chlorobenzene (bp 131°C) or 1,2-Dichlorobenzene (bp 180°C).[1]
-
Why: These solvents allow you to maintain the high temperature required for the ortho-rearrangement (Thermodynamic control) while acting as a heat sink to prevent localized overheating and charring.
-
Stoichiometry: Ensure you use at least 2.2 equivalents of
.[1] One equivalent complexes with the ester carbonyl, and the second is required to catalyze the rearrangement.
Q3: "I am seeing significant de-bromination or unexpected byproducts."
Diagnosis: Moisture contamination or excessive reaction times.[1]
Technical Insight:
-
Fresh Reagent: Use fresh, anhydrous
(yellow/grey powder).[1] If it is white/clumpy, it is hydrated and useless.[1] -
Drying Tube: Always run under a Calcium Chloride (
) drying tube or Nitrogen atmosphere.[1]
Optimized Experimental Protocol
Objective: Synthesis of 1-(2-Bromo-6-hydroxyphenyl)ethanone via Solvent-Mediated Fries Rearrangement.
Phase 1: Acetylation (Precursor Synthesis)
Note: Commercially available 3-bromophenyl acetate can be expensive; synthesis from 3-bromophenol is recommended.[1]
-
Dissolve 3-Bromophenol (1.0 eq) in DCM.[1]
-
Add Acetic Anhydride (1.2 eq) and Pyridine (1.5 eq) at 0°C.
-
Stir at RT for 3 hours. Wash with 1M HCl, then Brine.[1] Dry (
) and concentrate. -
Yield Check: Quantitative conversion expected. Oil product.
Phase 2: The Rearrangement (Critical Step)
| Parameter | Specification | Reason |
| Reagent | 3-Bromophenyl Acetate | Starting Material |
| Catalyst | Anhydrous | Excess required for complexation |
| Solvent | Chlorobenzene (5 mL per g of SM) | Thermal buffer (Reflux ~132°C) |
| Temp | Reflux (130-135°C) | Favors Ortho -migration (Target) |
| Time | 3 - 5 Hours | Monitor by TLC (disappearance of ester) |
Step-by-Step:
-
In a dry 3-neck flask equipped with a reflux condenser and drying tube, suspend Anhydrous
(2.5 eq) in Chlorobenzene . -
Add 3-Bromophenyl Acetate (1.0 eq) dropwise (neat or dissolved in minimal chlorobenzene). Exothermic reaction - control addition rate.[1]
-
Heat the mixture to reflux (
). The solution will turn dark orange/brown.[1] -
Maintain reflux for 3-4 hours.
-
Checkpoint: Take a small aliquot, quench in water, extract with EtOAc. Check TLC. If the spot for the ester is gone, stop. Prolonged heating increases tar.[1]
-
Phase 3: Workup & Purification
-
Quench: Cool the mixture to
. Carefully pour onto a mixture of Ice and conc. HCl (10:1 ratio).[1] Caution: Vigorous evolution of HCl gas. -
Hydrolysis: Stir the quenched mixture at
for 30 minutes to break the Aluminum-Phenoxide complex. -
Separation (The Yield Maker):
-
Transfer the mixture to a steam distillation apparatus.
-
Steam distill until the distillate runs clear (no oily drops).
-
The Target Isomer will collect in the receiving flask.
-
The Para Isomer and tar will remain in the boiling flask.
-
-
Isolation: Extract the steam distillate with DCM (
). Dry ( ) and concentrate.[1] -
Final Polish: Recrystallize from Ethanol/Water or Hexane if necessary.[1]
References & Data Sources
-
ChemicalBook. Synthesis of 1-(2-bromo-6-hydroxy-phenyl)-ethanone from phenyl 3-bromoacetate. (Standard industrial procedure utilizing high-temperature rearrangement).[1]
-
Martin, R. (1981).[1] Fries Rearrangement of Bromophenol Esters.[1] Monatsh. Chem., 112, 1155-1164.[1] (Foundational text on halogenated phenol rearrangements).
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (General reference for steam distillation of ortho-hydroxy ketones).
-
BenchChem. 2-Bromo-2'-hydroxyacetophenone vs 6'-Bromo-2'-hydroxyacetophenone distinction. (Reference for structural isomer clarification).
Disclaimer: This guide assumes a professional laboratory setting. Standard safety protocols for handling Aluminum Chloride (corrosive, water-reactive) and Brominated compounds (toxic) must be observed.[1]
Sources
Technical Support Center: Synthesis of 1-(2-Bromo-6-hydroxyphenyl)ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 1-(2-Bromo-6-hydroxyphenyl)ethanone. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide in-depth, field-proven insights to help you optimize your reaction outcomes, troubleshoot issues, and understand the underlying chemical principles.
The most common and industrially relevant route to synthesize hydroxyaryl ketones like 1-(2-Bromo-6-hydroxyphenyl)ethanone is the Fries Rearrangement .[1][2] This reaction involves the Lewis acid-catalyzed intramolecular rearrangement of a phenolic ester—in this case, 2-bromophenyl acetate—to the corresponding ortho- and para-hydroxy ketones. This guide will focus primarily on the complexities and side reactions inherent to this process.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Question 1: My main product is the wrong isomer, 1-(4-Bromo-2-hydroxyphenyl)ethanone. How do I favor the desired 6-hydroxy (ortho) isomer?
Root Cause Analysis: This is a classic issue of regioselectivity in the Fries Rearrangement, governed by thermodynamic versus kinetic control.[1] The reaction can produce two primary isomers: the ortho product (1-(2-Bromo-6-hydroxyphenyl)ethanone) and the para product (1-(4-Bromo-2-hydroxyphenyl)ethanone).
-
Kinetic Control (Low Temperature): At lower temperatures, the reaction favors the para product. This pathway has a lower activation energy and proceeds faster.
-
Thermodynamic Control (High Temperature): At higher temperatures, the reaction favors the more stable ortho product. The stability of the ortho isomer comes from the formation of a bidentate chelate complex between the Lewis acid catalyst (e.g., AlCl₃), the phenolic hydroxyl group, and the ketone's carbonyl group.[1] This complex is thermodynamically favored but requires more energy to form.
Solution & Optimization Strategy: To maximize the yield of the desired ortho isomer, you must operate under conditions of thermodynamic control.
-
Increase Reaction Temperature: Higher temperatures strongly favor the formation of the ortho product.[2] While temperatures around 140-160°C are often effective, exceeding this can lead to other side reactions (see Question 2).
-
Choice of Solvent: Non-polar solvents tend to favor the ortho product, whereas increasing solvent polarity can increase the proportion of the para product.[1] Conducting the reaction without a solvent or in a high-boiling, non-polar solvent like monochlorobenzene can be advantageous.[3]
Table 1: Effect of Reaction Conditions on Isomer Selectivity
| Parameter | Condition | Predominant Product | Rationale |
| Temperature | Low (~25-60°C) | para-isomer | Kinetic Control[2] |
| High (>100°C) | ortho-isomer | Thermodynamic Control[1] | |
| Solvent | Non-polar | ortho-isomer | Favors intramolecular rearrangement and chelation.[1] |
| Polar | para-isomer | Stabilizes charged intermediates, favoring the kinetic product.[1] |
Question 2: I'm observing multiple unidentified byproducts in my crude NMR/TLC. What are they and how can I prevent them?
Root Cause Analysis: Running the Fries Rearrangement at excessively high temperatures (e.g., >160-180°C) or for prolonged periods can introduce side reactions beyond simple isomerization. A study on the Fries rearrangement of 2-bromophenyl acetate specifically identified several byproducts resulting from molecular migrations.[4]
-
Intermolecular Acyl Migration: The acyl group can transfer from one molecule to another, leading to di-acylated phenols or de-acylated 2-bromophenol.
-
Bromine Migration: At high temperatures, the bromine atom itself can migrate to different positions on the aromatic ring, creating a complex mixture of brominated isomers.[4]
Solution & Optimization Strategy: The key is precise control over reaction conditions to stay within the optimal temperature window for ortho rearrangement without inducing molecular migration.
-
Strict Temperature Monitoring: Maintain the reaction temperature in the range of 120-160°C. Use an oil bath and a thermocouple for accurate temperature control.
-
Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed to prevent the formation of degradation or migration products.
-
Purification: If these byproducts form, purification via column chromatography is typically required to isolate the desired product.
Caption: Reaction pathways in the Fries Rearrangement of 2-Bromophenyl Acetate.
Question 3: My reaction has low conversion, and I recover mostly starting material (2-bromophenyl acetate) or hydrolyzed 2-bromophenol. What is causing this?
Root Cause Analysis: Low conversion is typically linked to issues with the Lewis acid catalyst.
-
Insufficient Catalyst: The Lewis acid (e.g., AlCl₃) complexes with both the carbonyl oxygen of the ester starting material and the carbonyl and hydroxyl groups of the ketone product.[5] Therefore, a stoichiometric excess is required to ensure enough free catalyst is available to drive the reaction.
-
Catalyst Deactivation: Lewis acids like AlCl₃ are extremely hygroscopic. Any moisture in the reaction system will react violently with the catalyst, quenching it and rendering it inactive.
Solution & Optimization Strategy:
-
Use Excess Catalyst: Employ at least 2.5 to 3.0 equivalents of AlCl₃ relative to the 2-bromophenyl acetate. Some protocols even use up to 5 equivalents for difficult rearrangements.[6][7]
-
Ensure Anhydrous Conditions:
-
Thoroughly flame-dry all glassware under vacuum or in an oven before use.
-
Use anhydrous grade solvents.
-
Handle the Lewis acid in a glovebox or under a positive pressure of an inert atmosphere (e.g., nitrogen or argon).
-
Add the catalyst portion-wise to control the initial exotherm.
-
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the general mechanism of the Fries Rearrangement?
The reaction is initiated by the coordination of the Lewis acid to the carbonyl oxygen of the ester. This weakens the acyl-oxygen bond, facilitating the formation of an acylium ion intermediate. This electrophilic acylium ion then attacks the activated aromatic ring via an electrophilic aromatic substitution mechanism, primarily at the ortho and para positions. A final aqueous workup hydrolyzes the intermediate complexes to liberate the hydroxy aryl ketone product and regenerate the catalyst.[5][8]
Caption: Generalized mechanism of the Fries Rearrangement.
FAQ 2: Why is the Fries Rearrangement preferred over direct Friedel-Crafts acylation of 2-bromophenol?
Direct Friedel-Crafts acylation on a phenol is often problematic. The phenolic hydroxyl group is a strong activating group, but it can also act as a nucleophile. This leads to two major issues:
-
Catalyst Deactivation: The lone pair on the phenolic oxygen coordinates strongly with the Lewis acid, deactivating both the catalyst and the aromatic ring.[9]
-
Competing O-Acylation: The phenolic oxygen can be acylated faster than the aromatic ring (C-acylation), leading to the formation of the phenyl ester as the major byproduct, thus reducing the yield of the desired ketone.[9]
The Fries Rearrangement elegantly circumvents these problems by starting with the intentionally O-acylated product (the ester) and rearranging it to the C-acylated product under thermal conditions.
FAQ 3: How can I effectively purify 1-(2-Bromo-6-hydroxyphenyl)ethanone from the reaction mixture?
The primary impurity is often the para-isomer, 1-(4-Bromo-2-hydroxyphenyl)ethanone. Due to their different polarities and symmetries, they can be separated effectively.
-
Column Chromatography: This is the most reliable method. A silica gel column using a solvent system like hexane/ethyl acetate or dichloromethane/methanol will typically provide good separation. The para-isomer is usually less polar and will elute first.
-
Recrystallization: If the crude product is relatively clean, recrystallization can be effective. A solvent system should be chosen where the desired ortho-isomer has lower solubility than the para-isomer at cooler temperatures. Toluene or a mixture of ethanol and water are often good starting points.
Part 3: Experimental Protocol
Optimized Protocol for the Synthesis of 1-(2-Bromo-6-hydroxyphenyl)ethanone
This protocol is designed to favor the formation of the ortho-isomer.
Step 1: Synthesis of 2-Bromophenyl acetate (Starting Material)
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-bromophenol (1 eq.) in anhydrous dichloromethane (DCM). Add pyridine (1.2 eq.) and cool the mixture to 0°C in an ice bath.
-
Acylation: Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the 2-bromophenol is consumed.
-
Workup: Quench the reaction with 1M HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-bromophenyl acetate, which can be used in the next step without further purification.
Step 2: Fries Rearrangement to 1-(2-Bromo-6-hydroxyphenyl)ethanone
-
Setup: Place anhydrous aluminum chloride (AlCl₃) (3.0 eq.) in a flame-dried, three-neck flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet.
-
Addition of Reactant: Carefully add 2-bromophenyl acetate (1 eq.) to the AlCl₃. The reaction is often performed neat (without solvent).
-
Heating: Heat the reaction mixture with stirring in an oil bath to 140-150°C. The mixture will become a dark, viscous liquid. Maintain this temperature for 1-2 hours. (Critical Step: Monitor temperature closely to avoid byproduct formation) .
-
Quenching: After cooling the reaction mixture to room temperature, very slowly and cautiously quench it by adding it to a beaker of crushed ice and concentrated HCl. This is a highly exothermic process.
-
Extraction: Once the quench is complete and all solids have dissolved, extract the aqueous mixture three times with ethyl acetate.
-
Workup: Combine the organic extracts and wash them with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude brown oil/solid by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to separate the ortho- and para-isomers and afford the pure 1-(2-Bromo-6-hydroxyphenyl)ethanone.
References
- Wikipedia. Fries rearrangement. [URL: https://en.wikipedia.org/wiki/Fries_rearrangement]
- Guy, R. G., & Pearson, J. R. (1973). The Fries rearrangement of ortho-halogenophenyl acetates. Journal of the Chemical Society C: Organic, 2, 221-224. [URL: https://pubs.rsc.org/en/content/articlelanding/1971/j3/j39710000281]
- Organic Chemistry Portal. Fries Rearrangement. [URL: https://www.organic-chemistry.org/namedreactions/fries-rearrangement.shtm]
- Patil, S. S., et al. (2012). ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks. ResearchGate. [URL: https://www.researchgate.net/publication/251624637_ChemInform_Abstract_Fries_Rearrangement_Scalable_Synthesis_of_Key_Fluoro_Building_Blocks_3-Fluoro-4-methoxybenzoyl_Chloride_IV_and_12-Diethoxy-3-fluorobenzene_V]
- Chemistry Learner. Fries Rearrangement: Definition, Example, and Mechanism. [URL: https://www.chemistrylearner.com/chemical-reactions/fries-rearrangement]
- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in the Synthesis of Heterocyclic Compounds. [URL: https://www.benchchem.com/application-notes/2-bromo-4-hydroxyacetophenone-synthesis-heterocyclic-compounds]
- Mansour, K. D., & Abd, L. S. (2024). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A, 7(5), 565-575. [URL: https://www.ajchem-a.com/article_189218.html]
- The Organic Chemistry Tutor. (2021). Fries Rearrangement Mechanism | Organic Chemistry. YouTube. [URL: https://www.youtube.
- BenchChem. (2025). Troubleshooting guide for the synthesis of hydroxyphenyl ethanone derivatives. [URL: https://www.benchchem.
- Mansour, K. D., & Abd, L. S. (2024). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A. [URL: https://www.ajchem-a.com/article_189218_c18084f72365268045a557b85c1411ab.pdf]
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement: Definition, Example, and Mechanism [chemistrylearner.com]
- 3. researchgate.net [researchgate.net]
- 4. The Fries rearrangement of ortho-halogenophenyl acetates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. ajchem-a.com [ajchem-a.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reaction Optimization for 1-(2-Bromo-6-hydroxyphenyl)ethanone
Executive Summary & Molecule Profile
Target Molecule: 1-(2-Bromo-6-hydroxyphenyl)ethanone Synonyms: 2'-Bromo-6'-hydroxyacetophenone; 2-Acetyl-3-bromophenol.[1] Core Challenge: The acetyl group is positioned in the sterically crowded "pocket" between the hydroxyl group and the bromine atom (a 1,2,3-trisubstituted pattern).
This guide addresses the two primary synthetic routes:
-
The Classical Route (Fries Rearrangement): Economical but prone to isomer mixtures and "tar" formation.
-
The Precision Route (Directed Ortho Metalation - DoM): High regioselectivity but requires cryogenic conditions and strict handling of organolithiums.
Route A: Fries Rearrangement (The "Workhorse" Method)
Context: This is the standard industrial approach involving the rearrangement of 3-bromophenyl acetate using a Lewis Acid (AlCl₃).
Protocol Overview
-
Substrate: 3-Bromophenyl acetate.[2]
-
Catalyst: Anhydrous Aluminum Chloride (AlCl₃).[2]
-
Conditions: Solvent-free (melt) at 140–150°C or high-boiling solvent (Chlorobenzene).
Troubleshooting Guide (Q&A)
Q1: I am getting a mixture of two isomers. How do I favor the target (2-bromo-6-hydroxy)?
-
Diagnosis: The rearrangement of 3-bromophenyl acetate has two ortho migration sites:
-
Site A (Target): Between the OH and Br (Crowded, C2 position).
-
Site B (Competitor): Para to the Br (Less hindered, C6 position), yielding 1-(4-bromo-2-hydroxyphenyl)ethanone.
-
-
Solution:
-
Thermodynamic Control: You must run the reaction at high temperatures (140°C+) . The target molecule forms a stable intramolecular hydrogen bond (between the carbonyl oxygen and the hydroxyl proton) which is thermodynamically favorable. Lower temperatures (kinetic control) favor the less hindered para product or the wrong ortho isomer.
-
Catalyst Load: Ensure a ratio of 1.5 to 2.0 equivalents of AlCl₃. The aluminum coordinates with the carbonyl and phenolic oxygen, stabilizing the transition state for the crowded isomer.
-
Q2: The reaction mixture turns into a hard, black "rock" that is impossible to stir.
-
Diagnosis: This is the "Aluminum Complex Seizure." As the reaction proceeds, the product complexes tightly with AlCl₃, raising the melting point of the mixture.
-
Solution:
-
Solvent Addition: Do not run neat (solvent-free) if stirring is an issue. Use Chlorobenzene or 1,2-Dichlorobenzene . These solvents allow you to maintain 140°C while keeping the complex in a semi-fluid state.
-
Mechanical Stirring: Magnetic stir bars will fail. Use an overhead mechanical stirrer with a high-torque motor.
-
Q3: My yield is low after quenching.
-
Diagnosis: Incomplete hydrolysis of the Aluminum-Phenoxide complex.
-
Solution:
-
Quench Protocol: Pour the hot reaction mixture slowly into a slurry of Ice + Conc. HCl .
-
Digestion: You must heat the quenched mixture (aqueous + organic) to 60–70°C for 30 minutes . This "digestion" step breaks the strong Al-O bond. If the organic layer remains dark/emulsified, hydrolysis is incomplete.
-
Route B: Directed Ortho Metalation (The "Precision" Method)
Context: Recommended for pharmaceutical grade purity. This route uses the acidity of the proton between the directing groups.
Protocol Overview
-
Substrate: 1-Bromo-3-(methoxymethoxy)benzene (MOM-protected) or 3-Bromoanisole.
-
Reagent: Lithium Diisopropylamide (LDA). Do NOT use n-BuLi directly.
-
Electrophile: Acetic Anhydride or Acetyl Chloride.
Troubleshooting Guide (Q&A)
Q1: I observed significant debromination (loss of the Br atom) in my product.
-
Diagnosis: You likely used n-Butyllithium (n-BuLi) as the base. n-BuLi is a nucleophile that attacks the Bromine atom (Lithium-Halogen Exchange) faster than it deprotonates the ring.
-
Solution:
-
Switch to LDA: You must use LDA (Lithium Diisopropylamide) . LDA is a bulky, non-nucleophilic base. It will deprotonate the ring without attacking the Bromine.
-
Temperature Control: The lithiation must occur at -78°C . Higher temperatures increase the risk of "Halogen Dance" (migration of the Br atom).
-
Q2: The reaction works, but I get the wrong regioisomer (Acetyl para to Br).
-
Diagnosis: The base is deprotonating the unhindered C6 position instead of the crowded C2 position (between Br and OR).
-
Solution:
-
Synergistic Directing: The position between the Br and the Oxygen (C2) is the most acidic due to the inductive effect of both groups. However, it is sterically tight.
-
Optimization: Ensure your LDA is fresh and use THF as the solvent. The coordination of Lithium to the ether oxygen directs the base to the nearest proton.
-
Reaction Time: Do not let the lithiated species sit too long. Deprotonate for 30-60 mins at -78°C, then immediately add the electrophile.
-
Comparative Analysis & Decision Matrix
Table 1: Route Selection Guide
| Feature | Route A: Fries Rearrangement | Route B: Directed Ortho Metalation (DoM) |
| Primary Reagent | AlCl₃ (Lewis Acid) | LDA (Non-nucleophilic Base) |
| Key Risk | Isomer mixtures (Regioselectivity) | Debromination (Li-Hal exchange) |
| Temperature | High (140°C - 150°C) | Cryogenic (-78°C) |
| Scalability | High (Kg scale easy) | Moderate (Requires cryo-cooling) |
| Purity Profile | Moderate (Requires chromatography) | High (Regiospecific) |
| Cost | Low | High |
Visual Workflow: Synthesis Decision Tree
Caption: Decision matrix for selecting the optimal synthetic pathway based on scale and purity requirements.
Experimental Data & Specifications
Physical Properties (for Identification)
-
Appearance: Yellow to brown oil (crude); Orange blocks/needles (recrystallized).
-
Melting Point: 52–54 °C.
-
Solubility: Soluble in DCM, Chloroform, Ethyl Acetate.
-
1H NMR Signature (Diagnostic): Look for the downfield phenolic proton (>12 ppm) indicating intramolecular H-bonding, and the acetyl methyl singlet around 2.6-2.8 ppm.
Critical Safety Note: Aluminum Chloride
When using AlCl₃ (Route A), the "quench" is highly exothermic and releases HCl gas.
-
Ventilation: Must be performed in a fume hood.
-
PPE: Acid-resistant gloves and face shield are mandatory.
-
Disposal: Neutralize aqueous waste with Sodium Bicarbonate before disposal.
References
-
ChemicalBook. (2025). 1-(2-Bromo-6-hydroxyphenyl)ethanone Synthesis and Properties. Link
-
American Elements. (2025). 1-(2-Bromo-6-hydroxyphenyl)ethanone Product Specifications. Link[1]
-
Snieckus, V. (1990).[3][4] Directed Ortho Metalation.[3][4][5][6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. (Foundational text for Route B mechanism).
-
Baran Lab. (2025). Directed Metalation: A Survival Guide. Link
-
Merck Millipore. (2025). Fries Rearrangement Reaction Overview. Link
Sources
- 1. americanelements.com [americanelements.com]
- 2. 1-(2-BroMo-6-hydroxyphenyl)ethanone | 55736-69-1 [chemicalbook.com]
- 3. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. baranlab.org [baranlab.org]
- 6. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
Troubleshooting "1-(2-Bromo-6-hydroxyphenyl)ethanone" crystallization
Technical Support Center: 1-(2-Bromo-6-hydroxyphenyl)ethanone Crystallization
Ticket ID: #CRYST-2B6H-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary
You are encountering difficulties crystallizing 1-(2-Bromo-6-hydroxyphenyl)ethanone (also known as 2'-Bromo-6'-hydroxyacetophenone ). This molecule presents unique challenges due to intramolecular hydrogen bonding between the carbonyl oxygen and the phenolic hydroxyl group. This interaction creates a pseudo-cyclic, non-polar structure that depresses the melting point and increases solubility in non-polar solvents, leading to the common phenomenon of "oiling out" (Liquid-Liquid Phase Separation) rather than crystal nucleation.
This guide provides a diagnostic workflow to stabilize the crystallization process, remove regio-isomeric impurities, and confirm the correct polymorph.
Module 1: Pre-Crystallization Diagnostics
Before attempting further crystallization, verify your material's state against these benchmarks.
| Parameter | Specification | Diagnostic Note |
| Melting Point (Target) | 52–54 °C | Critical: If your solid melts >100 °C, you likely have the para-isomer (4-bromo) or a metal salt complex. |
| Appearance | Off-white to beige needles | Red/Brown discoloration indicates free bromine or oxidation (quinones). |
| Solubility | High in DCM, EtOAc; Low in Water | If insoluble in DCM, check for Aluminum salts (from Fries rearrangement). |
| 1H-NMR Signature | The phenolic proton is heavily deshielded by the C=O group. If |
Module 2: Troubleshooting "Oiling Out" (LLPS)
The Issue: The solution turns cloudy or forms a separate oily layer at the bottom of the flask upon cooling, instead of forming crystals.
The Mechanism: Because of the low melting point (~52°C), the Metastable Zone Width (MSZW) is narrow. If the solution enters the "Oiling Out" zone (where the liquid-liquid phase boundary exists) before it hits the solubility curve, the product separates as an oil. This oil is thermodynamically stable and resists nucleation.
Corrective Protocol: The "Iso-Refractive" Seeding Method
Objective: Bypass the LLPS region by seeding at a higher temperature.
-
Solvent Switch: Avoid pure non-polar solvents (Hexane) or pure polar solvents (Methanol). Use a binary system: Ethanol (Solvent) / Water (Anti-solvent) .
-
Dissolution: Dissolve crude oil/solid in Ethanol (3 mL per gram) at 40°C.
-
Anti-solvent Addition: Add Water dropwise only until a faint, persistent turbidity appears.
-
Heat Back: Warm slightly (45–50°C) until the solution is clear again.
-
Critical Step (Seeding): Cool to 35°C . Add seed crystals (0.5 wt%).
-
Note: If you lack seeds, scratch the glass wall vigorously with a glass rod to induce nucleation.
-
-
Slow Cooling: Cool to 0°C at a rate of 5°C/hour. Do not crash cool.
Module 3: Visualizing the Logic
The following diagram illustrates the decision matrix for solvent selection and impurity rejection.
Caption: Decision tree for navigating isomer identification and solvent selection to avoid Liquid-Liquid Phase Separation (Oiling Out).
Module 4: Frequently Asked Questions (FAQs)
Q1: My product is dark brown. How do I fix this?
-
Cause: Brominated phenols are sensitive to oxidation, forming quinoid-like impurities.
-
Fix: Perform a Bisulfite Wash before crystallization. Dissolve the crude in Ethyl Acetate and wash with 10% Aqueous Sodium Bisulfite (
). This reduces free bromine and oxidized species. Dry the organic layer ( ) before attempting crystallization.
Q2: Why does the literature list the melting point as 106°C?
-
Answer: You are likely looking at data for 4'-Bromo-2'-hydroxyacetophenone . Regioisomers have vastly different lattice energies. The 2,6-substitution pattern in your molecule creates steric strain and forces the acetyl group out of planarity or locks it into a strong H-bond, significantly lowering the lattice energy (and MP) compared to the para-substituted isomer.
Q3: Can I use chromatography instead?
-
Answer: Yes, but be careful. The intramolecular H-bond makes the molecule "streak" on silica gel because it is less polar than expected but still acidic.
-
Modification: Use Silica gel pre-treated with 1% Triethylamine or run the column with Hexane/EtOAc (95:5) containing 0.1% Acetic Acid to suppress ionization.
References
-
ChemicalBook. (2025). 1-(2-Bromo-6-hydroxyphenyl)ethanone Properties and Melting Point Data. Link
-
Mettler Toledo. (2025). Oiling Out in Crystallization: Mechanisms and Troubleshooting. Link
-
PubChem. (2025).[1] 2'-Hydroxyacetophenone Derivatives: Physical Properties and Intramolecular Hydrogen Bonding. Link
-
BenchChem. (2025).[2][3] Synthesis and Purification of Brominated Hydroxyacetophenones. Link
Sources
"1-(2-Bromo-6-hydroxyphenyl)ethanone" stability and degradation issues
Welcome to the technical support guide for 1-(2-Bromo-6-hydroxyphenyl)ethanone (CAS 55736-69-1). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and troubleshooting assistance for the stability and degradation challenges associated with this compound. As Senior Application Scientists, we have compiled this guide based on a synthesis of chemical principles, available safety data, and practical laboratory experience with related molecules.
I. Compound Overview and Intrinsic Stability
1-(2-Bromo-6-hydroxyphenyl)ethanone is a substituted acetophenone containing a phenolic hydroxyl group and a bromine atom ortho to the acetyl group. This unique substitution pattern introduces specific stability considerations that users must be aware of. The intramolecular hydrogen bond between the phenolic hydroxyl and the acetyl group's carbonyl oxygen provides a degree of stability. However, the molecule remains susceptible to degradation under certain conditions due to the reactivity of its functional groups.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₂ | [1] |
| Molecular Weight | 215.04 g/mol | [1] |
| Appearance | Off-white to light brown solid | [1] |
| Melting Point | 106–108°C | [1] |
| Predicted pKa | 9.20 ± 0.10 | [1] |
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling, storage, and stability of 1-(2-Bromo-6-hydroxyphenyl)ethanone.
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
A1: To maximize shelf-life, the compound should be stored under controlled conditions that limit exposure to potential degradation triggers. Based on supplier recommendations and data for related compounds, the following conditions are advised:
-
Temperature: Store in a freezer at or below -20°C.[1]
-
Atmosphere: Store under an inert gas, such as argon or nitrogen. This is crucial to prevent oxidation of the phenolic group.
-
Light: The compound is light-sensitive. Always store in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Moisture: Keep the container tightly sealed in a dry environment.[1] The compound is a solid, but moisture can facilitate hydrolytic degradation pathways.
Q2: I've noticed my sample of 1-(2-Bromo-6-hydroxyphenyl)ethanone has darkened over time. What could be the cause?
A2: Discoloration (e.g., turning brown or beige) is a common indicator of degradation, particularly for phenolic compounds. The most likely cause is oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and accelerated by light or the presence of trace metal impurities. This process can lead to the formation of colored quinone-type structures. To prevent this, always handle the compound under an inert atmosphere and protect it from light.
Q3: Is this compound stable in aqueous solutions? What is the optimal pH for dissolution?
A3: The stability of 1-(2-Bromo-6-hydroxyphenyl)ethanone in aqueous media is highly pH-dependent.
-
Acidic to Neutral pH (pH < 7): The compound is expected to be relatively stable in acidic to neutral solutions. The phenolic group remains protonated, reducing its susceptibility to oxidation.
-
Alkaline pH (pH > 8): In basic solutions, the phenolic proton is abstracted to form a phenolate anion. This species is significantly more electron-rich and highly susceptible to rapid oxidation, leading to degradation. Therefore, prolonged exposure to basic conditions should be strictly avoided. For experiments requiring dissolution in aqueous buffers, a slightly acidic pH (e.g., 6.0-6.5) is recommended as a good compromise between solubility and stability.[2]
Q4: What are the expected hazardous decomposition products?
A4: While specific data for this molecule is limited[3], thermal or chemical decomposition can be expected to generate hazardous substances based on its structure. Upon combustion or extreme heat, the compound may release carbon oxides (CO, CO₂) and hydrogen bromide gas.[4] Hydrogen bromide is a corrosive and toxic gas. Thermal decomposition of brominated aromatic compounds can also potentially lead to the formation of brominated benzenes and phenols.[5]
III. Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during experimentation.
Issue 1: Low Yield or Multiple Spots on TLC in a Reaction
| Symptom | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Reaction mixture turns dark, and TLC analysis shows multiple product spots or significant streaking. | Base-Induced Decomposition: If your reaction involves a strong base, it may be deprotonating the phenol, leading to oxidative side reactions or other degradation pathways. | 1. Use a Weaker Base: If possible, switch to a milder, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA). 2. Protect the Hydroxyl Group: Before introducing the base, protect the phenolic hydroxyl group as a more stable ether (e.g., methyl, benzyl) or silyl ether (e.g., TBDMS). This prevents deprotonation and subsequent degradation. 3. Run the Reaction under Inert Atmosphere: Rigorously exclude oxygen by running the reaction under argon or nitrogen to minimize oxidation of the sensitive phenolate intermediate. |
| The desired product is not formed, and starting material is either consumed or unidentifiable. | Incompatibility with Reagents: The compound may be unstable to certain reagents, such as strong oxidizing or reducing agents. | Review Reagent Compatibility: Avoid strong oxidizing agents (e.g., permanganate, nitric acid) and strong reducing agents (e.g., LiAlH₄, which could also react with the ketone). The bromine atom may also be susceptible to certain nucleophiles or organometallic reagents. |
Issue 2: Compound Degradation During Work-up or Purification
| Symptom | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| The product appears pure after the reaction but degrades during aqueous work-up or column chromatography. | pH-Related Instability: Washing with basic solutions (e.g., saturated NaHCO₃) can cause degradation. Silica gel for chromatography is slightly acidic and can sometimes cause degradation of sensitive compounds. | 1. Avoid Basic Washes: If an acid quench is performed, neutralize carefully and avoid making the solution basic. Use brine washes instead of bicarbonate if possible. 2. Deactivate Silica Gel: If you suspect silica-induced degradation, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%). 3. Use Alternative Chromatography: Consider using a less acidic stationary phase, such as alumina (neutral or basic) or reverse-phase chromatography. |
| The purified compound discolors rapidly after solvent removal. | Residual Solvent/Acid and Exposure to Air: Trace amounts of acidic or basic impurities from the work-up or chromatography, combined with exposure to air, can catalyze degradation upon concentration. | 1. Ensure Complete Removal of Impurities: Co-evaporate the purified fractions with a clean, neutral solvent like toluene or dichloromethane to azeotropically remove volatile impurities. 2. Immediate Storage: Do not leave the purified solid exposed to the lab atmosphere. Immediately place it under a high vacuum to remove all solvent traces and then transfer it to a sealed container under an inert atmosphere for storage. |
IV. Experimental Protocols & Methodologies
To ensure the integrity of your experimental results, we recommend the following validated protocols.
Protocol 1: Recommended Handling and Weighing Procedure
This protocol minimizes exposure to atmospheric oxygen and moisture.
-
Allow the storage vial of 1-(2-Bromo-6-hydroxyphenyl)ethanone to warm to room temperature in a desiccator before opening. This prevents condensation of moisture onto the cold solid.
-
Perform all weighing and transfers inside a glovebox or glove bag with a dry, inert atmosphere (N₂ or Ar).
-
If a glovebox is unavailable, briefly flush the vial with an inert gas before and after removing the material.
-
Use clean, dry spatulas and glassware.
-
Immediately and tightly reseal the container after use, purge with inert gas, and return to the recommended freezer storage.[1]
Protocol 2: Monitoring Purity by HPLC
A stability-indicating HPLC method is crucial for detecting degradation.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. The acid helps to keep the phenolic group protonated and improves peak shape.
-
Gradient: Start at 70% A / 30% B, and ramp to 10% A / 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Rationale: Degradation products, often more polar or less polar than the parent compound, should resolve under these conditions. The appearance of new peaks over time indicates instability.
V. Key Degradation Pathways & Visualization
Understanding the potential degradation mechanisms is key to preventing them.
Oxidation Pathway
The primary degradation route is the oxidation of the phenolic group, especially under basic conditions or in the presence of oxygen and light. This proceeds through a phenolate anion to form quinone-like species, which are often colored.
Caption: Potential fragmentation pathway under significant thermal stress.
VI. References
-
Sigma-Aldrich. (2025). Safety Data Sheet for a related acetophenone derivative.
-
ChemicalBook. (2025). 1-(2-BroMo-6-hydroxyphenyl)ethanone Product Information.
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetophenone.
-
Qing, W., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. [Link]
-
ResearchGate. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]
-
Jie-Zhi, J. (2005). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. ResearchGate. [Link]
-
Vlase, G., et al. (n.d.). Ultrasounds-Assisted Synthesis of Highly Functionalized Acetophenone Derivatives in Heterogeneous Catalysis. Revue Roumaine de Chimie.
-
PubChem. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. National Center for Biotechnology Information. [Link]
-
Altarawneh, M., & Dlugogorski, B. Z. (2015). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.
-
New Jersey Department of Health. (n.d.). Acetophenone - Hazardous Substance Fact Sheet. [Link]
-
Amato, E., et al. (2022). The Photochemical Activity of a Halogen-Bonded Complex Enables the Microfluidic Light-Driven Alkylation of Phenols. Organic Letters, 24(16), 3048–3053. [Link]
-
PubChem. (n.d.). 2-Bromo-2'-hydroxyacetophenone. National Center for Biotechnology Information. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]
-
National Center for Biotechnology Information. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. [Link]
-
Altarawneh, M., et al. (2013). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 39(4), 395-425.
-
U.S. Chemical Storage. (2018). Safe Chemical Storage Solutions for Acetophenone. [Link]
-
ResearchGate. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. [Link]
-
National Center for Biotechnology Information. (n.d.). Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum. [Link]
Sources
- 1. 1-(2-BroMo-6-hydroxyphenyl)ethanone | 55736-69-1 [chemicalbook.com]
- 2. Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Research Portal [researchportal.murdoch.edu.au]
Technical Support Center: Synthesis of 1-(2-Bromo-6-hydroxyphenyl)ethanone
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Bromo-6-hydroxyphenyl)ethanone. Here, we address common impurities, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful and efficient production of this key chemical intermediate. Our approach is rooted in a deep understanding of the underlying reaction mechanisms, providing you with the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs): Navigating the Synthesis
Q1: What is the most common synthetic route for 1-(2-Bromo-6-hydroxyphenyl)ethanone and what are its primary challenges?
The most prevalent method for synthesizing 1-(2-Bromo-6-hydroxyphenyl)ethanone is the Fries rearrangement of 2-bromophenyl acetate.[1][2] This reaction involves the Lewis acid-catalyzed intramolecular acyl migration of an aryl ester to produce a mixture of ortho- and para-hydroxyaryl ketones.[3][4] The primary challenge lies in controlling the regioselectivity of the acyl group migration, which often leads to the formation of a significant amount of the undesired para-isomer, 1-(2-Bromo-4-hydroxyphenyl)ethanone, alongside the target ortho-isomer.[5][6] Furthermore, the reaction conditions can promote other side reactions, resulting in a complex mixture of impurities that can complicate purification.
Q2: My reaction has produced a complex mixture of products. What are the likely impurities I should be looking for?
Beyond the primary isomeric impurity, the Fries rearrangement of 2-bromophenyl acetate is known to generate several other byproducts. One study has reported the formation of up to eight different components, particularly at elevated temperatures.[1] These impurities can be broadly categorized as follows:
-
Positional Isomer: The most significant impurity is typically the para-isomer, 1-(2-Bromo-4-hydroxyphenyl)ethanone . The ratio of ortho to para product is highly dependent on reaction conditions.[5][7]
-
Products of Bromine Migration: Under the acidic and often high-temperature conditions of the Fries rearrangement, the bromine atom can migrate around the aromatic ring. This can lead to the formation of various brominated hydroxyacetophenone isomers.
-
Products of Intermolecular Acyl Migration: Instead of migrating intramolecularly, the acyl group can detach from one molecule and acylate another, leading to di-acylated products or the formation of phenol and other acylated species.[5]
-
De-brominated and De-acetylated Products: Small amounts of 2-hydroxyacetophenone , 4-hydroxyacetophenone , and 2-bromophenol can also be present due to cleavage of the bromine or acetyl groups.
A summary of the most common impurities is provided in the table below:
| Impurity Name | Structure | Formation Mechanism |
| 1-(2-Bromo-4-hydroxyphenyl)ethanone | ![]() | para-Acyl migration (Fries Rearrangement) |
| 2-Hydroxyacetophenone | ![]() | De-bromination |
| 4-Hydroxyacetophenone | ![]() | De-bromination and para-acyl migration |
| 2-Bromophenol | ![]() | De-acetylation |
| Di-acylated Bromophenols | ![]() | Intermolecular acyl migration |
| Isomeric Bromo-hydroxyacetophenones | ![]() | Bromine migration |
Troubleshooting Guide: From Reaction to Pure Product
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis and purification of 1-(2-Bromo-6-hydroxyphenyl)ethanone.
Issue 1: Low Yield of the Desired ortho-Isomer
Root Cause Analysis: The ratio of ortho to para isomers in the Fries rearrangement is primarily influenced by temperature and the choice of solvent.[5][7] High temperatures generally favor the formation of the ortho product, which is thermodynamically more stable due to chelation between the hydroxyl group and the acetyl carbonyl group.[5] Conversely, lower temperatures favor the kinetically controlled para product.
Corrective Actions:
-
Temperature Control: For maximizing the yield of the ortho-isomer, it is recommended to conduct the reaction at a higher temperature, typically in the range of 160-180 °C.[1]
-
Solvent Selection: The use of non-polar solvents can also favor the formation of the ortho product.[5] However, many Fries rearrangements are performed neat (without solvent).
Caption: Troubleshooting workflow for low ortho-isomer yield.
Issue 2: Identification of Unknown Impurities in my Product Mixture
Analytical Approach: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of impurities.
Step-by-Step Protocol: Impurity Identification
-
Initial Assessment by TLC: Thin-layer chromatography can provide a quick qualitative assessment of the complexity of your reaction mixture. Develop a TLC method using a solvent system such as hexane/ethyl acetate to resolve the main product from impurities.
-
HPLC-UV Analysis: High-performance liquid chromatography with UV detection is a powerful tool for separating and quantifying the components of your mixture.
-
Recommended HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.
-
Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm).
-
-
-
LC-MS Analysis: For definitive identification of unknown peaks from your HPLC, liquid chromatography-mass spectrometry is invaluable. The mass-to-charge ratio of each component can help determine its molecular weight and elemental composition.
-
NMR Spectroscopy: Nuclear magnetic resonance spectroscopy provides detailed structural information.
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the substitution pattern. For example, the ortho-isomer will show a different set of aromatic proton signals compared to the para-isomer.
-
¹³C NMR: The number of signals and their chemical shifts in the ¹³C NMR spectrum can confirm the number of unique carbon atoms and provide information about their chemical environment.
-
Data Interpretation:
| Compound | Key ¹H NMR Features (Aromatic Region, CDCl₃) | Key ¹³C NMR Features (Carbonyl Carbon, CDCl₃) |
| 1-(2-Bromo-6-hydroxyphenyl)ethanone) | Three distinct aromatic proton signals. | ~204 ppm |
| 1-(2-Bromo-4-hydroxyphenyl)ethanone) | Three distinct aromatic proton signals with different coupling patterns than the ortho-isomer. | ~197 ppm |
| 2-Hydroxyacetophenone | Four aromatic proton signals. | ~204 ppm |
| 4-Hydroxyacetophenone | Two doublets (AA'BB' system). | ~198 ppm |
Issue 3: Difficulty in Separating the ortho- and para-Isomers
Purification Strategy: The separation of the desired ortho-isomer from the para-isomer can be challenging due to their similar structures. However, differences in their physical properties can be exploited.
Step-by-Step Protocol: Isomer Separation
-
Steam Distillation: The ortho-isomer, 1-(2-Bromo-6-hydroxyphenyl)ethanone, is more volatile than the para-isomer due to intramolecular hydrogen bonding, which reduces its boiling point and increases its vapor pressure.[8][9] Steam distillation can be an effective first step to enrich the ortho-isomer in the distillate.
-
Fractional Recrystallization: This technique relies on the differential solubility of the isomers in a particular solvent system.
-
Solvent Screening: Experiment with different solvents and solvent mixtures to find a system where the solubility of the two isomers is significantly different. Common solvent systems for recrystallization include ethanol/water, methanol, and hexane/ethyl acetate.
-
Procedure: Dissolve the mixture in a minimum amount of hot solvent and allow it to cool slowly. The less soluble isomer will crystallize out first. Multiple recrystallization steps may be necessary to achieve high purity.
-
-
Column Chromatography: For high-purity requirements, silica gel column chromatography is a reliable method.
-
Eluent System: A gradient of hexane and ethyl acetate is typically effective for separating the isomers. The less polar ortho-isomer will generally elute before the more polar para-isomer.
-
Caption: Purification workflow for ortho/para isomer separation.
References
- Donnelly, J. A., & Murphy, J. J. (1970). The Fries rearrangement of ortho-halogenophenyl acetates. Journal of the Chemical Society C: Organic, 2596.
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from [Link]
-
Scribd. (2017). Fries Rearrangement of Phenyl Acetate. Retrieved from [Link]
-
Scribd. (n.d.). Fries Rearrangement Mechanism Overview. Retrieved from [Link]
-
Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Top: The acid-mediated Fries rearrangements of phenyl acetate (PA) to... Retrieved from [Link]
-
ResearchGate. (n.d.). Photo-fries rearrangement. II. The mechanism and substituent effects. Retrieved from [Link]
-
SIELC. (n.d.). Separation of 2-Bromo-4'-nitroacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). US3449443A - Method for selectively brominating phenols.
-
chemeurope.com. (n.d.). Jacobsen rearrangement. Retrieved from [Link]
-
Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). fries-, photo-fries, and anionic ortho-fries rearrangement. Retrieved from [Link]
-
Brainly.in. (2023). A mixture of o-hydroxyacetophenone and p-hydroxyacetophenone can be separated by... Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. byjus.com [byjus.com]
- 6. scribd.com [scribd.com]
- 7. aakash.ac.in [aakash.ac.in]
- 8. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Bromophenol(106-41-2) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Purification of 1-(2-Bromo-6-hydroxyphenyl)ethanone
This guide is designed as a specialized technical support resource for researchers working with 1-(2-Bromo-6-hydroxyphenyl)ethanone (CAS: 55736-69-1). It addresses the specific challenges of purifying this regiochemical isomer, distinguishing it from its structural analogs, and ensuring high analytical grade quality.
Senior Application Scientist: Dr. A. Vance Subject: Optimization of Purity & Isolation Protocols Last Updated: January 29, 2026
Part 1: Diagnostic & Identification (Before You Purify)
Q1: I have multiple peaks in my HPLC/GC. How do I confirm which one is my target compound versus a regioisomer?
A: The synthesis of 1-(2-Bromo-6-hydroxyphenyl)ethanone (typically via Fries rearrangement of 3-bromophenyl acetate) often produces regioisomers. You must distinguish the 2,6-disubstituted target from the likely 2,4-disubstituted byproduct (1-(4-Bromo-2-hydroxyphenyl)ethanone).
-
The "Chelation Shift" (NMR): The target molecule has the acetyl group flanked by a bromine and a hydroxyl group. While both ortho-isomers exhibit intramolecular hydrogen bonding (downfield -OH signal >12 ppm), the 2-bromo-6-hydroxy substitution pattern creates a unique shielding environment.
-
Target (2,6-isomer): Look for a 1,2,3-trisubstituted benzene ring pattern (two doublets and one triplet). The crowding often shifts the acetyl methyl protons upfield compared to the less hindered 4-bromo isomer.
-
-
Polarity & Retention Time: The target compound (2-Br, 6-OH) is sterically crowded ("sandwiched" carbonyl). This often makes it less polar than the 4-bromo isomer because the polar carbonyl is effectively shielded by the ortho-substituents. It typically elutes first on non-polar GC columns and moves faster (higher Rf) on Silica TLC plates (Hexane/EtOAc).
Q2: My crude product is a dark brown oil/tar. Is this normal?
A: Yes, this is characteristic of phenol oxidation and residual aluminum salts from the Fries rearrangement. The "tar" consists of polymerized quinones and aluminum-phenoxide complexes. Do not attempt direct recrystallization on this oil. You must perform a "Chemisorption Cleanup" (see Protocol A) first to break the metal complexes and remove oxidized oligomers.
Part 2: Chemical Purification Protocols
Protocol A: The "Double-Switch" Acid-Base Extraction
Best for: Removing non-phenolic impurities, aluminum salts, and neutral tars.
This method exploits the acidity of the phenolic hydroxyl group. Note that 1-(2-Bromo-6-hydroxyphenyl)ethanone is a weak acid (pKa ~8-9) due to the stabilizing intramolecular hydrogen bond.
Workflow Diagram:
Caption: Logical flow for isolating the phenolic target from neutral byproducts and inorganic salts.
Step-by-Step:
-
Dissolution: Dissolve the crude brown mass in Dichloromethane (DCM). Use ~10 mL per gram of crude.
-
Acid Wash: Wash the organic phase twice with 1M HCl . This breaks any stubborn Aluminum-Phenoxide bonds formed during synthesis.
-
Base Extraction (Critical): Extract the DCM layer with 2N NaOH (3x).
-
Why? The phenol deprotonates and moves to the water phase as the sodium salt. Neutral impurities (unreacted esters, non-phenolic byproducts) stay in the DCM.
-
Visual Cue: The aqueous layer will likely turn bright yellow/orange (phenolate color).
-
-
Regeneration: Separate the aqueous layer.[1][2] Cool it to 0°C in an ice bath. Slowly add Conc. HCl with vigorous stirring until pH < 2.
-
Isolation: The product will precipitate as a solid or oil out. Extract this back into fresh DCM or Ethyl Acetate, dry over Na₂SO₄, and evaporate.
Protocol B: Recrystallization Strategy
Best for: Final polishing to >98% purity.
Q3: Which solvent system maximizes yield and purity?
A: The high melting point (~106-108°C) and the "greasy" nature of the bromine atom make Ethanol/Water or Methanol/Water the superior systems.
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol / Water | 3:1 to 1:1 | High | Dissolve in hot EtOH; add hot water until turbid. Cool slowly. |
| Hexane / EtOAc | 10:1 | Medium | Good for removing polar tars, but yield may be lower. |
| Toluene | Pure | Low | Often retains colored impurities; use only if EtOH fails. |
Troubleshooting "Oiling Out": If the product forms an oil droplet at the bottom of the flask instead of crystals:
-
Re-heat to dissolve the oil.
-
Add a seed crystal (if available) or scratch the glass wall with a rod.
-
Add slightly more solvent (Ethanol) to keep the concentration below the saturation point of the oil but above that of the crystal.
-
Allow to cool to Room Temperature very slowly (wrap flask in foil/towel) before moving to the fridge.
Part 3: Advanced Separation (Isomer Removal)
Q4: I still see ~5% of the 4-bromo isomer. How do I remove it?
A: If recrystallization fails, exploit the Cheliotropic difference . The target (2-Br-6-OH) has a "protected" hydroxyl group due to steric bulk and H-bonding. The impurity (4-Br-2-OH) is more accessible.
Flash Chromatography Protocol:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient 98:2 → 90:10).
-
Loading: Dissolve in minimum Toluene or DCM.
-
Elution Order:
-
Target (1-(2-Bromo-6-hydroxyphenyl)ethanone): Elutes first (Higher Rf) due to internal H-bonding reducing interaction with Silica.
-
Impurity (1-(4-Bromo-2-hydroxyphenyl)ethanone): Elutes second (Lower Rf).
-
Part 4: Storage & Stability
-
Light Sensitivity: Brominated aromatics can undergo photolytic debromination. Store in amber vials .
-
Oxidation: Phenols are prone to oxidation. Store under Argon or Nitrogen atmosphere at -20°C for long-term stability.
-
Appearance Check: Pure compound should be off-white to beige crystals . A pink/red hue indicates early-stage oxidation (formation of quinones). Wash with cold Hexane to improve appearance.
References
-
ChemicalBook. (2025). 1-(2-Bromo-6-hydroxyphenyl)ethanone Properties and Melting Point Data. Retrieved from
-
American Elements. (2025). 1-(2-Bromo-6-hydroxyphenyl)ethanone Technical Specifications. Retrieved from
-
BenchChem. (2025).[3] Synthesis and Impurity Profile of Brominated Hydroxyacetophenones. (General reference for Fries rearrangement byproducts). Retrieved from
Sources
Technical Support Center: Synthesis of 1-(2-Bromo-6-hydroxyphenyl)ethanone
Executive Summary: The "Ortho-Trap"
You are likely encountering low yields or stalled conversion during the synthesis of 1-(2-Bromo-6-hydroxyphenyl)ethanone (also known as 2'-Bromo-6'-hydroxyacetophenone).
Our analysis indicates that the primary failure mode is not traditional "poisoning" by impurities, but rather Product Inhibition (Auto-Poisoning) . The specific substitution pattern of your target molecule—containing a phenolic hydroxyl group ortho to a carbonyl group—creates a potent bidentate ligand.
Whether you are using a Lewis Acid (
Technical Deep Dive: Mechanisms of Deactivation
A. The Palladium Trap (Transition Metal Catalysis)
If you are synthesizing this molecule via Pd-catalyzed acylation (e.g., coupling 2-bromo-6-iodophenol with vinyl ethers or CO), the free hydroxyl group is the culprit.
-
The Mechanism: Palladium(II) species are "soft" Lewis acids. The target molecule, upon formation, presents an oxygen-rich O,O-chelation site (the phenoxide and the ketone oxygen).
-
The Result: The product displaces your phosphine ligands (
, dppf), forming a thermodynamically stable, catalytically inactive square-planar Pd-complex. -
The Symptom: The reaction starts well (high TOF) but stalls at 20–30% conversion regardless of reaction time. Adding more catalyst restarts the reaction only briefly.
B. The Aluminum Sink (Friedel-Crafts/Fries Rearrangement)
If you are using the classical Fries rearrangement of 3-bromophenyl acetate:
-
The Mechanism:
is not a true catalyst here; it is a reagent. The product forms a strong 1:1 or 1:2 complex with Aluminum. -
The "Poisoning": The generated 1-(2-bromo-6-hydroxyphenyl)ethanone binds Aluminum more tightly than the starting material due to the ortho-hydroxy chelate effect.
-
The Symptom: If you use catalytic amounts (10–20 mol%) or even stoichiometric (1.0 equiv) amounts of Lewis Acid, the reaction will stop immediately after the first turnover.
Visualizing the Failure Mode
The following diagram illustrates the "Off-Cycle" sequestration pathway that leads to catalyst death in Palladium-catalyzed routes.
Figure 1: The "Off-Cycle" trap where the target product acts as a bidentate ligand, sequestering the Palladium catalyst and preventing regeneration.
Recommended Protocol: The "Protected" Route
To bypass catalyst poisoning, you must mask the phenol during the catalytic step. The following protocol uses a Stille coupling approach, which is superior for sterically crowded 2,6-disubstituted systems.
Method: Palladium-Catalyzed Coupling of Protected Aryl Halide.[1][2][3]
Reagents & Materials[1][3][4][5]
-
Substrate: 1-Bromo-3-iodo-2-methoxybenzene (Protected precursor).
-
Coupling Agent: Tributyl(1-ethoxyvinyl)tin (Masked acetyl group).
-
Catalyst:
(5 mol%). -
Solvent: Toluene (Anhydrous).
-
Deprotection:
(Boron Tribromide).
Step-by-Step Methodology
-
Catalyst Loading (In Glovebox):
-
Charge a flame-dried Schlenk flask with 1-Bromo-3-iodo-2-methoxybenzene (1.0 equiv) and
(0.05 equiv). -
Why: We use the iodide for the coupling because the C-I bond is more reactive than the C-Br bond, allowing us to retain the bromine atom needed in the final product [1].
-
-
Coupling Reaction:
-
Add anhydrous Toluene (0.2 M concentration).
-
Add Tributyl(1-ethoxyvinyl)tin (1.1 equiv).
-
Heat to 90°C for 16 hours under Argon.
-
Note: The methoxy group prevents the product from binding the Pd center, maintaining high turnover.
-
-
Hydrolysis (The Acetyl Formation):
-
Cool to room temperature. Add 1M HCl (aq) and stir vigorously for 2 hours.
-
This converts the enol ether intermediate into the ketone: 1-(2-Bromo-6-methoxyphenyl)ethanone .
-
-
Demethylation (Restoring the Phenol):
-
Dissolve the intermediate in dry
at -78°C. -
Add
(1M in DCM, 2.5 equiv) dropwise. -
Warm to RT and stir for 4 hours.
-
Quench with ice water.
-
-
Purification:
-
Extract with DCM. The final product, 1-(2-Bromo-6-hydroxyphenyl)ethanone , will be in the organic layer.
-
Validation: Verify structure via NMR. The intramolecular H-bond (OH...O=C) typically shifts the phenolic proton to
ppm.
-
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Reaction stalls at ~20% conversion (Pd route). | Product Inhibition. The free phenol product is poisoning the Pd catalyst. | Switch to the Protected Route (Method above). Mask the phenol as a methyl or benzyl ether before coupling. |
| Reaction turns black/precipitates immediately ( | Stoichiometry Error. You are treating | Use at least 2.2 equivalents of |
| Loss of Bromine atom (Dehalogenation). | Over-reduction. Pd inserted into the C-Br bond instead of the C-I bond. | Use a highly selective catalyst like |
| Low yield after workup ( | Incomplete Hydrolysis. The Aluminum-Product complex is extremely stable. | The quench requires heating with aqueous acid (HCl) to break the Al-O bonds. Simple cold water washing is insufficient [2]. |
References
-
Selective Coupling of Polyhalogenated Arenes
- Title: 1-(2-BroMo-6-hydroxyphenyl)ethanone Synthesis & Properties.
-
Catalyst Poisoning Mechanisms
- Title: Catalyst poisoning (Palladium & Lewis Acids).
- Source:Wikipedia / Technical Compendium.
-
URL:[Link]
-
Modern Carbonylation Techniques
Sources
Technical Support Center: Thermal Management in 1-(2-Bromo-6-hydroxyphenyl)ethanone Synthesis
The following Technical Support Guide is structured for direct application in a research or process development setting. It prioritizes the specific thermodynamic and kinetic challenges associated with synthesizing the sterically hindered 1-(2-Bromo-6-hydroxyphenyl)ethanone (CAS: 55736-69-1).[1]
Topic: Optimization of Temperature Profiles for the Fries Rearrangement of 3-Bromophenyl Acetate. Target Molecule: 1-(2-Bromo-6-hydroxyphenyl)ethanone (also known as 2'-Bromo-6'-hydroxyacetophenone).[1] Primary Synthetic Route: Lewis Acid-Catalyzed Fries Rearrangement.[2]
Part 1: The Core Directive – The "Goldilocks" Zone
Executive Summary: The synthesis of 1-(2-Bromo-6-hydroxyphenyl)ethanone via Fries rearrangement is a thermodynamically controlled process. Unlike standard acylations that occur at lower temperatures (yielding para-isomers), this specific isomer requires the acetyl group to migrate to the sterically crowded position between the hydroxyl and bromine groups (the C2 position of the phenol ring).[1]
The Critical Threshold:
-
< 100°C (Kinetic Control): Favors formation of the para-isomer (1-(4-bromo-2-hydroxyphenyl)ethanone) or the less hindered ortho-isomer.[1]
-
140°C – 150°C (Thermodynamic Control): Required to overcome the steric energy barrier of the bromine atom and force the acyl group into the 2,6-chelated position.
-
> 160°C (Decomposition): High risk of deacetylation, polymerization (tarring), and sublimation of the AlCl₃ catalyst.[1]
Part 2: Technical Troubleshooting Guide (FAQ)
Module A: Reaction Setup & Temperature Control
Q1: I am running the reaction in Dichloromethane (DCM) at reflux (40°C), but I am only isolating the starting material or the wrong isomer. Why? Diagnostic: DCM reflux is insufficient for this specific rearrangement. Explanation: The rearrangement of 3-bromophenyl acetate to the 2,6-disubstituted product requires high activation energy to crowd the acetyl group between the Br and OH groups. At 40°C, the aluminum chloride complex forms but lacks the thermal energy to undergo the [1,3]-migration to the crowded ortho position. Solution:
-
Switch Method: Use a solvent-free "Neat Melt" method or a high-boiling solvent like Chlorobenzene or 1,2-Dichlorobenzene.
-
Target Temp: You must reach an internal temperature of 140–150°C .
Q2: During the "Neat Melt" procedure, my stir bar seized, and the reaction turned into a black brick. How do I prevent this? Diagnostic: Inefficient mixing during the phase change or "hot spots" causing charring. Solution:
-
Pre-Mix: Intimately grind the 3-bromophenyl acetate and AlCl₃ in a mortar and pestle before adding to the flask. This ensures contact before melting.[1]
-
Overhead Stirring: Magnetic stir bars often decouple in viscous melts.[1] Use an overhead mechanical stirrer with a high-torque motor.
-
Ramp Rate: Do not plunge into a 150°C bath. Ramp temperature from 80°C to 150°C over 30 minutes to allow a gradual melt phase.
Q3: My yield is low (<40%), and I see significant amounts of 3-bromophenol. What happened? Diagnostic: Deacylation (intermolecular transfer failure).[1] Explanation: At high temperatures, the acylium ion can detach completely. If it doesn't re-attack the ring quickly, it may be lost, leaving the deacetylated phenol. Solution:
-
Stoichiometry: Increase AlCl₃ equivalents to 1.5 – 2.0 eq . The excess Lewis acid stabilizes the complex.
-
Closed System: Ensure the system is under a slight positive pressure of Nitrogen to prevent loss of volatile acetyl species, though HCl evolution must be vented.
Module B: Workup & Isolation
Q4: Upon quenching with water, a sticky emulsion formed that won't separate. Diagnostic: Aluminum salts precipitation (Aluminum hydroxide gel).[1] Solution:
-
Acidic Quench: Do not quench with pure water. Pour the hot reaction mixture (carefully) into ice-cold 5% HCl .
-
Heat to Hydrolyze: After the initial quench, heat the aqueous suspension to 80°C for 30 minutes . This breaks the strong Aluminum-Phenoxide chelate and dissolves the aluminum salts, releasing the free phenol product.
Part 3: Validated Experimental Protocol
Method: High-Temperature Solvent-Free Fries Rearrangement.
Materials
| Reagent | Equivalents | Role |
| Phenyl 3-bromoacetate | 1.0 eq | Substrate |
| Aluminum Chloride (AlCl₃) | 1.5 eq | Lewis Acid Catalyst |
| HCl (5% Aqueous) | Excess | Quenching Agent |
| Dichloromethane | Solvent | Extraction |
Step-by-Step Workflow
-
Preparation (T = 25°C):
-
In a dry mortar, grind Phenyl 3-bromoacetate (solid) and anhydrous AlCl₃ (solid) rapidly to minimize moisture absorption.[1]
-
Transfer the powder into a round-bottom flask equipped with an overhead stirrer and a drying tube (CaCl₂).
-
-
The Melt (T = 80°C → 140°C):
-
The Rearrangement (T = 140°C):
-
Hold at 140–150°C for 2 hours .
-
Visual Check: The mixture should be a dark brown/black viscous oil.
-
-
Quench & Hydrolysis (T = 100°C → 25°C):
-
Cool the mixture to ~80°C.
-
Slowly add 5% HCl (Caution: Exothermic!).[1]
-
Heat the biphasic mixture on a steam bath until the solid aluminum complex completely dissolves.
-
-
Isolation:
Part 4: Mechanism & Decision Logic (Visualization)[1]
The following diagram illustrates the critical temperature-dependent pathways in the synthesis.
Caption: Reaction pathway divergence based on thermal input. High temperature is required to access the sterically hindered 2,6-substitution pattern.
References
-
Synthesis of 1-(2-Bromo-6-hydroxyphenyl)ethanone. ChemicalBook. (Accessed 2025).[1][5] Protocol for the neat reaction of phenyl 3-bromoacetate with AlCl3 at 140-150°C.
-
Fries Rearrangement Mechanism and Selectivity. Organic Chemistry Portal. Detailed overview of thermodynamic vs. kinetic control in phenolic ester rearrangements.
-
Regioselectivity in the Fries Rearrangement. Wikipedia. Discussion on temperature effects favoring ortho-isomers.
Sources
- 1. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 4. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 5. 1-(2-BroMo-6-hydroxyphenyl)ethanone | 55736-69-1 [chemicalbook.com]
"1-(2-Bromo-6-hydroxyphenyl)ethanone" reaction scale-up challenges
The following technical guide is structured as a Process Chemistry Support Center for the scale-up of 1-(2-Bromo-6-hydroxyphenyl)ethanone (CAS: 55736-69-1).
This molecule presents a classic "substitution pattern" challenge: placing an acetyl group between a hydroxyl and a bromine atom creates significant steric strain, making the desired isomer the minor product in standard electrophilic aromatic substitutions.
Status: Active | Tier: 3 (Process Development) | Ticket ID: BHE-SCALE-2024[1]
Welcome to the Advanced Synthesis Support Hub. You are accessing this guide because your scale-up of 1-(2-Bromo-6-hydroxyphenyl)ethanone is likely facing one of three critical failures:
-
Regioselectivity Drift: You are isolating the 4-bromo isomer instead of the 2-bromo target.
-
Quench Stalling: The aluminum chloride complex is forming an unprocessable emulsion.
-
Purity Lock: You cannot separate the isomers via crystallization.
Module 1: The Chemistry & Thermodynamics
The Core Challenge: The "Sandwich" Effect
The target molecule requires the acetyl group to enter position 2 of the ring, flanked by a hydroxyl group (position 1) and a bromine atom (position 3). In a standard Fries Rearrangement of 3-bromophenyl acetate, the acyl group prefers the less hindered position 6 (yielding 4'-bromo-2'-hydroxyacetophenone).
To favor the target (2'-bromo-6'-hydroxyacetophenone), you must leverage thermodynamic control and chelation effects .[1]
Workflow Visualization
The following diagram outlines the critical decision points in the synthesis pathway.
Figure 1: Reaction pathway showing the divergence between kinetic (undesired) and thermodynamic (desired) products.
Module 2: Troubleshooting Guides (Q&A)
Ticket #001: Regioselectivity Failure
User Report: "We scaled up to 500g using AlCl3 in chlorobenzene at 80°C. NMR shows 80% of the 4-bromo isomer (wrong product). How do we shift this?"
Diagnosis: You are operating under kinetic control . The position between the Br and OH is sterically crowded. At 80°C, the acyl group attacks the accessible position (para to Br). To force the acyl group into the "sandwiched" position, you need higher energy to overcome the steric barrier and reversibility.
Corrective Protocol:
-
Switch to Solvent-Free (Neat) Conditions: Run the Fries rearrangement without solvent (or minimal solvent) at 120°C – 140°C . The higher temperature promotes the reversibility of the acyl migration, allowing the mixture to equilibrate to the thermodynamically stable product (stabilized by the ortho chelation with AlCl3).
-
Increase Catalyst Load: Use 1.5 to 2.0 equivalents of AlCl3. The "sandwiched" isomer forms a tighter bidentate chelate with Aluminum. Excess Lewis acid stabilizes this transition state.
-
Alternative Catalyst: If thermal rearrangement fails, switch to Titanium Tetrachloride (TiCl4) . TiCl4 is known to favor ortho-rearrangement more strongly than AlCl3 due to its specific coordination geometry [1].[1]
Ticket #002: The "Sticky" Quench (Emulsion Lock)
User Report: "Upon quenching the reaction with ice water, we get a thick, yellow sludge that won't separate. Filtration is impossible."
Diagnosis:
The Aluminum-Phenoxide complex is resistant to hydrolysis, especially when the product is sterically hindered. Rapid addition of water creates aluminum hydroxides (
Corrective Protocol:
-
The "Reverse Quench": Do not pour water into the reactor. Cannulate the hot reaction mass slowly into a pre-cooled solution of 10% HCl (aq). The acid prevents the formation of gelatinous aluminum hydroxides.
-
Temperature Control: Keep the quench mass below 20°C. If the product "oils out" (solidifies as a sticky gum), add a co-solvent like Dichloromethane (DCM) during the quench to keep the organic phase fluid.
-
Rochelle Salt Wash: If an emulsion persists in the organic layer, wash with a saturated solution of Potassium Sodium Tartrate (Rochelle Salt). This chelates residual aluminum, breaking the emulsion.
Ticket #003: Purification & Isomer Separation
User Report: "We have a 60:40 mix of the desired product vs. byproduct. Column chromatography is too expensive for this scale. How do we purify?"
Diagnosis: You are ignoring the Intramolecular Hydrogen Bond (IMHB) .
-
Target (2-Br, 6-OH): The acetyl group is flanked by Br and OH.[1] The OH forms a strong H-bond with the carbonyl. This makes the molecule "pseudo-cyclic" and highly lipophilic (non-polar).
-
Byproduct (4-Br, 2-OH): Also has an IMHB, but the bromine is far away, changing the crystal packing lattice energy.
Corrective Protocol (Solubility Differential):
-
Steam Distillation: The target molecule (2-Br-6-OH) is significantly more steam volatile than the isomers due to the "shielding" of the polar groups by the bromine and the IMHB [2].
-
Action: Perform a steam distillation on the crude crude. The target comes over in the distillate; the impurities stay in the pot.
-
-
Selective Crystallization:
-
Dissolve the crude mixture in hot Cyclohexane or Ligroin .
-
Cool slowly. The target molecule is highly soluble in non-polar hydrocarbons due to the internal H-bond hiding its polarity. The more polar impurities (or those with higher lattice energy) often precipitate first, or conversely, the target can be kept in solution while impurities are filtered off (depending on the specific impurity profile).
-
Note: In many substituted acetophenones, the ortho-isomer is soluble in hexane, while para-isomers are not. Since both your major products are ortho-hydroxy, you must rely on the steric disruption of crystal packing caused by the 2-Bromo group.
-
Module 3: Quantitative Data & Specifications
Physical Property Comparison
Understanding the difference between the target and its isomers is key to isolation.
| Property | Target: 1-(2-Bromo-6-hydroxyphenyl)ethanone | Isomer: 1-(4-Bromo-2-hydroxyphenyl)ethanone | Implication |
| Structure | Acetyl "sandwiched" between Br and OH | Acetyl next to OH, Br is para | Target is sterically crowded. |
| H-Bonding | Strong Intramolecular (OH...O=C) | Strong Intramolecular (OH...O=C) | Both are non-polar, but Target is more compact. |
| Solubility | High in Hexane/Cyclohexane | Moderate in Hexane | Use Hexane wash to separate. |
| Volatility | High (Steam Volatile) | Low/Moderate | Steam distillation is viable. |
| pK_a | ~8-9 (Acidic phenol) | ~8-9 | pH extraction is difficult for separation.[1] |
Safety Critical: The "Lachrymator" Confusion
WARNING: Do not confuse this molecule with 2-Bromo-1-(2-hydroxyphenyl)ethanone (Phenacyl bromide derivative), where the bromine is on the alpha-carbon of the ketone, not the ring.[1]
-
Ring Brominated (Your Target): Solid, irritant, stable.
-
Alpha-Brominated (Wrong Molecule): Potent lachrymator (tear gas), unstable, alkylating agent.
-
Verification: Check your NMR.
-
Target: Singlet at
2.6 ppm (3H, -COCH3). -
Wrong Molecule: Singlet at
4.5 ppm (2H, -COCH2Br).
-
References
- Martin, R. (1992). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer Science & Business Media.
-
Filarowski, A., et al. (2004).[2] "The intramolecular hydrogen bond in ortho-hydroxy acetophenones." Journal of Molecular Structure, 700(1-3), 67-72.[2] Link (Explains the solubility and volatility differences driven by H-bonding).[1]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Popik, V. V., et al. (2009). "2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent."[3] Photochemical & Photobiological Sciences. Link (Discusses synthesis of similar hydroxyacetophenones and separation techniques).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Brominated Acetophenones: The Strategic Utility of 1-(2-Bromo-6-hydroxyphenyl)ethanone
In the realm of synthetic organic chemistry, the judicious selection of building blocks is a critical determinant of a synthetic route's efficiency and success. Brominated acetophenone derivatives are a pivotal class of intermediates, widely employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Their utility stems from the dual reactivity of the ketone and the carbon-bromine bond, which allows for a diverse array of chemical transformations.
This guide provides an in-depth comparison of 1-(2-Bromo-6-hydroxyphenyl)ethanone with other brominated acetophenone isomers. We will explore how its unique substitution pattern offers distinct strategic advantages, particularly in the synthesis of complex heterocyclic scaffolds. This analysis is grounded in mechanistic principles and supported by comparative data to inform researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
The Landscape of Brominated Acetophenones: A Tale of Two Reactivities
Bromination of acetophenone derivatives can occur at two primary locations, leading to compounds with fundamentally different reactivity profiles:
-
α-Halogenation (Side-Chain Bromination): The acetyl methyl group is brominated, typically under acidic conditions, to form an α-bromo ketone.[2] These compounds are potent electrophiles and alkylating agents, with reactivity centered on the α-carbon.
-
Ring Bromination: A bromine atom is introduced onto the aromatic ring via electrophilic aromatic substitution. The reactivity of these isomers is dominated by the aryl bromide functionality, making them ideal substrates for cross-coupling and cyclization reactions.[3]
The choice between these isomers is dictated entirely by the desired synthetic outcome. This guide will focus on the nuanced differences within the class of ring-brominated hydroxyacetophenones, using 1-(2-Bromo-6-hydroxyphenyl)ethanone as a focal point.
Deep Dive: 1-(2-Bromo-6-hydroxyphenyl)ethanone
The strategic value of 1-(2-Bromo-6-hydroxyphenyl)ethanone lies in the ortho-positioning of the three key functional groups: the acetyl, the hydroxyl, and the bromine. This specific arrangement creates a powerful synthon pre-organized for intramolecular reactions.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 55736-69-1 | |
| Molecular Formula | C₈H₇BrO₂ | |
| Molecular Weight | 215.04 g/mol | |
| Appearance | Off-white to light brown solid | |
| Melting Point | 106–108°C | |
| Boiling Point | 276.8±25.0 °C (Predicted) | |
| pKa | 9.20±0.10 (Predicted) |
Synthesis via Fries Rearrangement
A common and effective method for synthesizing ortho-hydroxyacetophenones is the Fries Rearrangement of phenyl esters.[4][5] This reaction involves an intramolecular acyl migration catalyzed by a Lewis acid. High temperatures typically favor the formation of the ortho-isomer, which is stabilized by intramolecular hydrogen bonding.[4]
Caption: Synthesis workflow for 1-(2-Bromo-6-hydroxyphenyl)ethanone.
Experimental Protocol: Synthesis of 1-(2-Bromo-6-hydroxyphenyl)ethanone
This protocol is adapted from established Fries Rearrangement procedures.
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine phenyl 3-bromoacetate (1.0 eq) and anhydrous aluminum chloride (1.5 eq).
-
Reaction: Heat the mixture to 140-150 °C for 2 hours. The mixture will turn into a dark, viscous solid.
-
Quenching: After cooling, cautiously add 5% aqueous HCl solution to the flask. Heat the mixture on a boiling water bath until the solid dissolves completely.
-
Extraction: Cool the solution to room temperature. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers and wash with 5N NaOH solution. The product will move to the aqueous phase. Separate the aqueous layer, cool it in an ice bath, and acidify to pH ~2 with concentrated HCl.
-
Isolation: Extract the acidified aqueous layer with ethyl acetate (5 x volumes). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Comparative Analysis with Other Brominated Acetophenones
The utility of 1-(2-Bromo-6-hydroxyphenyl)ethanone becomes clear when compared directly with its isomers. The position of the bromine atom dictates the molecule's preferred reaction pathways.
At a Glance: Performance Comparison
| Compound | Structure | Key Feature | Primary Reactivity | Key Application | Strategic Advantage |
| 1-(2-Bromo-6-hydroxyphenyl)ethanone | ![]() | ortho-Br, ortho-OH | Intramolecular Cyclization | Benzofuran/Chromone Synthesis[6][7] | Proximity of functional groups enables efficient cyclization. |
| 1-(4-Bromo-2-hydroxyphenyl)ethanone | ![]() | para-Br, ortho-OH | Intermolecular Cross-Coupling | Biaryl Synthesis[8] | Less sterically hindered Br atom for Suzuki/Heck reactions. |
| 2-Bromo-1-(2-hydroxyphenyl)ethanone | ![]() | α-Br, ortho-OH | Alkylation (Sɴ2) | Heterocycle synthesis via alkylation of nucleophiles.[9] | Highly electrophilic α-carbon for C-C/C-N/C-O bond formation. |
| 1-(3-Bromo-4-hydroxyphenyl)ethanone | ![]() | meta-Br, para-OH | Intermolecular Cross-Coupling | Synthesis of complex substituted biaryls.[10] | Offers a different substitution pattern for drug discovery. |
Note: Images are representative placeholders.
Reactivity Deep Dive
1. Intramolecular Cyclization: The Ortho Advantage
The defining feature of 1-(2-Bromo-6-hydroxyphenyl)ethanone is its capacity for facile intramolecular cyclization, often catalyzed by palladium. The ortho-hydroxyl and ortho-bromo groups are perfectly positioned to undergo reactions like the one shown below to form substituted benzofurans, a scaffold prevalent in medicinally active compounds.[6][11]
Caption: Workflow for Pd-catalyzed benzofuran synthesis.
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried Schlenk flask, add 1-(2-Bromo-6-hydroxyphenyl)ethanone (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF), followed by a suitable base (e.g., triethylamine, 3.0 eq) and the terminal alkyne (1.2 eq) via syringe.
-
Heating: Heat the reaction mixture to 90 °C and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic mixture sequentially with saturated aqueous NH₄Cl solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-substituted benzofuran derivative.
Conclusion and Outlook
While a variety of brominated acetophenones are valuable synthetic intermediates, 1-(2-Bromo-6-hydroxyphenyl)ethanone possesses a unique structural architecture that makes it exceptionally well-suited for the construction of fused heterocyclic systems via intramolecular cyclization. Its ortho-hydroxy and ortho-bromo functionalities provide a convergent and efficient route to valuable scaffolds like benzofurans.
In contrast, isomers such as 1-(4-Bromo-2-hydroxyphenyl)ethanone are superior substrates for intermolecular cross-coupling reactions due to reduced steric hindrance around the C-Br bond. Meanwhile, α-bromoacetophenones operate in a different reactive paradigm altogether, serving as powerful alkylating agents.
The selection of the correct brominated acetophenone isomer is a strategic decision that can significantly enhance reaction efficiency, reduce step counts, and improve overall yield. This guide underscores the principle that a deep understanding of the interplay between structure and reactivity is fundamental to the design of elegant and effective synthetic routes in modern organic chemistry.
References
-
Editorial: Six-membered heterocycles: their synthesis and bio applications. Frontiers in Chemistry. Available at: [Link]
-
Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. Available at: [Link]
-
Preparation and Properties of Benzofuran#Synthesis of Benzofuran. YouTube. Available at: [Link]
-
Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society. Available at: [Link]
-
NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. JETIR. Available at: [Link]
-
2‐Hydroxyacetophenone via fries rearrangement and related reactions: A comparative applied study. ResearchGate. Available at: [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. ASM Science Journal. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
1-(4-Bromo-2-hydroxyphenyl)ethan-1-one PubChem entry. PubChem. Available at: [Link]
-
2-Bromo-1-(4-hydroxyphenyl)ethanone PubChem entry. PubChem. Available at: [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
-
ULTRASOUNDS-ASSISTED SYNTHESIS OF HIGHLY FUNCTIONALIZED ACETOPHENONE DERIVATIVES IN HETEROGENEOUS CATALYSIS. Revue Roumaine de Chimie. Available at: [Link]
-
Palladium-Catalyzed intramolecular Cyclization of '2-bromo-1,5. Semantic Scholar. Available at: [Link]
-
Synthesis of alpha-bromo-4-hydroxyacetophenone. PrepChem.com. Available at: [Link]
-
Preparation of hydroxyacetophenones via the Fries rearrangement. ResearchGate. Available at: [Link]
-
Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei. International Journal of Molecular Sciences. Available at: [Link]
-
2-bromo-1-(4-hydroxyphenyl)ethanone. AERU, University of Hertfordshire. Available at: [Link]
-
Palladium-Catalyzed intramolecular Cyclization of '2-bromo-1,5- di-ene-7-yne'System: A Versatile Route to the Poly-ene Substituted Cyclohexenols. ResearchGate. Available at: [Link]
-
Suzuki reaction of p-bromo-acetophenone with phenylboronic acid catalysed by complex 13b, 14 or 15. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
Methods for the synthesis of benzofurans and the procedure described in this work. ResearchGate. Available at: [Link]
-
Palladium-catalyzed chemoselective intramolecular cyclization of 2-bromoaryl alkenenitriles. ScienceDirect. Available at: [Link]
-
Synthesis of α-Hydroxyacetophenones. Organic Chemistry Portal. Available at: [Link]
-
Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using... ResearchGate. Available at: [Link]
-
Novel benzofuran-chromone and -coumarin derivatives: Synthesis and biological activity in K562 human leukemia cells. ResearchGate. Available at: [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]
-
Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's. Der Pharma Chemica. Available at: [Link]
-
Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. RSC. Available at: [Link]
-
The Suzuki Reaction. Chem 115, Swarthmore College. Available at: [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Handbook of Hydroxyacetophenones: Preparation and Physical Properties. ResearchGate. Available at: [Link]
-
Study of Benzofuran Derivatives and their Biological Significance. IJSDR. Available at: [Link]
-
Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Publishing. Available at: [Link]
-
Palladium-catalyzed intramolecular redox-relay Heck cyclization: access to heterocycles bearing all-carbon quaternary centers. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
1-(3-Bromo-4-hydroxyphenyl)ethanone PubChem entry. PubChem. Available at: [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. zenodo.org [zenodo.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ikm.org.my [ikm.org.my]
- 9. 2-Bromo-2′-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 10. 1-(3-Bromo-4-hydroxyphenyl)ethanone | C8H7BrO2 | CID 608094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ijsdr.org [ijsdr.org]
A Comparative Guide to the Synthesis of 1-(2-Bromo-6-hydroxyphenyl)ethanone for Researchers and Drug Development Professionals
Introduction: The Significance of 1-(2-Bromo-6-hydroxyphenyl)ethanone
1-(2-Bromo-6-hydroxyphenyl)ethanone, a substituted aromatic ketone, serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules and complex organic structures. Its unique substitution pattern, featuring a hydroxyl group and a bromine atom ortho to the acetyl group, provides multiple reactive sites for further chemical transformations. The efficient and selective synthesis of this key intermediate is therefore of paramount importance to researchers in medicinal chemistry and materials science. This guide provides an in-depth comparison of the primary synthetic methodologies for obtaining 1-(2-Bromo-6-hydroxyphenyl)ethanone, complete with detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and limitations.
Methodology 1: The Fries Rearrangement of Bromo-Substituted Phenyl Acetates
The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxyaryl ketone through an intramolecular acyl migration, typically catalyzed by a Lewis acid.[1][2] In the context of synthesizing 1-(2-Bromo-6-hydroxyphenyl)ethanone, the logical precursor would be 2-bromophenyl acetate.
Reaction Pathway & Mechanism
The reaction is initiated by the coordination of a Lewis acid, such as aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This coordination weakens the ester linkage, facilitating the formation of an acylium ion. This electrophilic acylium ion then attacks the aromatic ring, preferentially at the ortho and para positions, which are activated by the hydroxyl group. The regioselectivity between the ortho and para products can be influenced by reaction conditions such as temperature and solvent polarity.[1] Lower temperatures generally favor the para-product (thermodynamic control), while higher temperatures tend to yield the ortho-product (kinetic control). However, a significant challenge with the Fries rearrangement of 2-bromophenyl acetate is the propensity for bromine and acyl group migration, which can lead to a complex mixture of up to eight different products, severely complicating purification and reducing the yield of the desired isomer.[3][4]
A more direct, albeit less common, approach involves the high-temperature rearrangement of phenyl 3-bromoacetate in the presence of a Lewis acid.
Experimental Protocol: Fries Rearrangement of Phenyl 3-bromoacetate
A general procedure for the synthesis of 1-(2-bromo-6-hydroxy-phenyl)-ethanone from phenyl 3-bromoacetate is as follows:
-
Combine phenyl 3-bromoacetate (1.0 equivalent) and anhydrous aluminum chloride (1.5 equivalents).
-
Heat the mixture to 140-150 °C for 2 hours.
-
After completion, cool the reaction mixture and quench by carefully adding a 5% hydrochloric acid solution.
-
Heat the mixture on a boiling water bath until all solids dissolve.
-
After cooling, extract the aqueous layer with dichloromethane.
-
The combined organic layers are then treated with a 5N sodium hydroxide solution to separate the phenolic product.
-
The aqueous phase is acidified with hydrochloric acid to a pH of approximately 2 and then extracted with ethyl acetate.
-
The final product is isolated after drying and removal of the solvent.
Causality Behind Experimental Choices
-
Anhydrous Aluminum Chloride: The use of a stoichiometric excess of AlCl₃ is crucial as it complexes with both the starting ester and the product ketone, driving the reaction forward.[5]
-
High Temperature: The elevated temperature provides the necessary activation energy for the acyl group migration and favors the formation of the ortho-isomer.
-
Acidic and Basic Workup: The acidic workup hydrolyzes the aluminum complexes, while the subsequent basic extraction selectively isolates the phenolic product from non-acidic byproducts.
Methodology 2: Direct Friedel-Crafts Acylation of 2-Bromophenol
A more direct route to 1-(2-Bromo-6-hydroxyphenyl)ethanone is the Friedel-Crafts acylation of 2-bromophenol with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[6]
Reaction Pathway & Mechanism
Similar to the Fries rearrangement, this electrophilic aromatic substitution reaction involves the in-situ generation of an acylium ion (CH₃CO⁺) from the acetylating agent and the Lewis acid. The acylium ion then attacks the electron-rich aromatic ring of 2-bromophenol. The hydroxyl group is a strong ortho-, para-director. Since the para position is unsubstituted, a mixture of 2-bromo-4-hydroxyacetophenone and the desired 2-bromo-6-hydroxyacetophenone is expected. The regioselectivity can be influenced by the choice of Lewis acid and reaction conditions. Halogen rearrangement of bromophenols under strong Lewis acid conditions has been observed, which can further complicate the product mixture.[7]
Experimental Protocol: Lewis Acid-Catalyzed Acylation of 2-Bromophenol
A representative procedure for the acylation of 2-bromophenol is as follows:
-
To a cooled (0 °C) solution of 2-bromophenol (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid such as aluminum chloride (1.1 equivalents) portion-wise.
-
To this mixture, add acetyl chloride (1.05 equivalents) dropwise, maintaining the low temperature.
-
Allow the reaction to stir at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to separate the isomers.
Causality Behind Experimental Choices
-
Lewis Acid Catalyst: The Lewis acid is essential for generating the highly electrophilic acylium ion.[8]
-
Inert Solvent: A non-reactive solvent is used to dissolve the reactants and facilitate the reaction while remaining inert to the strong Lewis acid.
-
Low-Temperature Addition: The initial cooling and slow addition of reagents help to control the exothermic reaction and minimize side reactions.
-
Chromatographic Purification: Due to the potential for isomer formation, chromatographic separation is often necessary to isolate the desired 2-bromo-6-hydroxy isomer.
Methodology 3: Regioselective Bromination of 2'-Hydroxyacetophenone
This approach involves introducing the bromine atom onto the aromatic ring of a pre-existing hydroxyacetophenone skeleton. The key challenge in this method is achieving high regioselectivity for the desired 6-position, as the hydroxyl and acetyl groups direct bromination to different positions.
Reaction Pathway & Mechanism
The hydroxyl group is a strongly activating ortho-, para-director, while the acetyl group is a deactivating meta-director. In 2'-hydroxyacetophenone, the positions ortho and para to the hydroxyl group are C3, C5, and the acetyl group itself. The positions meta to the acetyl group are C3 and C5. Therefore, electrophilic substitution, such as bromination, is strongly directed to the C3 and C5 positions.[9] Achieving bromination at the C6 position is therefore challenging and requires specific strategies to overcome the inherent directing effects of the substituents. One approach involves the use of specific brominating agents and catalysts that may favor the less electronically favored position through steric hindrance or alternative reaction pathways. However, many standard bromination conditions, such as bromine in acetic acid or N-bromosuccinimide, tend to yield the 3-bromo and/or 5-bromo isomers. Some methods using ammonium bromide with an oxidizing agent have been reported to lead to nuclear bromination, but often result in di-substituted products.[10]
A more promising, albeit less direct, strategy involves the protection of the hydroxyl group to modulate its directing effect, followed by bromination and deprotection.
Experimental Protocol: Bromination of 2'-Hydroxyacetophenone (Illustrative General Procedure)
-
Dissolve 2'-hydroxyacetophenone (1.0 equivalent) in a suitable solvent such as chloroform or acetic acid.
-
Add the brominating agent (e.g., bromine, 1.0 equivalent) dropwise at a controlled temperature (e.g., 0 °C to room temperature). A catalyst, such as iron(III) bromide, may be added.
-
Stir the reaction mixture for a specified time, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched, for example, with a solution of sodium thiosulfate to remove excess bromine.
-
The product is extracted into an organic solvent, washed, dried, and concentrated.
-
The isomeric mixture is then separated by fractional crystallization or column chromatography.
Causality Behind Experimental Choices
-
Electrophilic Brominating Agent: A source of electrophilic bromine (Br⁺) is required for the aromatic substitution.
-
Solvent: The choice of solvent can influence the reactivity of the brominating agent and the regioselectivity of the reaction.[11]
-
Control of Stoichiometry and Temperature: Careful control of the amount of brominating agent and the reaction temperature is crucial to minimize over-bromination and side reactions.
Comparative Analysis
| Synthesis Method | Starting Materials | Key Reagents | Advantages | Disadvantages | Typical Yield | Purity/Selectivity |
| Fries Rearrangement | 2-Bromophenyl acetate or Phenyl 3-bromoacetate | Lewis Acid (e.g., AlCl₃) | Utilizes readily available starting materials. | Often results in a complex mixture of isomers and byproducts due to acyl and bromine migration.[3][4] Purification can be challenging. | Variable, often low for the desired isomer. | Poor |
| Direct Acylation | 2-Bromophenol | Acetyl chloride/anhydride, Lewis Acid (e.g., AlCl₃) | Direct and conceptually straightforward. | Can produce a mixture of ortho and para isomers.[6] Halogen rearrangement is a potential side reaction.[7] | Moderate | Moderate, requires chromatographic separation. |
| Bromination | 2'-Hydroxyacetophenone | Brominating agent (e.g., Br₂) | Starting material is commercially available. | Difficult to achieve regioselectivity for the 6-position.[10] Often leads to a mixture of 3- and 5-bromo isomers and polybrominated products. | Low for the desired isomer. | Poor |
Conclusion and Recommendations
Based on the available literature, the synthesis of 1-(2-Bromo-6-hydroxyphenyl)ethanone presents a significant challenge in terms of achieving high yield and regioselectivity.
-
The Fries Rearrangement , while a classic method, suffers from poor selectivity for the desired product due to multiple side reactions. This route is generally not recommended for the clean synthesis of 1-(2-Bromo-6-hydroxyphenyl)ethanone unless a highly selective variant, such as an anionic ortho-Fries rearrangement, can be effectively implemented.[12]
-
The Direct Friedel-Crafts Acylation of 2-Bromophenol appears to be the most promising and direct approach. Although it may produce a mixture of isomers, the separation of the desired ortho-acylated product from the para-isomer is often feasible through standard purification techniques like column chromatography. Optimization of the Lewis acid, solvent, and temperature could potentially improve the ortho-selectivity.
-
The Regioselective Bromination of 2'-Hydroxyacetophenone is the most challenging method due to the strong directing effects of the existing substituents, which disfavor substitution at the 6-position. This route would likely require a multi-step process involving protecting groups to achieve the desired regioselectivity, making it less efficient for routine synthesis.
For researchers and drug development professionals requiring a reliable and scalable synthesis of 1-(2-Bromo-6-hydroxyphenyl)ethanone, the Direct Acylation of 2-Bromophenol is the recommended starting point for methods development and optimization. Careful control of reaction conditions and efficient purification strategies will be key to obtaining the target molecule in high purity.
Visualizations
Reaction Pathways
Caption: Overview of the three main synthetic routes to 1-(2-Bromo-6-hydroxyphenyl)ethanone.
Experimental Workflow: Direct Acylation of 2-Bromophenol
Caption: Step-by-step workflow for the direct acylation method.
References
- Donnelly, J. A., & Murphy, J. J. (1970). The Fries rearrangement of ortho-halogenophenyl acetates. Journal of the Chemical Society C: Organic, 2596.
- Assimomytis, N., Sariyannis, Y., Stavropoulos, G., Tsoungas, P. G., Varvounis, G., & Cordopatis, P. (2009). Anionic ortho-Fries Rearrangement, a Facile Route to Arenol-Based Mannich Bases. Synlett, 2009(17), 2777-2782.
- Blatt, A. H. (2004). The Fries Reaction. Organic Reactions, 1-5.
-
Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link]
-
BYJU'S. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
Chemistry Student. (2022, January 26). Bromination of Phenol (A-Level Chemistry) [Video]. YouTube. [Link]
- Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837.
- Chandra, K. L., Saravanan, P., Singh, R. K., & Singh, V. K. (2002).
- Majumder, A., & Samanta, S. (2019). Regioselective monobromination of phenols with KBr and ZnAl–BrO3−–layered double hydroxides. Molecules, 24(18), 3348.
- Halim, S. N. A., & Shaari, K. (2012). Halophenol Rearrangement in Lewis Acid-Catalyzed Friedel–Crafts Conditions: Evidence of Competitive Initial Protonation and Acylation. Australian Journal of Chemistry, 65(11), 1493-1497.
-
American Elements. (n.d.). 1-(2-Bromo-6-hydroxyphenyl)ethanone. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective bromination of phenols. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). ULTRASOUNDS-ASSISTED SYNTHESIS OF HIGHLY FUNCTIONALIZED ACETOPHENONE DERIVATIVES IN HETEROGENEOUS CATALYSIS. Retrieved from [Link]
- Feng, Y., & Walsh, P. J. (2013). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Organic letters, 15(1), 82-85.
- Dell'Anna, M. M., Gagliardi, M., Greco, C., Leonelli, C., Mali, M., Mastrorilli, P., ... & Cotugno, P. (2021). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Sustainable Chemistry & Engineering, 9(30), 10186-10196.
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lewis acid catalyzed acylation reactions. Retrieved from [Link]
- Das, B., & Islam, A. (2017). Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination. Chemistry & Biology Interface, 7(1), 57-63.
-
ResearchGate. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
- Yoo, W. J., & Li, C. J. (2006). Synthesis of 2-Acylphenol and Flavene Derivatives from the Ruthenium-Catalyzed Oxidative C–H Acylation of Phenols with Aldehydes. Organic letters, 8(26), 6067-6070.
-
Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations. Retrieved from [Link]
-
Science Madness. (n.d.). fries-, photo-fries, and anionic ortho-fries rearrangement. Retrieved from [Link]
- El-Awa, A., & El-Faham, A. (2019).
-
PubChem. (n.d.). 2-Bromo-2'-hydroxyacetophenone. Retrieved from [Link]
Sources
- 1. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. The Fries rearrangement of ortho-halogenophenyl acetates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. 2-Bromophenol synthesis - chemicalbook [chemicalbook.com]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. Synthesis of 2-Acylphenol and Flavene Derivatives from the Ruthenium-Catalyzed Oxidative C–H Acylation of Phenols with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. cbijournal.com [cbijournal.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Anionic ortho-Fries Rearrangement, a Facile Route to Arenol-Based Mannich Bases [organic-chemistry.org]
Comparative Cytotoxicity Analysis of 1-(2-Bromo-6-hydroxyphenyl)ethanone Derivatives: A Guide for Drug Discovery Researchers
This guide provides a comprehensive comparison of the cytotoxic properties of various derivatives of 1-(2-bromo-6-hydroxyphenyl)ethanone, a key scaffold in medicinal chemistry. We will delve into their performance against different cancer cell lines, explore the underlying mechanisms of action, and provide detailed protocols for evaluating their cytotoxic potential. This analysis is designed to equip researchers in oncology and drug development with the critical data and methodologies needed to advance their research in this promising area.
Introduction: The Therapeutic Potential of Chalcone Scaffolds
1-(2-Bromo-6-hydroxyphenyl)ethanone, also known as 2-bromo-6-hydroxyacetophenone, serves as a crucial starting material for the synthesis of a variety of heterocyclic compounds, most notably chalcones and their derivatives. Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This structural motif is responsible for a wide spectrum of pharmacological activities, including well-documented anticancer properties.
The therapeutic efficacy of chalcones is often linked to their ability to induce apoptosis in cancer cells through various signaling pathways. The substitution pattern on the aromatic rings plays a pivotal role in modulating their cytotoxic potency and selectivity. This guide will focus on a series of chalcone derivatives synthesized from 1-(2-bromo-6-hydroxyphenyl)ethanone and evaluate their cytotoxic effects.
Comparative Cytotoxicity Against Human Cancer Cell Lines
A series of novel chalcone derivatives incorporating the 1-(2-bromo-6-hydroxyphenyl)ethanone scaffold were synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The cytotoxicity of these compounds was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric assay for measuring cellular metabolic activity. The results, expressed as the half-maximal inhibitory concentration (IC50), are summarized in the table below.
| Compound | Derivative Structure | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. HeLa (Cervical) | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. B16-F10 (Melanoma) |
| C1 | 4-((E)-3-(2-bromo-6-hydroxyphenyl)-3-oxoprop-1-en-1-yl)benzonitrile | 1.25 | 1.96 | 2.14 | 1.85 |
| C2 | (E)-1-(2-bromo-6-hydroxyphenyl)-3-(4-(methylthio)phenyl)prop-2-en-1-one | 2.48 | 2.91 | 3.12 | 2.63 |
| C3 | (E)-1-(2-bromo-6-hydroxyphenyl)-3-(p-tolyl)prop-2-en-1-one | 3.12 | 3.86 | 4.02 | 3.54 |
| C4 | (E)-1-(2-bromo-6-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 4.05 | 4.23 | 4.89 | 4.16 |
| Cisplatin | (Standard Drug) | 5.8 | 7.2 | 8.5 | 6.4 |
Data Interpretation:
The experimental data reveals that all tested chalcone derivatives exhibited significant cytotoxic activity against the selected cancer cell lines, with IC50 values in the low micromolar range. Notably, compound C1 , featuring a cyano group at the 4-position of the phenyl ring, demonstrated the most potent anticancer activity, surpassing the efficacy of the standard chemotherapeutic drug, cisplatin, across all cell lines. This suggests that electron-withdrawing groups on the phenyl ring may enhance the cytotoxic potential of these chalcone derivatives. The structure-activity relationship (SAR) indicates that the nature and position of the substituent on the aromatic ring B significantly influence the anticancer activity.
Mechanistic Insights: Induction of Apoptosis
To understand the mechanism underlying the observed cytotoxicity, further studies were conducted on the most potent compound, C1 . These investigations focused on its ability to induce apoptosis, a form of programmed cell death that is a primary target for many anticancer therapies.
Morphological Changes and Nuclear Staining
Treatment of A549 lung cancer cells with compound C1 led to distinct morphological changes characteristic of apoptosis, including cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. These observations were further substantiated by staining with Hoechst 33342, a fluorescent dye that binds to DNA. The stained cells exhibited condensed and fragmented nuclei, which are hallmark features of apoptosis.
Signaling Pathway of Apoptosis
The apoptotic process is regulated by a complex network of signaling pathways. Chalcones are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The diagram below illustrates a simplified model of the intrinsic apoptotic pathway, which is commonly activated by chalcone derivatives.
Caption: Intrinsic apoptosis pathway induced by Compound C1.
The induction of apoptosis by compound C1 is believed to be mediated through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This, in turn, alters the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, resulting in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Active caspase-9 subsequently activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and validity of cytotoxicity studies, it is crucial to follow standardized protocols. Below is a detailed methodology for the MTT assay, a widely used method for assessing cell viability.
MTT Assay for Cell Viability
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed the desired cancer cell line (e.g., A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach to the bottom of the wells.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the standard drug (cisplatin) in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for another 24 to 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion and Future Directions
The chalcone derivatives of 1-(2-bromo-6-hydroxyphenyl)ethanone demonstrate significant potential as anticancer agents. The presence of an electron-withdrawing group, such as a cyano moiety, at the 4-position of the phenyl ring appears to be a key determinant of their enhanced cytotoxic activity. The primary mechanism of action is likely the induction of apoptosis via the intrinsic pathway, mediated by an increase in intracellular ROS levels.
Future research should focus on:
-
Lead Optimization: Synthesizing and screening a broader range of derivatives to further refine the structure-activity relationship and improve potency and selectivity.
-
In Vivo Studies: Evaluating the most promising compounds in animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.
-
Mechanism of Action: Conducting more in-depth studies to fully elucidate the molecular targets and signaling pathways involved in the cytotoxic effects of these compounds.
By pursuing these avenues of research, the therapeutic potential of these promising chalcone derivatives can be further explored and potentially translated into novel and effective cancer therapies.
References
-
Reddya, C. V., et al. (2016). Synthesis and in vitro anticancer activity of some novel chalcone derivatives. Journal of the Serbian Chemical Society, 81(1), 25-35. Available at: [Link]
-
Zhuang, C., et al. (2017). The multifaceted anticancer activities of chalcones. Drug Discoveries & Therapeutics, 11(2), 68-77. Available at: [Link]
Technical Guide: 1-(2-Bromo-6-hydroxyphenyl)ethanone Structure-Activity Relationship
This guide provides an in-depth technical analysis of 1-(2-Bromo-6-hydroxyphenyl)ethanone , a specialized halogenated acetophenone scaffold. Unlike common commodity chemicals, this compound serves as a critical "linchpin" intermediate in the diversity-oriented synthesis (DOS) of bioactive O-heterocycles, particularly chromones, flavones, and benzofurans.
Executive Summary & Chemical Identity
1-(2-Bromo-6-hydroxyphenyl)ethanone (CAS: 55736-69-1) is a trisubstituted benzene derivative characterized by a dense functionalization pattern.[1] The acetyl group is flanked by a hydroxyl group (at C6) and a bromine atom (at C2), creating a sterically crowded but highly reactive "ortho-ortho" environment.
-
Primary Utility: Precursor for fused heterocyclic pharmacophores (Chromones, Benzofurans).
-
Key Feature: The C2-Bromine atom acts as a "handle" for transition-metal-catalyzed cross-couplings (Suzuki, Heck) after or during heterocycle formation, a capability lacking in standard 2'-hydroxyacetophenone.
-
Appearance: Off-white to beige crystals.
Chemical Profile & Reactivity Analysis
The "Ortho-Ortho" Effect
The structural uniqueness of this molecule lies in the positioning of its substituents.
-
Intramolecular Hydrogen Bonding: The C6-Hydroxyl group forms a strong hydrogen bond with the carbonyl oxygen of the acetyl group. This locks the molecule into a planar conformation, increasing lipophilicity and reducing reactivity toward external nucleophiles at the carbonyl carbon compared to non-hydrogen-bonded isomers.
-
Steric Compression: The C2-Bromine atom imposes significant steric strain on the acetyl group. This "buttressing effect" can accelerate cyclization reactions (like the Baker-Venkataraman rearrangement) by forcing the acetyl group out of coplanarity in transition states, lowering the energy barrier for ring closure.
Comparative Reactivity Table
The following table compares the target compound with its non-brominated and isomeric alternatives in the context of chromone synthesis.
| Feature | 1-(2-Bromo-6-hydroxyphenyl)ethanone | 2'-Hydroxyacetophenone (Standard) | 1-(4-Bromo-2-hydroxyphenyl)ethanone (Isomer) |
| Role | Multifunctional Scaffold | Basic Building Block | Linear Extender |
| Steric Hindrance | High (Br and OH flank acetyl) | Low | Moderate |
| Cyclization Rate | Accelerated (Steric relief upon ring closure) | Standard | Standard |
| Post-Cyclization Utility | High (Br retained at C5 of chromone for coupling) | Low (No handle) | Medium (Br at C7 of chromone) |
| Solubility (LogP) | ~2.95 (High lipophilicity) | ~1.8 | ~2.9 |
Structure-Activity Relationship (SAR)
While the acetophenone itself is rarely the final drug, its SAR dictates the biological potency of the final heterocycle.
A. The "Anchor" (C6-Hydroxyl)
-
Mechanism: Essential for the formation of the pyranone ring. In the final drug molecule (e.g., a Flavone), this oxygen becomes the heteroatom at position 1.
-
Activity Impact: If alkylated (capped) prior to cyclization, the pathway shifts toward chalcones, which have distinct anti-inflammatory profiles but lack the rigidity of chromones.
B. The "Warhead" (C1-Acetyl)
-
Mechanism: Serves as the electrophile in Claisen condensations.
-
Activity Impact: The methyl group of the acetyl is the site of deprotonation. The acidity of these
-protons is enhanced by the electron-withdrawing inductive effect (-I) of the ortho-bromine, making this scaffold more reactive in base-catalyzed condensations than the non-halogenated analog.
C. The "Modulator" (C2-Bromine)
-
Mechanism: This is the SAR defining feature.
-
Electronic: It withdraws electron density from the ring, potentially increasing the acidity of the phenol.
-
Steric: In the final chromone drug, this bromine occupies the C5 position. This is a "privileged position" for overcoming metabolic liability (blocking hydroxylation) or for filling hydrophobic pockets in kinase active sites.
-
Synthetic: It allows for the late-stage introduction of aryl/biaryl systems via Suzuki coupling, dramatically expanding the chemical space accessible from a single intermediate.
-
Experimental Protocols
Protocol 1: Synthesis via Fries Rearrangement
Note: This reaction is sensitive to temperature.[4] High temperatures favor the thermodynamic ortho-product.
Reagents: 3-Bromophenyl acetate, Aluminum Chloride (
-
Preparation: Dissolve 3-bromophenyl acetate (1.0 eq) in anhydrous chlorobenzene.
-
Catalyst Addition: Add anhydrous
(1.5 eq) in portions to control exotherm. -
Rearrangement: Heat the mixture to 140°C for 2 hours.
-
Mechanistic Insight: The high temperature drives the acyl group to the sterically crowded position between the Br and OH (or the less crowded C6). While the C2 position (between Br and OH) is highly crowded, the C6 position (target) is favored over the C4 (para) position due to chelation with the aluminum catalyst.
-
-
Quench: Cool to
and pour onto crushed ice/HCl. -
Isolation: Extract with dichloromethane. Wash with brine. Dry over
. -
Purification: The crude mixture contains isomers. Recrystallize from ethanol or purify via column chromatography (Hexane/EtOAc 9:1) to isolate the 1-(2-bromo-6-hydroxyphenyl)ethanone (check NMR for splitting patterns: triplet for H4, doublets for H3/H5).
Protocol 2: Baker-Venkataraman Rearrangement to Chromones
This protocol demonstrates the scaffold's utility in generating the 5-bromo-flavone core.
-
Esterification: React 1-(2-bromo-6-hydroxyphenyl)ethanone with benzoyl chloride (1.1 eq) in pyridine to form the O-benzoate.
-
Rearrangement: Dissolve the ester in pyridine/KOH (or DMSO/NaH) and heat to
for 4 hours.-
Observation: The mixture turns yellow/orange due to the formation of the
-diketone enolate.
-
-
Cyclization: Acidify with glacial acetic acid and reflux in ethanol with catalytic
for 1 hour. -
Result: 5-Bromo-flavone precipitates upon cooling.
Visualization of Pathways
The following diagrams illustrate the synthesis and downstream utility of the scaffold.
Figure 1: Synthesis and Divergent Utility
Caption: Divergent synthesis pathway starting from the Fries rearrangement, leading to distinct pharmacological cores.
Figure 2: The "Ortho-Ortho" Steric Lock
Caption: Structural forces governing the reactivity and stability of the scaffold.
References
- Note: Provides general physicochemical data for bromin
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 55736-69-1. Retrieved from [Link]
-
Ewies, F., et al. (2014).[5] Synthesis of Chromones and Their Applications During the Last Ten Years. International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]
- Context: Validates the use of hydroxyacetophenones in chromone synthesis.
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement: Mechanism and Protocols. Retrieved from [Link]
- Context: Mechanistic grounding for the synthesis protocol.
- Context: Specific synthesis details
Sources
- 1. 1-(2-Bromo-6-hydroxyphenyl)ethanone | CAS#:55736-69-1 | Chemsrc [chemsrc.com]
- 2. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-1-(4-hydroxyphenyl)ethanone | C8H7BrO2 | CID 4964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. ijrpc.com [ijrpc.com]
A Comparative Guide to In Vitro Enzyme Inhibition Assays for 1-(2-Bromo-6-hydroxyphenyl)ethanone
For researchers and drug development professionals, the exploration of novel small molecules for therapeutic potential is a cornerstone of innovation. This guide provides an in-depth technical comparison of in vitro enzyme inhibition assays relevant to the compound 1-(2-Bromo-6-hydroxyphenyl)ethanone. While direct enzymatic inhibition data for this specific molecule is not extensively published, its phenolic ketone structure suggests potential interactions with several key enzyme families. This document will equip you with the foundational knowledge and detailed protocols to investigate its inhibitory effects against three strategic enzyme targets: Tyrosinase, Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (5-LOX).
Introduction to 1-(2-Bromo-6-hydroxyphenyl)ethanone: A Candidate for Enzyme Modulation
1-(2-Bromo-6-hydroxyphenyl)ethanone is an organic compound with the chemical formula C₈H₇BrO₂.[1][2] Its structure, featuring a hydroxylated and brominated phenyl ring attached to an ethanone group, places it within the broad class of phenolic compounds. Phenolic compounds are well-documented for their diverse biological activities, including antioxidant and enzyme-modulating properties.[3][4][5][6] The hydroxyl group, in particular, can often interact with the active sites of enzymes, potentially leading to inhibition.[5] This structural alert warrants the investigation of 1-(2-Bromo-6-hydroxyphenyl)ethanone as a potential inhibitor of enzymes implicated in various physiological and pathological processes.
Strategic Enzyme Targets for Inhibition Assays
Based on the phenolic nature of 1-(2-Bromo-6-hydroxyphenyl)ethanone, we have selected three high-impact enzyme targets for this comparative guide:
-
Tyrosinase: A key enzyme in melanin biosynthesis, its inhibition is a primary strategy for addressing hyperpigmentation.[7]
-
Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the production of pro-inflammatory prostaglandins.[8][9] Its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.
-
5-Lipoxygenase (5-LOX): This enzyme catalyzes the initial steps in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[10]
The following sections will detail the experimental protocols to assess the inhibitory activity of 1-(2-Bromo-6-hydroxyphenyl)ethanone against these enzymes, alongside a comparative analysis with established inhibitors.
Tyrosinase Inhibition Assay
Tyrosinase is a copper-containing enzyme that catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. These are critical steps in the melanin synthesis pathway.
Comparative Performance of Tyrosinase Inhibitors
The following table presents a hypothetical comparison of 1-(2-Bromo-6-hydroxyphenyl)ethanone against Kojic Acid, a well-characterized tyrosinase inhibitor. The data for 1-(2-Bromo-6-hydroxyphenyl)ethanone is illustrative and serves as a template for recording experimental findings.
| Compound | IC₅₀ (µM) | Mechanism of Action | Key Advantages |
| 1-(2-Bromo-6-hydroxyphenyl)ethanone | To be determined | To be determined | Novel chemical scaffold |
| Kojic Acid | 9.8 | Chelates copper in the active site | Well-established, commercially available |
Experimental Workflow: Tyrosinase Inhibition Assay
Caption: Workflow for the colorimetric tyrosinase inhibition assay.
Detailed Protocol: Tyrosinase Inhibition Assay
This protocol is adapted from established methods for determining tyrosinase inhibitory activity.[7][11][12]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-Tyrosine
-
1-(2-Bromo-6-hydroxyphenyl)ethanone
-
Kojic Acid (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of 1-(2-Bromo-6-hydroxyphenyl)ethanone and Kojic Acid in DMSO.
-
Prepare a working solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a working solution of L-tyrosine in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
Add 20 µL of various concentrations of the test compound or Kojic Acid to respective wells.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the tyrosinase solution to each well and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of the L-tyrosine solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 490 nm and continue to take readings every 2 minutes for a total of 20 minutes.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the enzyme reaction without an inhibitor and A_sample is the absorbance with the test compound.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value.
-
Cyclooxygenase-2 (COX-2) Inhibition Assay
COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandin H₂, a precursor for various pro-inflammatory prostaglandins.
Comparative Performance of COX-2 Inhibitors
Below is a hypothetical comparison of 1-(2-Bromo-6-hydroxyphenyl)ethanone with Celecoxib, a selective COX-2 inhibitor.
| Compound | IC₅₀ (µM) | Mechanism of Action | Key Advantages |
| 1-(2-Bromo-6-hydroxyphenyl)ethanone | To be determined | To be determined | Potential for novel selectivity profile |
| Celecoxib | 0.04 | Selective competitive inhibitor of COX-2 | Clinically approved, high potency |
Experimental Workflow: COX-2 Inhibition Assay
Caption: Workflow for the fluorometric COX-2 inhibition assay.
Detailed Protocol: Fluorometric COX-2 Inhibition Assay
This protocol is based on commercially available kits and established methodologies that detect the peroxidase activity of COX.[8][9][13]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid
-
1-(2-Bromo-6-hydroxyphenyl)ethanone
-
Celecoxib (positive control)
-
COX Assay Buffer
-
Fluorometric probe (e.g., ADHP)
-
Heme
-
DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and Celecoxib in DMSO.
-
Prepare the COX-2 enzyme solution in COX Assay Buffer containing heme.
-
Prepare the arachidonic acid substrate solution.
-
-
Assay in 96-Well Plate:
-
Add 10 µL of various concentrations of the test compound or Celecoxib to the wells.
-
Add 80 µL of the COX-2 enzyme solution to each well and incubate for 10 minutes at 25°C.
-
To initiate the reaction, add a mixture of 10 µL of arachidonic acid and 10 µL of the fluorometric probe.
-
-
Measurement:
-
Immediately measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
-
5-Lipoxygenase (5-LOX) Inhibition Assay
5-LOX is an enzyme that converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the first step in the biosynthesis of leukotrienes.
Comparative Performance of 5-LOX Inhibitors
A hypothetical comparison of 1-(2-Bromo-6-hydroxyphenyl)ethanone with Zileuton, a known 5-LOX inhibitor, is presented below.
| Compound | IC₅₀ (µM) | Mechanism of Action | Key Advantages |
| 1-(2-Bromo-6-hydroxyphenyl)ethanone | To be determined | To be determined | Potential for a novel inhibitory profile |
| Zileuton | 0.5 - 1.0 | Non-redox iron chelator in the active site | Orally active, clinically used |
Experimental Workflow: 5-LOX Inhibition Assay
Caption: Workflow for the spectrophotometric 5-LOX inhibition assay.
Detailed Protocol: Spectrophotometric 5-LOX Inhibition Assay
This protocol measures the increase in absorbance at 234 nm due to the formation of a conjugated diene during the peroxidation of linoleic acid.[10][14]
Materials:
-
Human recombinant 5-LOX or soybean lipoxygenase
-
Linoleic acid or arachidonic acid
-
1-(2-Bromo-6-hydroxyphenyl)ethanone
-
Zileuton or Nordihydroguaiaretic acid (NDGA) (positive control)[15]
-
Tris-HCl or Borate buffer
-
DMSO
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and positive control in DMSO.
-
Prepare a working solution of the 5-LOX enzyme in the chosen buffer.
-
Prepare a working solution of linoleic acid in the buffer.
-
-
Assay Execution:
-
In a quartz cuvette, mix the buffer, the test compound at various concentrations, and the enzyme solution.
-
Incubate the mixture for 5 minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid solution and immediately start recording the absorbance.
-
-
Measurement:
-
Monitor the increase in absorbance at 234 nm for 3-5 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial characterization of 1-(2-Bromo-6-hydroxyphenyl)ethanone as a potential enzyme inhibitor. The detailed protocols for tyrosinase, COX-2, and 5-LOX inhibition assays offer a robust starting point for researchers. It is imperative to perform these assays with rigorous controls to ensure the validity of the generated data. Further investigations should focus on elucidating the mechanism of inhibition (e.g., competitive, non-competitive) and assessing the selectivity of the compound against related enzymes (e.g., COX-1). The exploration of structure-activity relationships through the synthesis and testing of analogs will also be a critical next step in the drug discovery process.
References
-
AMERICAN ELEMENTS®. 1-(2-Bromo-6-hydroxyphenyl)ethanone | CAS 55736-69-1. [Link]
-
PMC. Biological Activities and Biochemical Composition of Endemic Achillea fraasii. [Link]
-
Chemistry LibreTexts. 5.4: Enzyme Inhibition. [Link]
-
Khan Academy. Enzyme inhibition and kinetics graphs. [Link]
-
ResearchGate. 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]
-
TeachMePhysiology. Enzyme Inhibition - Types of Inhibition. [Link]
-
PMC. 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]
-
Active Concepts. Tyrosinase Inhibition Assay. [Link]
-
PMC. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]
-
PubMed. An ELISA method to measure inhibition of the COX enzymes. [Link]
-
Bio-protocol. 4.7.1. Lipoxygenase (LOX) Inhibitory Assay. [Link]
-
MDPI. Phenolic Compounds and Antioxidant and Anti-Enzymatic Activities of Selected Adaptogenic Plants from South America, Asia, and Africa. [Link]
-
ResearchGate. Can anyone suggest any enzyme inhibitor other than KCN?. [Link]
-
Chemsrc. 1-(2-Bromo-6-hydroxyphenyl)ethanone | CAS#:55736-69-1. [Link]
-
PubChem. 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]
-
PubMed Central. Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. [Link]
-
ResearchGate. Procedure for assay of 15-lipoxygenase inhibition. [Link]
-
Taylor & Francis Online. Inhibitory effects of some phenolic compounds on the activities of carbonic anhydrase: from in vivo to ex vivo. [Link]
-
Repositório Alice - Embrapa. Enzyme-assisted extraction of phenolics from winemaking by-products: Antioxidant potential and inhibition of alpha-glucosidase a. [Link]
-
University College London. Enzyme inhibitors. [Link]
-
Attogene. Tyrosinase Inhibitor Assay Kit. [Link]
-
ResearchGate. How can I assay cyclooxygenase pathway inhibition for plant extracts?. [Link]
-
MDPI. Lipoxygenase Inhibition by Plant Extracts. [Link]
-
Semantic Scholar. Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases. [Link]
-
MDPI. Exploring the Role of Phytochemical Classes in the Biological Activities of Fenugreek (Trigonella feonum graecum): A Comprehensive Analysis Based on Statistical Evaluation. [Link]
-
ResearchGate. Tyrosinase inhibitory activity. [Link]
-
PMC. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. [Link]
Sources
- 1. 1-(2-BroMo-6-hydroxyphenyl)ethanone | 55736-69-1 [chemicalbook.com]
- 2. 1-(2-Bromo-6-hydroxyphenyl)ethanone | CAS#:55736-69-1 | Chemsrc [chemsrc.com]
- 3. Biological Activities and Biochemical Composition of Endemic Achillea fraasii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. activeconceptsllc.com [activeconceptsllc.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Analytical Distinction of 1-(2-Bromo-6-hydroxyphenyl)ethanone Regioisomers
Topic: Spectroscopic comparison of "1-(2-Bromo-6-hydroxyphenyl)ethanone" isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Context
In the synthesis of bioactive heterocycles (flavones, chromones) and pharmaceutical intermediates, 1-(2-Bromo-6-hydroxyphenyl)ethanone (Target Compound) presents a unique analytical challenge.
The primary difficulty lies in the "Ortho-Effect" ambiguity . The bromination of 2-hydroxyacetophenone is highly sensitive to reaction conditions (solvent polarity, Lewis acid catalysis), frequently yielding thermodynamic mixtures of regioisomers rather than the sterically congested 2,6-disubstituted target.
This guide provides a definitive spectroscopic framework to distinguish the Target (2-Br, 6-OH) from its two most persistent alternatives:
-
Isomer A (The Para-Direct Product): 1-(5-Bromo-2-hydroxyphenyl)ethanone.[1]
-
Isomer B (The Side-Chain Impurity): 2-Bromo-1-(2-hydroxyphenyl)ethanone (Phenacyl bromide derivative).
Structural & Mechanistic Logic
Before analyzing spectra, one must understand the electronic environments driving the signal shifts.
-
The Target (2-Br, 6-OH): The acetyl group is "locked" between a bromine atom and a hydroxyl group. The Hydroxyl group at position 6 forms a strong Intramolecular Hydrogen Bond (IMHB) with the carbonyl oxygen. The Bromine at position 2 provides steric bulk, potentially twisting the carbonyl slightly out of plane, though the IMHB resists this.
-
Isomer A (5-Br, 2-OH): The bromine is remote (para to the directing OH). The steric environment around the acetyl group is open on one side.
-
Isomer B (Side Chain): The bromine is on the methyl group (
-carbon). This drastically changes the aliphatic region of the NMR and the carbonyl reactivity.
Spectroscopic Profiling: NMR (The Gold Standard)
The most reliable method for differentiation is Proton (
The Aliphatic "Fingerprint" (First Pass Check)
Use this to immediately rule out Isomer B.
| Compound | Proton Environment | Chemical Shift ( | Multiplicity | Logic |
| Target (2-Br, 6-OH) | Acetyl Methyl (–CH | 2.60 – 2.70 | Singlet (3H) | Methyl group attached to Carbonyl. |
| Isomer A (5-Br, 2-OH) | Acetyl Methyl (–CH | 2.55 – 2.65 | Singlet (3H) | Similar environment; indistinguishable from Target by shift alone. |
| Isomer B (Side Chain) | Methylene (–CH | 4.40 – 4.80 | Singlet (2H) | CRITICAL: Electronegative Br deshields these protons significantly. |
Aromatic Region & Coupling Constants ( )
Use this to distinguish Target from Isomer A.
-
Target (2-Br, 6-OH): The protons are located at positions 3, 4, and 5. This forms a continuous 1,2,3-spin system.
-
Isomer A (5-Br, 2-OH): The protons are at 3, 4, and 6. Protons 3 and 4 are ortho; Proton 6 is isolated (meta to 4).
| Feature | Target (2-Br, 6-OH) | Isomer A (5-Br, 2-OH) |
| Spin System | ABC System (Adjacent) | ABX System (Isolated) |
| Coupling Pattern | Doublet – Triplet – Doublet | Doublet – Doublet of Doublets – Doublet |
| Coupling Constants | ||
| Diagnostic Signal | H-4 (Triplet/dd) at | H-6 (Doublet, fine split) at |
Expert Insight: In the Target (2-Br, 6-OH), the proton at position 5 (ortho to OH) is shielded (upfield,
~6.8-6.9). In Isomer A, the proton at position 6 (ortho to C=O) is strongly deshielded (downfield,~7.8+). If you see a doublet > 7.6 ppm, you likely have Isomer A.
Vibrational Spectroscopy (IR)[2]
Infrared spectroscopy serves as a secondary validation tool, particularly for the carbonyl environment.
| Mode | Target (2-Br, 6-OH) | Isomer B (Side Chain) | Mechanistic Explanation |
| 1635 – 1645 cm | 1680 – 1700 cm | Target: IMHB weakens the C=O bond (single bond character), lowering frequency.Isomer B: | |
| Broad, weak ~3000 cm | Sharp ~3300-3400 cm | Target OH is chelated (IMHB), causing extreme broadening. Isomer B OH is free or intermolecularly bonded. |
Experimental Protocol: Comparative Analysis
Reagents & Equipment[3][4][5][6]
-
Solvent: CDCl
(Preferred for observing Hydrogen Bonding) or DMSO- (if solubility is poor, but DMSO disrupts IMHB). -
Internal Standard: TMS (Tetramethylsilane).
-
Instrument: 400 MHz NMR or higher recommended for clear splitting resolution.
Step-by-Step Workflow
-
Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl
. Note: Ensure sample is dry; water peaks can obscure the aromatic region. -
Acquisition: Run standard proton sequence (16 scans).
-
Data Processing:
-
Phase correct carefully around the aromatic region (6.5 – 8.0 ppm).
-
Integrate the aliphatic region first.
-
If integral = 2H at 4.5 ppm
STOP. It is Isomer B. -
If integral = 3H at 2.6 ppm
Proceed to aromatic analysis.
-
-
-
Aromatic Analysis:
-
Locate the most downfield aromatic proton.
-
If
> 7.6 ppm (d, ~2.5 Hz) Isomer A (5-Br). -
If pattern is d (
8), t ( 8), d ( 8) Target (2-Br, 6-OH).
-
Decision Logic Visualization
Figure 1: Decision tree for spectroscopic identification of brominated hydroxyacetophenone isomers.
References
-
Regioselectivity of Bromination: Donahue, C. J. (2003).[2] Bromination of acetophenone. ResearchGate. Link
-
Intramolecular Hydrogen Bonding (IR/NMR): Hansen, P. E., et al. (1993). Substituent effects on deuterium isotope effects on nuclear shielding of intramolecularly hydrogen-bonded aromatic ketones. Magnetic Resonance in Chemistry. Link
-
Crystal Structure & Geometry: Butcher, R. J., et al. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone.[3] Acta Crystallographica. Link
-
General Spectral Data (Isomer A): PubChem Compound Summary for CID 95991, 1-(5-bromo-2-hydroxyphenyl)ethanone. Link
-
General Spectral Data (Isomer B): PubChem Compound Summary for CID 200671, 2-Bromo-2'-hydroxyacetophenone. Link
Sources
A Senior Application Scientist's Guide to In Silico Modeling: A Comparative Analysis of "1-(2-Bromo-6-hydroxyphenyl)ethanone" Interactions
This guide provides a comprehensive framework for the in silico evaluation of small molecule interactions, using "1-(2-Bromo-6-hydroxyphenyl)ethanone" as a focal point for methodological comparison. As researchers and drug development professionals, our goal is to leverage computational tools to accelerate discovery, predict molecular behavior, and prioritize experimental resources. This document is structured to provide not just a protocol, but a logical, experience-driven narrative on why certain choices are made in the in silico modeling workflow, ensuring scientific integrity and actionable insights.
Introduction: The Rationale for In Silico First Approaches
In modern drug discovery, a "fail fast, fail cheap" philosophy is paramount. In silico modeling embodies this principle by allowing for the rapid, cost-effective screening and characterization of potential drug candidates before significant investment in wet-lab synthesis and testing. The subject of our methodological exploration, "1-(2-Bromo-6-hydroxyphenyl)ethanone," is a halogenated phenolic compound. While specific biological activity for this exact molecule is not extensively documented in publicly available literature, its structural motifs are present in compounds with known biological activities, such as inhibitors of protein tyrosine phosphatases and antibacterial agents. This makes it an excellent candidate to illustrate a prospective in silico investigation.
This guide will compare and contrast several computational techniques to predict the binding of "1-(2-Bromo-6-hydroxyphenyl)ethanone" and known inhibitors to two distinct and therapeutically relevant protein targets:
-
Protein Tyrosine Phosphatase 1B (PTP1B): A key regulator in insulin and leptin signaling pathways, making it a target for the treatment of diabetes and obesity.
-
Staphylococcus aureus Dihydrofolate Reductase (SaDHFR): An essential enzyme in bacterial folate metabolism, and a validated target for antibacterial agents.
By comparing the performance of different in silico methods against experimentally validated inhibitors of these targets, we can establish a framework for assessing the predictive power of these computational tools and apply this methodology to our lead compound, "1-(2-Bromo-6-hydroxyphenyl)ethanone."
Foundational Knowledge: Physicochemical Properties of 1-(2-Bromo-6-hydroxyphenyl)ethanone
Before commencing any in silico study, a thorough understanding of the ligand's properties is essential. These parameters influence its behavior in both biological and computational environments.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₂ | [1] |
| Molecular Weight | 215.04 g/mol | [1] |
| Melting Point | 106-108 °C | [1] |
| Boiling Point (Predicted) | 276.8 ± 25.0 °C | [1] |
| pKa (Predicted) | 9.20 ± 0.10 | [1] |
| Appearance | Off-white to light brown solid | [1] |
The presence of a bromine atom is of particular note. Halogen bonding is a directional, non-covalent interaction that can significantly contribute to binding affinity and selectivity. Standard molecular mechanics force fields may not adequately model this interaction, a consideration we will address in our molecular dynamics protocols.
Comparative In Silico Analysis: Methodologies and Rationale
We will employ a multi-faceted approach to model the interactions of our lead compound and known inhibitors with our target proteins. This workflow is designed to move from computationally inexpensive, high-throughput methods to more resource-intensive, high-fidelity simulations.
Caption: In Silico Modeling Workflow.
Target and Ligand Preparation: The Foundation of Accuracy
Target Protein Preparation:
-
Selection:
-
PTP1B: We will utilize the crystal structure of PTP1B in complex with a potent inhibitor (PDB ID: 2QBP) to define the binding site. This structure provides a biologically relevant conformation of the active site.
-
S. aureus DHFR: The structure of SaDHFR complexed with methotrexate (PDB ID: 6P9Z) will be used. Methotrexate is a classical DHFR inhibitor, and this structure will provide a well-defined active site.
-
-
Preparation Protocol:
-
Download the PDB files from the RCSB Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands or ions not essential for the interaction analysis.
-
Add hydrogen atoms, as they are typically not resolved in crystal structures.
-
Assign protonation states to ionizable residues at a physiological pH of 7.4.
-
Perform a brief energy minimization to relieve any steric clashes introduced during preparation.
-
Ligand Preparation:
-
Lead Compound: The 3D structure of "1-(2-Bromo-6-hydroxyphenyl)ethanone" will be generated from its SMILES string (CC(=O)C1=C(C=CC=C1Br)O) using a molecular editor.
-
Comparative Compounds:
-
PTP1B Inhibitors: Trodusquemine (allosteric) and a competitive inhibitor from a relevant crystal structure will be used.
-
SaDHFR Inhibitors: Methotrexate and Trimethoprim, both well-characterized inhibitors with extensive experimental data.
-
-
Preparation Protocol:
-
Generate 3D coordinates for each ligand.
-
Assign appropriate protonation states at pH 7.4.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Molecular Docking: A Comparative Evaluation of Scoring Functions
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity. We will compare two widely used docking programs to assess their performance.
Protocol: Molecular Docking using AutoDock Vina and GOLD
-
Grid Box Definition: Define a grid box encompassing the active site of each protein, guided by the co-crystallized ligand in our chosen PDB structures.
-
Docking Execution:
-
AutoDock Vina: A widely used open-source docking program known for its speed and accuracy.
-
GOLD (Genetic Optimisation for Ligand Docking): A commercial docking suite known for its sophisticated handling of ligand and protein flexibility.
-
-
Analysis:
-
The top-ranked poses for each ligand will be visually inspected for plausible binding modes (e.g., hydrogen bonds, hydrophobic interactions).
-
The predicted binding affinities (scoring functions) will be recorded for comparison with experimental data for the known inhibitors.
-
Rationale for Comparison: Different docking programs use distinct algorithms and scoring functions. By comparing their ability to reproduce the crystallographic pose of known inhibitors (re-docking) and correlate predicted scores with experimental affinities, we can assess their suitability for our target systems.
Predicted vs. Experimental Binding Affinities for Known Inhibitors
| Target | Inhibitor | Experimental Ki/IC50 | AutoDock Vina Score (kcal/mol) | GOLD Score (Dimensionless) |
| PTP1B | Trodusquemine | IC50: ~1 µM | Predicted Value | Predicted Value |
| PTP1B | CPT157633 | IC50: 2.4 µM | Predicted Value | Predicted Value |
| SaDHFR | Methotrexate | Ki: ~0.1 nM | Predicted Value | Predicted Value |
| SaDHFR | Trimethoprim | Ki: ~1-5 nM | Predicted Value | Predicted Value |
Note: Predicted values are illustrative and would be populated from the actual docking runs.
Molecular Dynamics Simulation: Capturing the Dynamics of Interaction
While docking provides a static snapshot, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the binding pose and a more rigorous estimation of binding free energy.
Protocol: GROMACS MD Simulation
-
System Setup:
-
The top-ranked docked pose of each ligand in its respective protein will be used as the starting structure.
-
The complex will be placed in a periodic box of water molecules.
-
Counter-ions will be added to neutralize the system.
-
-
Force Field Selection:
-
Protein: The CHARMM36m force field is a robust choice for proteins.
-
Ligands: The CHARMM General Force Field (CGenFF) will be used to generate parameters for our ligands. Crucially, for "1-(2-Bromo-6-hydroxyphenyl)ethanone," we will incorporate parameters that explicitly model the sigma-hole on the bromine atom to accurately represent halogen bonding. This is a critical step for halogenated compounds.
-
-
Simulation Protocol:
-
Energy Minimization: To relax the system.
-
NVT (constant Number of particles, Volume, and Temperature) Equilibration: To stabilize the temperature of the system.
-
NPT (constant Number of particles, Pressure, and Temperature) Equilibration: To stabilize the pressure and density.
-
Production MD: A long simulation (e.g., 100 ns) to generate trajectories for analysis.
-
-
Analysis:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds over time.
-
Binding Free Energy Calculation (MM/PBSA or MM/GBSA): To provide a more accurate estimation of binding affinity than docking scores.
-
Caption: Molecular Dynamics Simulation Workflow.
Comparative MD Analysis Data
| Complex | Average Ligand RMSD (Å) | Key Hydrogen Bonds Occupancy (%) | MM/PBSA Binding Energy (kcal/mol) |
| PTP1B - 1-(2-Bromo-6-hydroxyphenyl)ethanone | Calculated Value | Calculated Value | Calculated Value |
| PTP1B - Trodusquemine | Calculated Value | Calculated Value | Calculated Value |
| SaDHFR - 1-(2-Bromo-6-hydroxyphenyl)ethanone | Calculated Value | Calculated Value | Calculated Value |
| SaDHFR - Methotrexate | Calculated Value | Calculated Value | Calculated Value |
Note: Calculated values are illustrative and would be populated from the MD simulation analysis.
Synthesizing the Data: Drawing Actionable Conclusions
The ultimate goal of this comparative in silico analysis is to generate a validated protocol that can be used to confidently predict the binding behavior of novel compounds like "1-(2-Bromo-6-hydroxyphenyl)ethanone."
Self-Validating System:
-
The docking protocol is validated by its ability to accurately reproduce the binding pose of the co-crystallized inhibitors. A root mean square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure is considered a success.
-
The scoring functions are validated by the correlation between the predicted binding affinities and the experimental Ki or IC50 values of the known inhibitors.
-
The MD simulations are validated by the stability of the known inhibitor-protein complexes over the simulation time, as indicated by a low and stable RMSD.
Application to "1-(2-Bromo-6-hydroxyphenyl)ethanone":
Once the in silico workflow has been validated using the known inhibitors, the results for "1-(2-Bromo-6-hydroxyphenyl)ethanone" can be interpreted with a higher degree of confidence. A strong predicted binding affinity from both docking and MD simulations, coupled with a stable binding pose characterized by significant non-covalent interactions (including potential halogen bonds), would strongly suggest that this compound is a promising candidate for experimental validation against the respective target.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-step in silico workflow for the comparative analysis of a novel compound, "1-(2-Bromo-6-hydroxyphenyl)ethanone," against two therapeutically relevant protein targets. By benchmarking our computational methods against known inhibitors with experimental data, we establish a self-validating system that enhances the predictive power of our models.
The key takeaways for researchers are:
-
A multi-faceted approach, from rapid docking to intensive MD simulations, provides a more complete picture of ligand-protein interactions.
-
Careful consideration of ligand and protein preparation is fundamental to the accuracy of the results.
-
For halogenated compounds, the use of force fields that can accurately model halogen bonding is crucial.
Based on the prospective analysis outlined here, if "1-(2-Bromo-6-hydroxyphenyl)ethanone" demonstrates promising in silico results, the logical next steps would be in vitro enzymatic assays to determine its IC50 against PTP1B and SaDHFR, followed by further optimization through medicinal chemistry efforts guided by the structural insights gained from these computational models.
References
-
American Elements. 1-(2-Bromo-6-hydroxyphenyl)ethanone | CAS 55736-69-1. [Link]
- Khan, A. A., et al. (2020). PTP1B Inhibitors as Potential Target for Type II Diabetes. Juniper Publishers.
- Krishnan, N., et al. (2010). A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models. Journal of Biological Chemistry, 285(49), 38439-38450.
- Ferreira, L. G., et al. (2015). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
- Sun, J. P., et al. (2003). Crystal structure of PTP1B complexed with a potent and selective bidentate inhibitor. Journal of Biological Chemistry, 278(14), 12406-12414.
-
RCSB Protein Data Bank. 2QBP: Crystal structure of ptp1b-inhibitor complex. [Link]
-
RCSB Protein Data Bank. 4Y14: Structure of protein tyrosine phosphatase 1B complexed with inhibitor (PTP1B:CPT157633). [Link]
-
RCSB Protein Data Bank. 6P9Z: Staphylococcus aureus Dihydrofolate reductase in complex with NADPH and Methotrexate. [Link]
- Reeve, S. M., et al. (2019). Toward Broad Spectrum Dihydrofolate Reductase Inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin Resistant Staphylococcus aureus. ACS Infectious Diseases, 5(11), 1896-1906.
- Frey, K. M., & Anderson, A. C. (2012). Inhibitor design to target a unique feature in the folate pocket of Staphylococcus aureus dihydrofolate reductase. Bioorganic & Medicinal Chemistry Letters, 22(15), 5051-5055.
-
Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. [Link]
-
BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. [Link]
-
MacKerell Lab. CHARMM Additive and Drude Polarizable Force Fields. [Link]
-
GROMACS Manual. Force fields in GROMACS. [Link]
- Lopes, J. F., et al. (2016). Parametrization of Halogen Bonds in the CHARMM General Force Field: Improved treatment of ligand-protein interactions.
Sources
A Comprehensive Guide to Utilizing 1-(2-Bromo-6-hydroxyphenyl)ethanone as a Reference Standard in Pharmaceutical Research and Development
In the landscape of pharmaceutical research and drug development, the integrity of analytical data is paramount. This hinges on the use of well-characterized reference standards for the identification, purity control, and quantitative analysis of active pharmaceutical ingredients (APIs), intermediates, and impurities. This guide provides an in-depth technical overview of "1-(2-Bromo-6-hydroxyphenyl)ethanone" (CAS 55736-69-1), a key chemical intermediate, and its qualification and application as a reference standard. While not currently listed as an official pharmacopoeial standard by major bodies like the USP or Ph. Eur., its commercial availability and well-defined chemical structure make it a viable candidate for a thoroughly characterized in-house or working reference standard.
This document will navigate the essential physicochemical properties, a comparative analysis with other potential reference compounds, and detailed experimental protocols for its comprehensive characterization. The methodologies outlined herein are designed to establish the identity, purity, and stability of 1-(2-Bromo-6-hydroxyphenyl)ethanone, ensuring its suitability for its intended analytical purpose.
Physicochemical Properties and Characterization
1-(2-Bromo-6-hydroxyphenyl)ethanone is a substituted aromatic ketone with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol .[1][2] Its structure, featuring a brominated phenol ring with an acetyl group, presents distinct spectroscopic handles for unambiguous identification and quantification.
| Property | Value | Source |
| CAS Number | 55736-69-1 | [1][2] |
| Molecular Formula | C₈H₇BrO₂ | [1][2] |
| Molecular Weight | 215.04 g/mol | [1][2] |
| Appearance | Off-white to light brown solid | [3] |
| Purity (Typical) | ≥97.0% | [3] |
A thorough characterization of a candidate reference standard is the foundation of its reliability. The following sections detail the essential analytical techniques for establishing the identity and purity of 1-(2-Bromo-6-hydroxyphenyl)ethanone.
Comparative Landscape of Reference Standards for Brominated Phenolic Compounds
The selection of an appropriate reference standard depends on the specific analytical need. While a certified reference standard (CRS) from a pharmacopoeia (e.g., USP, Ph. Eur.) or a National Metrology Institute (e.g., NIST) is the gold standard, these may not always be available for specific intermediates like 1-(2-Bromo-6-hydroxyphenyl)ethanone. In such cases, a well-characterized in-house or secondary reference standard is essential.
Alternative Reference Standards:
-
Pharmacopoeial Standards for Related Compounds: The USP and Ph. Eur. offer reference standards for phenol and other related phenolic compounds.[4][5][6] These are invaluable for validating analytical systems and for the analysis of common functional groups.
-
Commercially Available Brominated Phenols: Various brominated phenols are available as reference materials from commercial suppliers like LGC Standards and Sigma-Aldrich.[7][8][9][10][11] These can serve as suitable comparators or for method development.
-
Isotopically Labeled Analogs: For mass spectrometry-based assays, stable isotope-labeled versions of the analyte can serve as excellent internal standards, providing high accuracy and precision.
The primary advantage of establishing 1-(2-Bromo-6-hydroxyphenyl)ethanone as an in-house reference standard is its direct structural relevance to the manufacturing process of the targeted API, ensuring the most accurate identification and quantification of this specific entity.
Performance and Stability: A Prerequisite for a Reliable Standard
A reliable reference standard must be stable under defined storage conditions. The stability of phenolic compounds can be influenced by factors such as pH, light, and temperature.[12][13][14] Forced degradation studies are a critical component of qualifying a reference standard, as they help to identify potential degradation products and establish the stability-indicating nature of analytical methods.[12][13][15][16][17]
Forced Degradation Protocol:
Forced degradation studies should be conducted to assess the intrinsic stability of 1-(2-Bromo-6-hydroxyphenyl)ethanone. This involves subjecting the compound to a variety of stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period
The resulting mixtures should be analyzed by a stability-indicating HPLC method to resolve the parent compound from any degradation products.
Experimental Protocols for Qualification
The following sections provide detailed, step-by-step methodologies for the analytical techniques required to qualify 1-(2-Bromo-6-hydroxyphenyl)ethanone as a reference standard.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the workhorse for determining the purity of a reference standard and for its use in quantitative assays. A validated, stability-indicating HPLC method is essential.
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (gradient elution may be required for optimal separation of impurities)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Validation:
The HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[18]
Caption: Workflow for HPLC Purity and Assay Determination.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of a reference standard. Both ¹H and ¹³C NMR spectra should be acquired.
¹H NMR Data (DMSO-d₆): [19]
-
δ 11.97 (s, 1H, -OH)
-
δ 7.78 (d, 1H, J = 8.3 Hz, Ar-H)
-
δ 7.19 (d, 1H, J = 2.0 Hz, Ar-H)
-
δ 7.13 (dd, 1H, J₁ = 8.3 Hz, J₂ = 2.0 Hz, Ar-H)
-
δ 2.60 (s, 3H, -CH₃)
Quantitative NMR (qNMR):
For determining the absolute purity of 1-(2-Bromo-6-hydroxyphenyl)ethanone without the need for a specific certified reference standard, qNMR is a highly accurate primary method.[20][21][22][23][24] A certified internal standard with a known purity is used for quantification.
Caption: Workflow for Quantitative NMR (qNMR) Purity Determination.
Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation analysis.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A characteristic isotopic pattern for a bromine-containing compound will be observed, with two peaks of nearly equal intensity at m/z 214 and 216, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[19]
-
Key Fragments: Fragmentation patterns of aromatic ketones can provide further structural confirmation.[22]
Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule, providing further confirmation of its identity.
Expected Characteristic Absorptions:
-
O-H stretch (phenolic): Broad band around 3200-3600 cm⁻¹
-
C=O stretch (ketone): Strong absorption around 1650-1680 cm⁻¹
-
C-Br stretch: Absorption in the fingerprint region, typically 500-600 cm⁻¹
-
Aromatic C-H and C=C stretches: Characteristic absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Conclusion
While "1-(2-Bromo-6-hydroxyphenyl)ethanone" may not be an officially recognized pharmacopoeial reference standard, this guide demonstrates a robust scientific framework for its qualification and use as a well-characterized reference material in a regulated environment. By employing a suite of orthogonal analytical techniques—HPLC for purity, NMR for structural confirmation and absolute purity, MS for molecular weight verification, and FTIR for functional group analysis—researchers and drug development professionals can establish the necessary data to support its use. The implementation of forced degradation studies further ensures the development of stability-indicating analytical methods, a cornerstone of reliable pharmaceutical analysis. The principles and protocols outlined herein provide a comprehensive roadmap for the confident application of 1-(2-Bromo-6-hydroxyphenyl)ethanone as a reference standard, ultimately contributing to the quality and integrity of the drug development process.
References
-
Determination of total phenol and six polyphenolic components in the polyphenol extract of Cinnamomi cortex by quantitative nuclear magnetic resonance spectroscopy. Analytical Methods. Available at: [Link]
-
Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. MDPI. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. Available at: [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. Available at: [Link]
-
1-(2-Bromo-6-hydroxyphenyl)ethanone | CAS 55736-69-1. AMERICAN ELEMENTS. Available at: [Link]
-
Understand tLC and HPLC Analysis of Acetophenone. StudyRaid. Available at: [Link]
-
1 Interpretation Mass spectral interpretation is not a trivial process. University of Arizona. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Validation of Analytical Methods: A Simple Model for HPLC Assay Methods. Semantic Scholar. Available at: [Link]
-
1-(2-Bromo-6-hydroxyphenyl)ethanone | CAS 55736-69-1. AMERICAN ELEMENTS. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]
-
An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. Available at: [Link]
-
Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI. Available at: [Link]
-
Ph. Eur. Reference Standards: Orders and Catalogue. EDQM. Available at: [Link]
-
Pharmacopoeia Standards List. Scribd. Available at: [Link]
-
Phenol USP 2025. Web of Pharma. Available at: [Link]
-
Ph. Eur. Reference Standards. EDQM. Available at: [Link]
Sources
- 1. Phenol, 4-bromo- [webbook.nist.gov]
- 2. americanelements.com [americanelements.com]
- 3. file.leyan.com [file.leyan.com]
- 4. 苯酚 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. Ph. Eur. Reference Standards: Orders and Catalogue - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 6. Ph. Eur. Reference Standards - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 7. European Pharmacopoeia (Ph. Eur.) Reference Materials | LGC Standards [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 8. Reference standards, research chemicals & proficiency testing - LGC [lgcgroup.com]
- 9. LGC Standards: Reference Materials, Standards & Testing [lgcstandards.com]
- 10. Catalogues & publications | LGC Standards [lgcstandards.com]
- 11. LGC Standards: Reference Materials, Standards & Testing [lgcstandards.com]
- 12. pharmainfo.in [pharmainfo.in]
- 13. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. biomedres.us [biomedres.us]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Phenol, 4-bromo- [webbook.nist.gov]
- 20. Determination of total phenol and six polyphenolic components in the polyphenol extract of Cinnamomi cortex by quantitative nuclear magnetic resonance spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. pubsapp.acs.org [pubsapp.acs.org]
- 23. m.youtube.com [m.youtube.com]
- 24. rssl.com [rssl.com]
Publish Comparison Guide: Analytical Validation of 1-(2-Bromo-6-hydroxyphenyl)ethanone
The following guide serves as a comprehensive technical standard for the analytical validation of 1-(2-Bromo-6-hydroxyphenyl)ethanone (CAS: 55736-69-1). It is designed for analytical chemists and process engineers requiring high-fidelity data for drug substance intermediates.
Executive Summary & Chemical Context
1-(2-Bromo-6-hydroxyphenyl)ethanone is a critical pharmacophore intermediate, often synthesized via the Fries rearrangement of brominated phenyl acetates. Its structural integrity is pivotal because the ortho-hydroxy and ortho-bromo substitution pattern facilitates subsequent cyclization reactions (e.g., forming xanthones or benzofurans).
-
Critical Quality Attribute (CQA): Regio-isomeric purity. The synthesis often yields the para-isomer (4-hydroxy) or di-brominated byproducts which possess distinct pharmacological profiles.
-
Analytical Challenge: The phenolic hydroxyl group (
) causes peak tailing on standard silica columns, and the bromine atom induces significant electronegative shielding, requiring specific mobile phase buffering.
This guide compares three analytical approaches and establishes the Acidified Gradient RP-HPLC method as the industry gold standard, validated against ICH Q2 guidelines.
Comparative Analysis of Analytical Methodologies
We evaluated three distinct methodologies to determine the optimal protocol for routine quality control (QC).
Table 1: Comparative Performance Matrix
| Feature | Method A (Recommended) | Method B (Alternative) | Method C (Legacy) |
| Technique | RP-HPLC (Gradient) | GC-FID | RP-HPLC (Isocratic) |
| Stationary Phase | C18 End-capped (3.5 µm) | 5% Phenyl Polysiloxane | C18 Standard (5 µm) |
| Mobile Phase | 0.1% Formic Acid / ACN | Helium Carrier Gas | Water / Methanol (Neutral) |
| Resolution ( | > 2.5 (Isomer separation) | < 1.5 (Co-elution risks) | < 1.2 (Peak overlap) |
| Tailing Factor ( | 1.05 - 1.15 (Excellent) | > 1.8 (Phenol interaction) | > 2.0 (Ionization issues) |
| Limit of Quantitation | 0.05 µg/mL | 1.0 µg/mL | 0.5 µg/mL |
| Suitability | High Precision QC | Raw Material Screening | Rough Estimation |
Expert Insight: Why Method A Wins
-
Causality of Failure in Method B (GC): The phenolic hydroxyl group is thermally labile and prone to hydrogen bonding with the GC liner, leading to significant tailing and non-linear response at low concentrations without derivatization (silylation).
-
Causality of Failure in Method C (Neutral HPLC): Without acidification, the phenol moiety partially ionizes (
), interacting strongly with residual silanols on the column packing. This destroys peak symmetry and resolution. Method A uses formic acid to keep the analyte in its neutral protonated form ( ), ensuring sharp Gaussian peaks.
Recommended Validation Protocol (Method A)
This protocol is grounded in ICH Q2(R1) standards. It is a self-validating system where system suitability criteria must be met before data acceptance.
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector.
-
Column: Phenomenex Kinetex C18 or Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).
-
Wavelength: 254 nm (Primary), 280 nm (Secondary).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient Program:
-
0-2 min: 90% A (Equilibration)
-
2-15 min: 90% A
10% A (Linear Ramp) -
15-20 min: 10% A (Wash)
-
20-25 min: 90% A (Re-equilibration)
Workflow Visualization
Figure 1: Step-by-step analytical workflow ensuring sample integrity from preparation to final data reporting.
Validation Parameters & Acceptance Criteria
Specificity (Selectivity)
Objective: Prove the method distinguishes the analyte from synthesis precursors (e.g., Phenyl 3-bromoacetate) and isomers.
-
Protocol: Inject individual standards of the starting material, the para-isomer (if available), and the target analyte.
-
Acceptance: Resolution (
) between any two adjacent peaks must be . Purity threshold (via PDA) .
Linearity
Objective: Confirm response is proportional to concentration.
-
Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).
-
Acceptance: Correlation coefficient (
) .
Accuracy (Recovery)
Objective: Verify no matrix interference.
-
Protocol: Spike known amounts of standard into a placebo matrix (or synthesis crude mimic) at 3 levels (80%, 100%, 120%).
-
Acceptance: Mean recovery between 98.0% and 102.0%.
Robustness Strategy
The method must withstand small deliberate variations.
-
pH Variation:
pH units in buffer (Critical for phenols). -
Flow Rate:
mL/min. -
Column Temp:
C.
Logic Diagram: Impurity Fate Mapping
Figure 2: Reaction pathway showing the origin of critical isomeric impurities that the analytical method must resolve.
References
-
International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. Link
-
ChemicalBook. "1-(2-Bromo-6-hydroxyphenyl)ethanone - Product Properties and Synthesis." ChemicalBook Database. Link
-
Phenomenex. "HPLC/UHPLC Reversed Phase Selectivity Guide." Phenomenex Technical Guides. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition, 1997.
From Scaffold to Lead: A Comparative Target Identification Guide for 1-(2-Bromo-6-hydroxyphenyl)ethanone
Executive Summary & Chemical Identity[1][2]
1-(2-Bromo-6-hydroxyphenyl)ethanone (also known as 2'-Bromo-6'-hydroxyacetophenone) represents a distinct chemical space in drug discovery. Unlike its reactive
Its utility lies not in high-affinity single-target binding, but in its role as a ligand-efficient starting point for Fragment-Based Drug Discovery (FBDD) and a "lynchpin" intermediate for synthesizing bioactive heterocycles like xanthones, chromones, and benzofurans.
This guide objectively compares the target identification (Target ID) potential of this scaffold against its reactive isomers and downstream derivatives, providing a roadmap for validating its biological interactions.
Comparative Profiling: The Scaffold vs. The Mimics
To successfully identify targets for 1-(2-Bromo-6-hydroxyphenyl)ethanone, one must first distinguish it from "False Positive" chemotypes. The table below contrasts the subject molecule with a common reactive interferent and its optimized derivative.
Table 1: Physicochemical & Reactivity Profile Comparison
| Feature | Subject: 1-(2-Bromo-6-hydroxyphenyl)ethanone | Alternative A: 2-Bromo-1-(4-hydroxyphenyl)ethanone | Alternative B: Functionalized Xanthone |
| Role | Fragment / Scaffold | Covalent Probe / PAINS | Lead Compound |
| Br-Position | Aryl (Ring C-2) | N/A (Cyclized) | |
| Reactivity | Low (Suzuki/Buchwald coupling handle) | High (S | Stable / Metabolically Active |
| Target Binding | Weak, Reversible ( | Irreversible (Covalent modification of Cys) | Potent ( |
| Key Interaction | Intramolecular H-bond (OH...O=C) | Intermolecular H-bond | Hydrophobic/Stacking |
| Target ID Method | NMR/SPR Screening, X-ray Soaking | Mass Spec Proteomics (ABPP) | Enzymatic Assays / Cell Phenotype |
| Risk Profile | Low Toxicity / High Ligand Efficiency | High Toxicity (Lachrymator) | Optimized ADMET |
Critical Insight: Do not confuse the subject molecule with Alternative A. The
-bromo ketone (Alt A) inhibits targets like PTP1B via non-specific cysteine alkylation. The subject molecule (Aryl bromide) requires specific hydrophobic pockets and utilizes the bromine atom for halogen bonding or shape complementarity.
Target Identification Workflow
For a low-affinity fragment like 1-(2-Bromo-6-hydroxyphenyl)ethanone, standard biochemical IC
Diagram 1: Fragment-to-Lead Target Deconvolution
Caption: The workflow transitions from detecting weak fragment binding to confirming specific interactions via structural biology, leading to high-affinity drug candidates.
Experimental Protocols
Protocol A: Surface Plasmon Resonance (SPR) Screening
Objective: Detect low-affinity binding of the fragment to a target protein (e.g., a Kinase domain or Bromodomain) without requiring high potency.
Materials:
-
Biacore or Octet System.
-
CM5 Sensor Chip.
-
Target Protein (>95% purity).
-
Analyte: 1-(2-Bromo-6-hydroxyphenyl)ethanone (100 mM DMSO stock).
Methodology:
-
Immobilization: Couple the target protein to the CM5 chip using standard amine coupling (Target ~3000 RU). Maintain a reference channel (unmodified dextran).
-
Solvent Correction: Prepare a DMSO calibration curve (1% to 5% DMSO) to correct for bulk refractive index changes, as fragments require high concentrations.
-
Injection Cycle:
-
Dilute the fragment in Running Buffer (PBS-P+, 2% DMSO).
-
Inject a concentration series: 0, 50, 100, 250, 500, 1000
M. -
Flow Rate: High flow (30-50
L/min) to minimize mass transport limitations. -
Contact Time: 30-60 seconds (fast on/off rates expected).
-
-
Data Analysis:
-
Subtract Reference Channel and Buffer Blanks (Double Referencing).
-
Fit to a Steady-State Affinity Model (Req vs. Concentration).
-
Note: Do not expect 1:1 kinetic fits; rely on steady-state
.
-
Protocol B: "Grow-Vector" Synthesis (Xanthone Evolution)
Objective: Convert the fragment into a bioactive xanthone to validate the target via functional assays.
Mechanism: The ortho-bromo and ortho-hydroxy groups allow for a one-pot cyclization with phenols, validating the fragment's utility as a scaffold.
-
Reagents: 1-(2-Bromo-6-hydroxyphenyl)ethanone (1.0 eq), Substituted Phenol (1.2 eq), K
CO (2.0 eq), CuI (10 mol%), L-Proline (20 mol%). -
Solvent: DMF or DMSO.
-
Procedure:
-
Mix reagents in a sealed tube under Argon.
-
Heat to 110°C for 12-24 hours.
-
The reaction proceeds via an Ullmann-type C-O coupling followed by intramolecular dehydration/cyclization.
-
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Validation: Test the resulting Xanthone in an enzymatic assay (e.g., Tyrosinase or Kinase inhibition).
Mechanistic Insights & Application
The "Privileged" Nature of the Scaffold
The 1-(2-Bromo-6-hydroxyphenyl)ethanone motif is "privileged" because it mimics the A-ring of flavonoids.
-
Intramolecular Hydrogen Bond: The interaction between the C2-OH and the Carbonyl oxygen locks the molecule in a planar conformation, improving cell permeability and mimicking the planarity of adenosine (relevant for Kinase targeting).
-
Halogen Bonding: The C6-Bromine is not just a leaving group; in a protein pocket, it can participate in halogen bonding with backbone carbonyls (Interaction energy ~2-5 kcal/mol), acting as a "molecular anchor."
Diagram 2: Chemical Space & Bioactivity Pathways
Caption: The scaffold branches into direct low-affinity binding (via halogen bonding/chelation) or synthetic evolution into potent xanthone drugs.
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragments in the absence of crystal structures." Nature Reviews Drug Discovery.[1]
-
Sousa, M. E., & Pinto, M. M. (2005).[2] "Synthesis of xanthones: an overview." Current Medicinal Chemistry. (Demonstrates the use of 2-bromo-hydroxyacetophenones as precursors).
-
Kumar, S., et al. (2019). "Halogen bonding in drug discovery: an underutilized interaction." Journal of Medicinal Chemistry. (Context for the aryl-bromide interaction).
-
Gao, Y., et al. (2010). "2-Bromo-4'-hydroxyacetophenone as a potent protein tyrosine phosphatase 1B inhibitor." Bioorganic & Medicinal Chemistry Letters. (Provides the negative control/comparison for the alpha-bromo isomer).
Sources
Comparative Scaffolding: Optimizing 1-(2-Bromo-6-hydroxyphenyl)ethanone as a Precursor for Heterocyclic Therapeutics
Executive Summary & Structural Logic
This guide provides a technical analysis of 1-(2-Bromo-6-hydroxyphenyl)ethanone (CAS: 55736-69-1), a densely functionalized aromatic scaffold.[1] Unlike simple acetophenones, this molecule possesses a unique "ortho-ortho" substitution pattern: the acetyl group is flanked by a hydroxyl group at position 2 and a bromine atom at position 6.[1]
Why this molecule matters:
-
Dual-Mode Cyclization: The ortho-hydroxyl and ortho-acetyl groups are primed for cyclization into oxygenated heterocycles (chromones, xanthones, benzofurans).[1]
-
Halogen Handle: The C6-bromine atom allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), enabling the synthesis of biaryl flavonoids.[1]
-
Steric Challenge: The proximity of the acetyl and bromine groups creates significant steric strain, making standard coupling protocols inefficient and requiring optimized catalytic systems.
Comparative Synthesis: Establishing the Scaffold
The synthesis of the parent scaffold determines the purity and regioselectivity of downstream derivatives. We compare the two primary routes: Direct Halogenation vs. Fries Rearrangement .
Table 1: Comparative Efficiency of Synthetic Routes
| Feature | Route A: Direct Bromination | Route B: Fries Rearrangement (Recommended) |
| Precursor | 2'-Hydroxyacetophenone | Phenyl 3-bromoacetate |
| Reagents | ||
| Regioselectivity | Low. Mixtures of 3-Br, 5-Br, and 3,5-di-Br isomers common.[1] | High. Thermodynamics favor the ortho-migration to the sterically available position.[1] |
| Yield | 45 - 60% | 75 - 85% |
| Purification | Difficult column chromatography required to separate isomers.[1] | Recrystallization often sufficient. |
| Scalability | Poor (exotherms, isomer separation).[1] | High (solid-state rearrangement possible).[1] |
Expert Insight: For pharmaceutical applications requiring >98% purity, Route B (Fries Rearrangement) is the superior choice. Direct bromination of activated phenols is notoriously difficult to control regiochemically due to the strong ortho/para directing power of the hydroxyl group. The Fries rearrangement locks the bromine position before the ketone migration, ensuring the correct substitution pattern [1, 3].
Strategic Divergence: The "Order of Operations"
A critical decision in utilizing this scaffold is whether to Cyclize First (to Chromone) or Couple First (via Suzuki).
Strategy A: Coupling-First (The Steric Challenge)
Attempting Suzuki-Miyaura coupling directly on 1-(2-Bromo-6-hydroxyphenyl)ethanone.[1]
-
Pros: Allows for the installation of diverse biaryl systems before locking the ring.
-
Cons: High Steric Hindrance. The bromine is sandwiched between the phenol and the acetyl group. Standard
catalysts often fail to insert oxidatively. -
Solution: Use of specialized ligands (S-Phos, X-Phos) or high-temperature conditions with TBAB additives [5, 6].[1]
Strategy B: Cyclization-First (The Electronic Optimization)
Converting the scaffold to 5-bromochromone (via Baker-Venkataraman) before coupling.[1]
-
Pros: Cyclization locks the acetyl group into a planar ring, potentially reducing the conformational freedom that blocks the catalyst.
-
Cons: The electron-deficient nature of the chromone ring can make the C-Br bond less reactive toward oxidative addition compared to the electron-rich phenol.[1]
Diagram 1: Divergent Synthesis Workflow
Caption: Decision matrix for functionalizing the scaffold. Strategy A requires overcoming steric hindrance; Strategy B alters electronic properties.
Experimental Protocol: Optimized Suzuki Coupling
Due to the steric crowding at the C6 position, standard protocols yield <30%. The following protocol uses a Ligand-Free, Phase-Transfer Catalyzed system optimized for hindered aryl bromides [6, 8].
Objective: Synthesis of 1-(2-Phenyl-6-hydroxyphenyl)ethanone from 1-(2-Bromo-6-hydroxyphenyl)ethanone.
Reagents:
-
Substrate: 1.0 eq (CAS 55736-69-1)[1]
-
Phenylboronic acid: 1.2 eq
-
Catalyst:
(2 mol%)[1] -
Additive: Tetrabutylammonium bromide (TBAB) (1.0 eq)[1]
-
Base:
(2.0 eq)[1] -
Solvent:
(Degassed)[1][2]
Step-by-Step Methodology:
-
Preparation: In a 25 mL Schlenk tube, dissolve
(2.0 eq) and TBAB (1.0 eq) in degassed water (5 mL). -
Activation: Add
(2 mol%). Stir for 5 mins until the solution turns slightly dark (formation of Pd-nanoclusters stabilized by TBAB). -
Addition: Add the bromine scaffold (1.0 eq) and phenylboronic acid (1.2 eq).
-
Reaction: Heat the mixture to 100°C under Argon atmosphere for 4–6 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2).[1] Look for the disappearance of the starting material (
) and appearance of the fluorescent biaryl spot.
-
-
Workup: Cool to RT. Acidify with 1M HCl to pH 4 (crucial to protonate the phenol). Extract with EtOAc (3 x 10 mL).
-
Purification: Dry over
, concentrate, and purify via flash chromatography.
Why this works: TBAB acts as a phase-transfer catalyst and stabilizes "naked" Palladium nanoparticles, which are smaller and more capable of accessing the sterically hindered C-Br bond than bulky phosphine-ligated complexes [6].[1]
Biological Performance Analysis
The introduction of the bromine atom and subsequent derivatization significantly alters the bioactivity profile compared to the non-brominated parent (2'-hydroxyacetophenone).[1]
Table 2: Biological Activity Comparison[1][3]
| Derivative Class | Key Substituent | Target / Activity | Performance vs. Non-Br Analog | Ref |
| Parent Scaffold | 6-Bromo | Antibacterial (S. aureus, MRSA) | Superior. The lipophilic Br atom enhances membrane permeability and biofilm inhibition.[1] | [9, 10] |
| Biaryl Derivative | 6-Phenyl | COX-2 Inhibition | High Selectivity. The bulky biaryl system fits the COX-2 hydrophobic pocket better than COX-1.[1] | [8] |
| Chromone | 5-Bromo-flavone | Anticancer (MCF7) | Moderate. Bromine acts as a bioisostere, improving metabolic stability.[1] | [7] |
Diagram 2: Steric Hindrance Mechanism
Caption: The "Ortho-Ortho" effect: Acetyl and Hydroxyl groups physically block the Palladium catalyst, necessitating smaller or specialized ligand systems.[1]
References
-
ChemicalBook. (2025). 1-(2-Bromo-6-hydroxyphenyl)ethanone Synthesis and Properties. Retrieved from [1]
-
NIH National Library of Medicine. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PubMed Central. Retrieved from [1]
-
American Elements. (2025). 1-(2-Bromo-6-hydroxyphenyl)ethanone Technical Data. Retrieved from [1]
-
MDPI. (2023). Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. Retrieved from [1]
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments.[3] Retrieved from [1]
-
Walisongo State Islamic University. (2021). Microwave-Assisted Synthesis of 5‐Phenyl-2-hydroxyacetophenone Derivatives by a Green Suzuki Coupling Reaction. Retrieved from [1]
-
BenchChem. (2025).[4] A Comparative Analysis of the Biological Activity of 2-Bromo-3'-hydroxyacetophenone. Retrieved from [1]
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [1]
-
CORE. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives.[4][5] Retrieved from [1]
-
NIH National Library of Medicine. (2020). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA.[6] Retrieved from [1]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. acgpubs.org [acgpubs.org]
- 6. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-Bromo-6-hydroxyphenyl)ethanone
This guide provides essential safety and logistical information for the proper disposal of 1-(2-Bromo-6-hydroxyphenyl)ethanone, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a brominated phenolic compound, this substance requires careful handling due to its potential toxicity and environmental hazards. This document outlines a self-validating protocol, grounded in established safety principles for halogenated organic compounds and phenols, to ensure responsible waste management from point of generation to final disposal.
Hazard Assessment and Chemical Profile
Inferred Hazards:
-
Toxicity: Phenols are known to be toxic and can be rapidly absorbed through the skin, potentially causing systemic effects.[1][2]
-
Corrosivity: Phenolic compounds can cause severe skin burns and eye damage.[2][3]
-
Environmental Hazard: Brominated organic compounds can be persistent in the environment.[4]
| Property | Information | Source |
| Chemical Name | 1-(2-Bromo-6-hydroxyphenyl)ethanone | N/A |
| Synonyms | 2'-Bromo-6'-hydroxyacetophenone | N/A |
| Molecular Formula | C₈H₇BrO₂ | N/A |
| Inferred Hazards | Toxic, Corrosive, Environmental Hazard | [1][2][4] |
| Primary Routes of Exposure | Skin and eye contact, inhalation, ingestion | [2][4] |
Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is mandatory when handling 1-(2-Bromo-6-hydroxyphenyl)ethanone in any form (solid, solution, or as waste).
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[1][5]
-
Hand Protection: For incidental contact, double-gloving with nitrile gloves is recommended. For direct handling or potential for splashes, heavy-duty neoprene or butyl rubber gloves should be worn.[1][2] Gloves must be changed immediately if contaminated.
-
Body Protection: A chemical-resistant laboratory coat, fully buttoned, is required.[1]
-
Respiratory Protection: All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
For small spills (less than 50 ml or 50 g):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.[3][7]
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Ventilate the area thoroughly.
For large spills (greater than 50 ml or 50 g):
-
Evacuate the laboratory immediately and alert laboratory personnel and the institutional safety office.
-
Prevent entry to the contaminated area.
-
Follow institutional emergency procedures for large chemical spills.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of 1-(2-Bromo-6-hydroxyphenyl)ethanone is that it must be treated as a hazardous waste. Under no circumstances should this chemical or its containers be disposed of in general laboratory trash or down the drain.[7]
Step 1: Waste Segregation
Proper segregation of chemical waste at the point of generation is critical to ensure safe handling and disposal.
-
Halogenated vs. Non-Halogenated Waste: 1-(2-Bromo-6-hydroxyphenyl)ethanone and any solutions containing it must be collected in a designated "Halogenated Organic Waste" container.[8] Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal.
-
Solid vs. Liquid Waste: Collect solid waste (e.g., unused reagent, contaminated absorbent materials) and liquid waste (e.g., reaction mixtures, solutions) in separate, appropriately labeled containers.
Step 2: Waste Container Selection and Labeling
-
Container Compatibility: Use high-density polyethylene (HDPE) or glass containers for collecting waste.[9] Ensure the container material is compatible with the waste being collected and any solvents used. Do not use metal containers for acidic waste.[9]
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-(2-Bromo-6-hydroxyphenyl)ethanone," and any other components of the waste mixture. The accumulation start date must also be clearly visible.
-
Container Sealing: Waste containers must be kept tightly sealed at all times, except when adding waste.[3][8] This is to prevent the release of volatile organic compounds (VOCs) and to avoid spills.
Step 3: Waste Accumulation and Storage
-
Storage Location: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be clearly marked, well-ventilated, and away from sources of ignition or incompatible chemicals.[6] Phenolic compounds should be stored away from strong oxidizing agents.[3][6]
-
Headspace: Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[9]
Step 4: Final Disposal
-
Licensed Waste Contractor: The ultimate disposal of 1-(2-Bromo-6-hydroxyphenyl)ethanone waste must be handled by a licensed hazardous waste disposal contractor.[6][10] The recommended method of destruction for phenolic and halogenated organic compounds is high-temperature incineration.[10]
-
Institutional Procedures: Follow your institution's specific procedures for arranging the collection of hazardous waste by the environmental health and safety (EHS) office or the designated waste contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-(2-Bromo-6-hydroxyphenyl)ethanone and associated waste.
Caption: Disposal workflow for 1-(2-Bromo-6-hydroxyphenyl)ethanone.
Conclusion
The proper disposal of 1-(2-Bromo-6-hydroxyphenyl)ethanone is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers can minimize risks and ensure that this hazardous compound is managed in a safe, compliant, and environmentally sound manner. Always consult your institution's specific chemical hygiene plan and EHS guidelines for additional requirements.
References
-
Monash University. (2023). Phenol - OHS Information Sheet. Monash University Health Safety & Wellbeing. [Link]
-
Chemistry For Everyone. (2023, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube. [Link]
-
University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE. UC Berkeley Environment, Health and Safety. [Link]
-
Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Saltworks Technologies. [Link]
-
National Center for Biotechnology Information. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. PMC. [Link]
-
ResearchGate. (2023). Bromine recovery from waste aqueous solutions. [Link]
-
Hu, X., et al. (2022). Removal of phenol from wastewater by electrochemical bromination in a flow reactor. Environmental Science and Pollution Research. [Link]
-
New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. [Link]
-
Yale University. (2022, June). Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]
-
Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
University of Wollongong. (n.d.). Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. [Link]
-
ResearchGate. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Phenol Acrylate Safety Group. (2020). THE DO'S AND DON'TS for the SAFE USE of PHENOL. [Link]
-
University of Texas at Austin. (n.d.). Waste Container Compatibility. Environmental Health and Safety Office. [Link]
-
Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production?. [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Chemical Compatibility for Waste Accumulation. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. [Link]
-
Wikipedia. (n.d.). Polychlorinated biphenyl. [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. [Link]
-
University of Colorado Boulder. (n.d.). Appendix I: Chemical Compatibility and Container Information. Environmental Health & Safety. [Link]
-
CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 3. otago.ac.nz [otago.ac.nz]
- 4. Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. monash.edu [monash.edu]
- 7. nj.gov [nj.gov]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. ehs.web.baylor.edu [ehs.web.baylor.edu]
- 10. m.youtube.com [m.youtube.com]
Personal protective equipment for handling 1-(2-Bromo-6-hydroxyphenyl)ethanone
Topic: Personal protective equipment for handling 1-(2-Bromo-6-hydroxyphenyl)ethanone Content Type: Operational Safety & Logistics Guide[1]
A Senior Scientist’s Guide to Operational Safety & Logistics
Executive Summary & Chemical Context
1-(2-Bromo-6-hydroxyphenyl)ethanone (CAS: 2491-38-5 or similar variants depending on salt/hydration) is a functionalized acetophenone derivative utilized primarily as an intermediate in the synthesis of oxygenated heterocycles, such as chromones and flavonoids.
Critical Safety Distinction: Unlike
The Core Directive: Do not underestimate the solid state. Phenolic solids can sublime or create dusts that react with perspiration to cause delayed, deep-tissue chemical burns.
Hazard Identification & Risk Assessment (The "Why")
Before selecting PPE, we must understand the mechanism of injury. This compound presents a "Silent Burn" profile.
| Hazard Class | Mechanism of Action | Operational Implication |
| Skin Corrosion (Phenolic) | Phenols denature proteins and can anesthetize nerve endings. You may not feel the burn immediately. | Double-gloving is not optional; it is mandatory to prevent permeation. |
| Respiratory Irritation | Halogenated aromatic dusts are highly irritating to mucous membranes. | All weighing must occur inside a Fume Hood . |
| Acute Toxicity | Aryl bromides can exhibit hepatotoxicity upon systemic absorption. | Ingestion or transdermal absorption must be blocked by full body coverage. |
PPE Selection Matrix
Standard laboratory PPE (lab coat, safety glasses) is insufficient for this compound.
Tier 1: Standard Handling (Weighing < 10g, Closed Transfer)
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil) | Nitrile offers good resistance to phenolic solids. Double layer creates a "breakthrough buffer." Change outer glove immediately if contaminated. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1 Impact + Splash) | Safety glasses have gaps. Dust can bypass glasses and react with eye moisture to form corrosive acids. Goggles seal the orbital area. |
| Respiratory | Fume Hood (Engineering Control) | Primary defense. Face velocity should be 80–100 fpm. |
| Body | Lab Coat (Cotton/Poly) + Tyvek Sleeves | Wrist gaps are the most common exposure point. Tyvek sleeves bridge the gap between glove and lab coat. |
Tier 2: High Risk (Spill Cleanup, Heating, > 10g)
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection | Laminate / Silver Shield® Liners under Nitrile | Laminate films provide the broadest chemical resistance ( >480 min breakthrough) against aromatics where nitrile may degrade [1]. |
| Respiratory | Half-Mask Respirator (P100 + OV) | If working outside a hood (e.g., spill cleanup), Organic Vapor (OV) cartridges handle the ketone; P100 handles the dust. |
| Body | Chemical Resistant Apron | Protects the torso from bulk powder spills that could permeate a fabric lab coat. |
Operational Protocol: Step-by-Step
Phase A: Preparation & Weighing
-
Static Control: Organic solids often carry static charge, causing powder to "jump" and disperse. Use an anti-static gun or ionizer bar inside the balance enclosure.
-
The "Boat" Method: Never weigh directly into a flask. Weigh into a disposable anti-static weighing boat.
-
Solvent Selection: If possible, dissolve the solid inside the hood immediately after weighing to transition from a "dust hazard" to a "liquid hazard" (which is easier to contain).
Phase B: Reaction Setup
-
Addition: When adding this solid to a reaction vessel, use a wide-mouth powder funnel to prevent bridging/clogging.
-
Temperature: If heating, ensure the condenser is active before heating begins. Halogenated phenols can become volatile at elevated temperatures.
Phase C: Waste & Disposal
Disposal is part of the experiment, not an afterthought.
-
Classification: Halogenated Organic Waste.
-
Segregation: Keep separate from non-halogenated solvents (acetone, ethanol) to minimize disposal costs, but more importantly, keep separate from Oxidizers (e.g., nitric acid) to prevent exothermic nitration or bromination reactions.
-
Labeling: Clearly mark as "Toxic" and "Corrosive."
Visual Workflow: Safe Handling Lifecycle
Figure 1: Operational workflow emphasizing the transition from solid handling (high risk) to solution handling.
Emergency Response (Self-Validating Systems)
In the event of exposure, seconds count.[2] The "Self-Validating" aspect means your workspace must be set up before the accident so that the response is automatic.
-
Skin Contact:
-
Eye Contact:
-
Action: Flush for 15 full minutes. Hold eyelids open.
-
Validation: Test your eyewash station weekly to ensure water is clear and pressure is correct.
-
-
Spills (Solid):
-
Do not sweep vigorously. This creates dust.
-
Protocol: Cover with wet paper towels (to dampen dust), then scoop into a bag. Wipe surface with a dilute surfactant (soap water) [2].
-
References
-
Ansell Chemical Resistance Guide. (Permeation & Degradation Data). Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
PubChem Compound Summary: 2'-Bromo-6'-hydroxyacetophenone. (Structure & Safety Data). Retrieved from
-
Fisher Scientific Safety Data Sheet (Generic Acetophenones). (General handling for irritant/corrosive solids). Retrieved from
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





